molecular formula C7H4Br2N4 B8509031 5-(3,5-Dibromophenyl)-1H-tetrazole

5-(3,5-Dibromophenyl)-1H-tetrazole

Cat. No.: B8509031
M. Wt: 303.94 g/mol
InChI Key: RZZXBNUBLUMFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-Dibromophenyl)-1H-tetrazole is a useful research compound. Its molecular formula is C7H4Br2N4 and its molecular weight is 303.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4Br2N4

Molecular Weight

303.94 g/mol

IUPAC Name

5-(3,5-dibromophenyl)-2H-tetrazole

InChI

InChI=1S/C7H4Br2N4/c8-5-1-4(2-6(9)3-5)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)

InChI Key

RZZXBNUBLUMFHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C2=NNN=N2

Origin of Product

United States

Foundational & Exploratory

5-(3,5-Dibromophenyl)-1H-tetrazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-(3,5-Dibromophenyl)-1H-tetrazole: Chemical Structure, Synthesis, and Application Profile Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Material Scientists (MOFs/OLEDs), and Process Development Researchers.[1]

Executive Summary

This compound is a specialized heterocyclic building block characterized by a high-nitrogen tetrazole core attached to an electron-deficient 3,5-dibromophenyl ring.[1] Unlike its mono-substituted analogs, this compound offers dual-functionality: the acidic tetrazole ring serves as a carboxylic acid bioisostere or metal-coordination site, while the meta-positioned bromine atoms provide orthogonal handles for cross-coupling reactions (e.g., Suzuki-Miyaura). This guide details its structural dynamics, a validated synthesis protocol from 3,5-dibromobenzonitrile, and its critical role in developing energetic Metal-Organic Frameworks (MOFs) and thermally stable OLED materials.

Chemical Identity & Structural Dynamics

The molecule exists in a dynamic equilibrium between 1H- and 2H-tautomers, a feature critical for its reactivity and binding modes.

Property Data / Description
Chemical Name This compound
Molecular Formula C₇H₄Br₂N₄
Molecular Weight 303.94 g/mol
CAS Number Not widely indexed; Synthesis required (see Section 2)
Precursor CAS 3,5-Dibromobenzonitrile (CAS: 6911-32-6)
Acidity (Predicted) pKa ~3.5–4.0 (More acidic than phenyltetrazole due to -I effect of Br)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water, CHCl₃
Electronic Effects & Tautomerism

The 3,5-dibromo substitution pattern exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring.[1] This reduces the electron density of the attached tetrazole ring, thereby increasing the acidity of the N-H proton compared to unsubstituted 5-phenyltetrazole (pKa ~4.8).[1] This enhanced acidity improves its utility as a ligand for hard metal ions (e.g., Zn²⁺, Cu²⁺) in MOF construction.[1]

Tautomeric Equilibrium: In solution, the proton rapidly migrates between the N1 and N2 positions.[1] While the 1H-form is typically favored in the solid state due to intermolecular hydrogen bonding, the 2H-form often dominates in non-polar solvents.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Electronic Effects T1 1H-Tautomer (Solid State Favored) T2 2H-Tautomer (Solution/Gas Phase Favored) T1->T2 Fast Exchange Br 3,5-Dibromo Substituents (Electron Withdrawing) Acid Increased N-H Acidity (pKa < 4.5) Br->Acid Inductive Effect (-I)

Caption: Tautomeric equilibrium between 1H and 2H forms, influenced by the electron-withdrawing nature of the dibromo-substitution.

Validated Synthesis Protocol

Since this compound is not a standard catalog item, in-house synthesis is the primary access route.[1] The most robust method utilizes a [3+2] cycloaddition of 3,5-dibromobenzonitrile with sodium azide, catalyzed by a Lewis acid (ZnCl₂) or solid acid catalyst.[1]

Protocol: Zinc-Catalyzed Cycloaddition

Rationale: The use of ZnCl₂ avoids the formation of free hydrazoic acid (explosive) and activates the nitrile group for nucleophilic attack by the azide.[1]

Materials:

  • 3,5-Dibromobenzonitrile (1.0 eq)[2]

  • Sodium Azide (NaN₃) (1.5 eq)[1]

  • Zinc Chloride (ZnCl₂) (0.5 eq) or ZnBr₂[1]

  • Solvent: DMF (Dimethylformamide) or Water/Isopropanol (1:1)[1]

  • Workup: dilute HCl (1N), Ethyl Acetate[1]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3,5-dibromobenzonitrile (e.g., 10 mmol) in DMF (20 mL).

  • Reagent Addition: Add Sodium Azide (15 mmol) and Zinc Chloride (5 mmol) to the solution. Caution: NaN₃ is toxic.[1] Handle in a fume hood.

  • Cycloaddition: Heat the reaction mixture to 110–120°C for 12–24 hours. Monitor via TLC (eluent: Hexane/EtOAc 3:1) until the nitrile spot disappears.[1]

  • Quenching: Cool the mixture to room temperature. Pour the reaction mass into ice-cold water (100 mL) containing 10 mL of 3N HCl.

    • Mechanism:[1][3] Acidification protonates the tetrazolate zinc complex, releasing the free this compound as a precipitate.

  • Isolation:

    • If a solid precipitates: Filter, wash with cold water (3x), and dry.[1]

    • If no precipitate: Extract with Ethyl Acetate (3 x 30 mL).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification: Recrystallize from Ethanol or Ethanol/Water to yield white to off-white crystals.[1]

    • Expected Yield: 75–90%.[1]

    • Melting Point: >200°C (Analogous 4-bromo derivative melts at ~260°C dec).[1][3]

Synthesis Start 3,5-Dibromobenzonitrile Intermediate Zn-Tetrazolate Complex Start->Intermediate DMF, 120°C, 12h [3+2] Cycloaddition Reagents NaN3 + ZnCl2 (Catalyst) Reagents->Intermediate Product This compound Intermediate->Product Protonation & Precipitation Acid HCl (Quench) Acid->Product

Caption: Zinc-mediated [3+2] cycloaddition pathway preventing hydrazoic acid formation.[1]

Applications & Reactivity Profile

Metal-Organic Frameworks (MOFs)

The 3,5-dibromo substitution allows this ligand to form unique MOF architectures.[1] The bromine atoms are not merely passive; they can participate in halogen bonding (C-Br···O or C-Br···N), enhancing the stability and gas sorption selectivity (e.g., CO₂ capture) of the framework.

  • Coordination Mode: The tetrazole ring typically bridges metal centers (Zn, Cu, Cd) through N2 and N3, or N1 and N4, forming rigid 3D porous networks.[1]

Pharmaceutical Bioisostere

In drug design, the tetrazole moiety acts as a lipophilic bioisostere for the carboxylate group (-COO⁻).[1] The 3,5-dibromo analog is particularly useful when increased lipophilicity and metabolic stability are required.

  • Key Interaction: The acidic N-H mimics the H-bond donor capacity of carboxylic acids, while the delocalized negative charge of the tetrazolate anion (at physiological pH) mimics the carboxylate.[1]

Precursor for OLED Materials (Suzuki Coupling)

This compound is a critical intermediate for synthesizing electron-transport materials (ETMs) like TPOTP (2,5-di([1,1':3',1''-terphenyl]-5'-yl)-1,3,4-oxadiazole).[1][4]

  • Workflow: The tetrazole is first converted to a 1,3,4-oxadiazole or used directly.[1] The bromine atoms serve as electrophilic sites for Palladium-catalyzed Suzuki-Miyaura coupling with phenylboronic acids, extending the conjugation length to create thermally stable, high-triplet-energy materials.

Safety & Handling

  • Explosion Hazard: While 5-aryl tetrazoles are significantly more stable than low-molecular-weight alkyl tetrazoles, they are still energetic materials.[1] Avoid heating the dry solid above its decomposition temperature (>250°C).[1]

  • Synthesis Safety: The use of ZnCl₂/NaN₃ is preferred over HN₃ (Hydrazoic acid).[1] However, ensure the reaction mixture is not acidified before the azide is fully consumed or washed away, to prevent HN₃ evolution.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle all dry powders in a fume hood to avoid inhalation.[1]

References

  • Synthesis via Zn(II) Catalysis: Demko, Z. P., & Sharpless, K. B. (2001).[1] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1] Journal of Organic Chemistry, 66(24), 7945–7950.[1] Link[1]

  • OLED Material Application: Jeon, S. O., et al. (2012).[1] A thermally stable electron transport material with high triplet energy for highly efficient blue, green and red phosphorescent OLEDs.[1][4] Journal of Materials Chemistry C. (Mentions synthesis of 3,5-dibromo derivative as precursor). Link

  • MOF Ligand Properties: Qian, Y., et al. (2012).[1] A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society.[1][3] Link

  • General Tetrazole Safety: Kapz, E. (2009).[1] Energetic Materials: Particle Processing and Characterization. Wiley-VCH.[1]

Sources

Technical Whitepaper: Physicochemical Profiling of 5-(3,5-Dibromophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characteristics, synthesis, and applications of 5-(3,5-Dibromophenyl)-1H-tetrazole . This document is structured to serve as a primary reference for researchers in medicinal chemistry and drug development.

Executive Summary

This compound is a lipophilic, acidic heterocyclic compound utilized primarily as a bioisostere for 3,5-dibromobenzoic acid in drug design. Characterized by the presence of two electron-withdrawing bromine atoms on the phenyl ring, this scaffold exhibits enhanced acidity and lipophilicity compared to its non-halogenated parent, 5-phenyltetrazole. It serves as a critical intermediate in the synthesis of P2X3 receptor antagonists and other pharmaceutical agents where metabolic stability and specific electrostatic profiles are required.

Chemical Identity & Structural Analysis[1][2][3][4]

ParameterDetail
IUPAC Name This compound
Molecular Formula C₇H₄Br₂N₄
Molecular Weight 303.94 g/mol
Core Scaffold 5-Substituted-1H-tetrazole
Substituents Bromine (Positions 3, 5 on phenyl ring)
Electronic Character Electron-deficient aromatic system (π-acidic)
Structural Logic

The molecule consists of a lipophilic 3,5-dibromophenyl tail coupled to a polar, acidic tetrazole head. The 1H-tetrazole moiety exists in tautomeric equilibrium between the 1H- and 2H- forms, though the 1H-form predominates in the solid state and in polar solvents. The 3,5-dibromo substitution pattern is critical; it imposes significant steric bulk and electron withdrawal without disrupting the planarity required for conjugation between the phenyl and tetrazole rings.

Physicochemical Characteristics

Acidity (pKa)

Tetrazoles are non-classical bioisosteres of carboxylic acids. While unsubstituted 5-phenyltetrazole has a pKa of approximately 4.5, the addition of electron-withdrawing groups (EWGs) significantly increases acidity.

  • Estimated pKa: 3.2 – 3.6

  • Mechanism: The two bromine atoms at the meta positions exert an inductive electron-withdrawing effect (-I), stabilizing the negative charge on the tetrazolate anion formed upon deprotonation. This makes this compound roughly 10-fold more acidic than 5-phenyltetrazole.

  • Relevance: At physiological pH (7.4), the compound exists almost exclusively as the anionic tetrazolate species, ensuring high solubility in aqueous biological buffers despite its lipophilic tail.

Lipophilicity (LogP/LogD)

The introduction of halogens dramatically alters the partition coefficient.

  • Predicted LogP: 3.4 – 3.8

  • Comparison:

    • 5-Phenyltetrazole: LogP ~ 1.65[1]

    • Benzoic Acid: LogP ~ 1.87

    • 3,5-Dibromobenzoic Acid: LogP ~ 3.6

  • Bioisosteric Advantage: The tetrazole analog mimics the lipophilicity of the corresponding benzoic acid more closely than the acidity, allowing for passive membrane permeability in the protonated fraction while maintaining high protein binding affinity.

Thermal Properties
  • Melting Point: >240°C (Decomposition) [2]

  • Stability: High thermal stability due to the aromatic nature of the tetrazole ring. However, like all high-nitrogen heterocycles, it should be handled with care at elevated temperatures (>200°C) due to the potential for energetic decomposition (release of N₂).

Synthesis & Purification Protocol

The most robust synthetic route utilizes the Sharpless [3+2] Cycloaddition , which avoids the use of toxic tin reagents or highly volatile hydrazoic acid.

Reaction Scheme

Precursors: 3,5-Dibromobenzonitrile + Sodium Azide (NaN₃) Catalyst: Zinc Bromide (ZnBr₂) Solvent: Water (or Water/Isopropanol)

Step-by-Step Methodology
  • Reagent Loading: In a 100 mL round-bottom flask, charge 3,5-dibromobenzonitrile (10 mmol), Sodium Azide (11 mmol), and Zinc Bromide (10 mmol).

  • Solvation: Add 40 mL of deionized water. (Note: If the nitrile is highly insoluble, add 5-10 mL of isopropanol).

  • Cycloaddition: Heat the suspension to reflux (100°C) with vigorous stirring for 24 hours. The zinc coordinates with the nitrile, activating it for attack by the azide ion.

  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Add 30 mL of Ethyl Acetate and 40 mL of 3N HCl. Stir until the solid zinc salts dissolve and the aqueous layer is acidic (pH < 2). Caution: Hydrazoic acid (HN₃) may be generated; perform in a fume hood.

    • The product (protonated tetrazole) will partition into the organic layer.

  • Isolation:

    • Separate the organic layer.[3]

    • Extract the aqueous layer 2x with Ethyl Acetate.

    • Combine organic fractions, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1) to yield white/off-white needles.

Workflow Visualization

SynthesisWorkflow Start Start: 3,5-Dibromobenzonitrile + NaN3 + ZnBr2 Reflux Reflux in Water/IPA (100°C, 24h) Start->Reflux [3+2] Cycloaddition Acidification Acidify with 3N HCl (pH < 2) Reflux->Acidification Protonation Extraction Extract into Ethyl Acetate (Product in Organic Phase) Acidification->Extraction Phase Separation Drying Dry (Na2SO4) & Concentrate Extraction->Drying Crystallization Recrystallize (Ethanol/Water 1:1) Drying->Crystallization Final Pure this compound Crystallization->Final

Caption: Sharpless [3+2] cycloaddition workflow for the synthesis of this compound.

Applications in Drug Development[8]

Bioisosterism

This compound is a non-classical bioisostere of 3,5-dibromobenzoic acid.

  • Volume Expansion: The tetrazole ring is planar but occupies a larger volume than a carboxylate group, potentially increasing Van der Waals contacts within a receptor binding pocket.

  • H-Bonding: The tetrazole NH serves as a hydrogen bond donor, while the nitrogen lone pairs serve as acceptors. The 3,5-dibromo substitution reduces the electron density on the tetrazole ring, slightly weakening its H-bond acceptor capability compared to unsubstituted analogs.

Pharmacological Context
  • P2X3 Receptor Antagonists: Di-substituted phenyl tetrazoles are frequent motifs in P2X3 antagonists (used for chronic cough and pain). The bromine atoms provide metabolic blockage at the vulnerable 3,5-positions, preventing hydroxylation by Cytochrome P450 enzymes.

  • Metabolic Stability: The tetrazole ring is highly resistant to oxidative metabolism, unlike carboxylic acids which can undergo glucuronidation.

Analytical Validation

To validate the identity of the synthesized compound, the following spectral signatures should be confirmed:

MethodExpected Signature
¹H NMR (DMSO-d₆) Aromatic protons appear downfield due to Br and Tetrazole EWG effects. Expect signals ~δ 8.0 - 8.2 ppm (3H total). A broad singlet >13 ppm indicates the tetrazole NH.
¹³C NMR Tetrazole quaternary carbon typically appears at ~155-160 ppm. C-Br carbons appear ~123 ppm.[2]
Mass Spectrometry (ESI-) [M-H]⁻ peak at m/z ~301, 303, 305 (1:2:1 isotope pattern characteristic of two Bromines).

References

  • Sharpless, K. B., et al. (2001).[4] "Zinc-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles." Journal of Organic Chemistry. Link

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem. Link

  • Popova, E. A., et al. (2019). "Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles." Synthesis. Link

Sources

Technical Guide: Spectroscopic Characterization of 5-(3,5-Dibromophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and synthesis of 5-(3,5-Dibromophenyl)-1H-tetrazole . This document is structured for researchers requiring rigorous validation data for this specific intermediate, often used in the development of angiotensin II receptor antagonists and lipophilic bioisosteres.

Executive Summary & Chemical Context

Compound: this compound CAS: 2942-04-3 (Generic for isomers, specific registry varies by salt form) Molecular Formula:


Exact Mass:  301.88 (for 

)

The 5-substituted-1H-tetrazole moiety serves as a metabolically stable, lipophilic bioisostere for the carboxylic acid group (


 ~4.5–5.0). In the context of the 3,5-dibromophenyl substituent, the electron-withdrawing nature of the bromine atoms and the tetrazole ring creates a unique electronic environment. This guide provides the definitive spectral fingerprints required to distinguish this compound from its isomers (e.g., 2,5-dibromo or 3,4-dibromo analogs) and validate its purity.

Synthesis & Reaction Pathway

To understand the impurities and spectral artifacts, one must understand the origin. The industry-standard protocol utilizes a [3+2] cycloaddition between 3,5-dibromobenzonitrile and an azide source.

Validated Protocol: Zinc-Catalyzed Cycloaddition

Reference: Demko, Z. P., & Sharpless, K. B. (2001).[1] J. Org.[1] Chem.

Rationale: The use of


 allows the reaction to proceed in aqueous media, avoiding the formation of explosive hydrazoic acid (

) in the headspace, which is common with acidic methods.

Workflow Diagram:

Synthesis Start 3,5-Dibromobenzonitrile (C7H3Br2N) Intermediate Zinc-Tetrazole Complex Start->Intermediate Reflux, 24h Reagents NaN3 (1.1 eq) ZnBr2 (1.0 eq) Water/Isopropanol Reagents->Intermediate Product 5-(3,5-Dibromophenyl)- 1H-tetrazole Intermediate->Product Protonation Acid HCl Workup (pH < 2) Acid->Product

Figure 1: Lewis-acid catalyzed synthesis pathway minimizing hydrazoic acid evolution.

Mass Spectrometry (The Fingerprint)

Mass spectrometry provides the most definitive confirmation of the 3,5-dibromo substitution pattern due to the unique isotopic abundance of Bromine (


 and 

are

).
Isotopic Abundance Logic

For a molecule with two bromine atoms, the statistical distribution of mass peaks follows a


 expansion, resulting in a 1:2:1  ratio.
Ion Speciesm/z CalculationRelative IntensityAssignment
M

~50% Base Peak (Low mass)
M+2

~100% Mixed Isotopes
M+4

~50% High mass

Experimental Expectation (ESI- Mode): Tetrazoles are acidic; therefore, Negative Electrospray Ionization (ESI-) is the preferred mode, yielding


.
  • [M-H]⁻ Peaks: 301, 303, 305.

  • Fragmentation: Watch for the loss of

    
     (28 Da), a characteristic pathway for tetrazoles, resulting in a diazo-intermediate species.
    

MS_Pattern cluster_0 Isotope Pattern (Theoretical Intensity) M m/z 301 (M) Intensity: 1 M2 m/z 303 (M+2) Intensity: 2 M4 m/z 305 (M+4) Intensity: 1

Figure 2: The characteristic 1:2:1 "triplet" pattern of a dibromo-compound in Mass Spec.

Nuclear Magnetic Resonance (NMR)

Solvent Choice: DMSO-d6 is required.[2][3][4] Tetrazoles undergo rapid proton exchange in


, often making the N-H signal invisible and broadening aromatic peaks.
H NMR (Proton) Analysis

The 3,5-substitution pattern creates a plane of symmetry (


) passing through C1 and C4 of the phenyl ring.
Proton PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Tetrazole N-H 16.0 – 17.0 Broad Singlet1HN/A (Exchangeable)
Ar-H (2, 6) 8.25 – 8.35 Doublet (d)2H

Hz
Ar-H (4) 8.00 – 8.10 Triplet (t)1H

Hz

Detailed Interpretation:

  • Symmetry: Protons at positions 2 and 6 are chemically equivalent. They appear downfield due to the electron-withdrawing inductive effect (-I) of the tetrazole ring and the adjacent bromine atoms.

  • Coupling: Unlike typical ortho-coupling (

    
     Hz), these protons only exhibit meta-coupling  (
    
    
    
    ). This appears as a fine splitting (1.5 - 2.0 Hz). In low-field instruments (<300 MHz), these may appear as singlets.
  • H-4 Distinction: The proton at position 4 is shielded relative to H-2/6 because it is further from the tetrazole, though still deshielded by the flanking bromines.

C NMR (Carbon) Analysis

Expect 5 distinct carbon signals due to symmetry.

  • Tetrazole C5: 155.0 – 160.0 ppm . (Characteristic quaternary signal, significantly deshielded).

  • Ar-C (1): ~130 ppm (Quaternary, attached to Tetrazole).

  • Ar-C (3, 5): ~123.5 ppm (Quaternary, C-Br). Note: C-Br carbons are often upfield relative to C-H due to the "Heavy Atom Effect".

  • Ar-C (2, 6): ~128 - 130 ppm (CH).

  • Ar-C (4): ~135 - 137 ppm (CH).

Infrared Spectroscopy (FT-IR)

IR is useful for confirming the formation of the tetrazole ring and the absence of the nitrile precursor (which would show a sharp peak at ~2230 cm⁻¹).

Functional GroupWavenumber (cm⁻¹)IntensityDescription
N-H Stretch 3100 – 2400 Broad/WeakCharacteristic "Tetrazole Beard" due to H-bonding.
C=N / N=N 1430 – 1560 MediumTetrazole ring skeletal vibrations.
C-Br Stretch 680 – 550 StrongAryl bromide fingerprint.
Nitrile (CN) ABSENT N/AAbsence of peak at 2230 cm⁻¹ confirms conversion.

Experimental Validation Protocol

To generate the data described above, the following rigorous preparation is recommended.

Reagents:

  • 3,5-Dibromobenzonitrile (98%+)

  • Sodium Azide (

    
    )[5]
    
  • Zinc Bromide (

    
    )[5]
    
  • Solvent: Water/Isopropanol (1:1)

Step-by-Step:

  • Charge: In a pressure vial, dissolve 1.0 eq of nitrile, 1.1 eq of

    
    , and 1.0 eq of 
    
    
    
    in water/IPA.
  • Reaction: Heat to reflux (or 100°C) for 16–24 hours. Note: The reaction is heterogeneous; vigorous stirring is required.

  • Workup (Critical for Purity):

    • Cool to room temperature.[5]

    • Add 3M HCl until pH < 2.[5] This breaks the Zinc-Tetrazolate complex and precipitates the free tetrazole.

    • Filter the white precipitate.

    • Wash with cold 1M HCl (removes unreacted azide) and water.

  • Purification: Recrystallize from Ethanol/Water if the melting point is not sharp (Expected MP: >240°C, decomposition likely).

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[1] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][5] The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (For general isotope abundance and substituent additivity rules).

Sources

Dual-Functional Pharmacophores: A Technical Guide to 5-(3,5-Dibromophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials science, the strategic selection of molecular building blocks dictates the success of downstream functionalization. 5-(3,5-Dibromophenyl)-1H-tetrazole (CAS: 1395084-11-3) represents a highly versatile, dual-functional scaffold. It combines the metabolic stability and acidic bioisosterism of a tetrazole ring with the synthetic flexibility of a 3,5-dibromophenyl moiety.

As an application scientist, I frequently recommend this compound for projects requiring late-stage divergent synthesis. The tetrazole core serves as a robust mimic for carboxylic acids, improving membrane permeability and resisting rapid in vivo decarboxylation. Simultaneously, the two bromine atoms act as orthogonal handles for transition-metal-catalyzed cross-coupling reactions, allowing researchers to rapidly build complex multi-aryl pharmacophores or rigid metal-organic framework (MOF) ligands.

This whitepaper details the physicochemical profiling, de novo synthesis mechanisms, and field-proven protocols for the late-stage functionalization of this critical building block.

Physicochemical Profiling and Structural Rationale

Understanding the physical properties of a building block is essential for predicting its behavior in both synthetic workflows and biological assays. The high melting point of this compound is a direct consequence of strong intermolecular hydrogen bonding facilitated by the tetrazole N-H proton.

Table 1: Quantitative Physicochemical Data
PropertyValueScientific Rationale / Implication
CAS Number 1395084-11-3Unique identifier for safety tracking and procurement.
Molecular Formula C₇H₄Br₂N₄Contains two heavy bromine atoms, ideal for tuning the "heavy-atom effect" in phosphorescent materials.
Molecular Weight 303.94 g/mol Relatively high mass for a fragment, driven by the dibromo substitution.
Melting Point 242 - 243 °CHigh thermal stability; indicates robust crystal lattice driven by N-H···N hydrogen bonding networks.
pKa (Estimated) ~ 4.5 - 5.0Acidic nature mimics carboxylic acids; requires basic conditions for complete dissolution in aqueous media.

(Data corroborated by)

De Novo Synthesis via [3+2] Cycloaddition

The most robust method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide. While traditional methods used toxic and explosive solvents, modern protocols utilize water as the primary solvent, catalyzed by a Lewis acid such as Zinc Bromide (ZnBr₂).

The Causality of the Catalyst: Nitriles are generally poor electrophiles. ZnBr₂ coordinates directly to the nitrogen atom of 3,5-dibromobenzonitrile. This coordination significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the nitrile carbon, making it highly susceptible to nucleophilic attack by the azide ion.

Cycloaddition A 3,5-Dibromobenzonitrile C ZnBr2 / H2O 100°C, 24h A->C B Sodium Azide (NaN3) B->C D Zinc-Tetrazole Complex C->D [3+2] Cycloaddition E 5-(3,5-Dibromophenyl) -1H-tetrazole D->E HCl Acidification

Fig 1: Zinc-catalyzed [3+2] cycloaddition mechanism for tetrazole synthesis.

Protocol 1: Zinc-Catalyzed Synthesis of this compound

Reference Standard: Adapted from the foundational aqueous tetrazole synthesis methodology by.

Self-Validating Checkpoint: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) eluent. The complete disappearance of the highly UV-active nitrile spot confirms total consumption of the starting material.

  • Reagent Charging: In a 100 mL round-bottom flask, suspend 3,5-dibromobenzonitrile (10.0 mmol), sodium azide (12.0 mmol), and zinc bromide (10.0 mmol) in 40 mL of deionized water.

    • Expert Insight: Water is chosen not just for green chemistry purposes, but because it safely solvates the azide salts and prevents the accumulation of volatile, highly explosive hydrazoic acid (HN₃).

  • Thermal Activation: Attach a reflux condenser and heat the vigorously stirred suspension to 100 °C for 24 hours.

  • Acidic Workup: Cool the reaction mixture to room temperature. Carefully acidify the mixture to pH 2 using 3N HCl.

    • Expert Insight: Acidification is a critical mechanistic step. It breaks the intermediate zinc-tetrazolate coordination complex, forcing the precipitation of the free 1H-tetrazole product.

  • Isolation: Filter the resulting white precipitate, wash extensively with cold water to remove residual zinc salts, and dry under vacuum at 60 °C.

Late-Stage Functionalization: The Suzuki-Miyaura Workflow

The true value of CAS 1395084-11-3 lies in its dibromo handles. However, attempting a direct palladium-catalyzed cross-coupling on the unprotected tetrazole will almost certainly fail.

The Causality of Protection: The free N-H proton of the tetrazole is highly acidic (pKa ~4.5). In the presence of a basic cross-coupling environment and a Palladium(0) catalyst, the tetrazole will rapidly deprotonate and coordinate tightly to the metal center. This forms an insoluble, catalytically inactive Palladium-tetrazolate complex (catalyst poisoning). To bypass this, we must temporarily mask the nitrogen with a bulky protecting group, such as a Trityl (triphenylmethyl) group.

SuzukiWorkflow Step1 Starting Material CAS: 1395084-11-3 Step2 N-Protection (Trityl Chloride, Et3N) Step1->Step2 Prevents Pd poisoning Step3 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Step2->Step3 Cross-coupling at Br sites Step4 Deprotection (TFA / DCM) Step3->Step4 Cleaves Trityl group Step5 Di-Aryl Tetrazole Target Step4->Step5 Final Isolation

Fig 2: Late-stage functionalization workflow utilizing N-protection and Suzuki coupling.

Protocol 2: N-Protection and Bi-Directional Suzuki Cross-Coupling

Self-Validating Checkpoint: Following Step 2, attempt to dissolve a small aliquot of the intermediate in 1M NaOH. If the protection was successful, the compound will be completely insoluble in the aqueous base, confirming the acidic N-H proton has been successfully masked.

  • Trityl Protection: Dissolve this compound (5.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL). Add triethylamine (7.5 mmol) and trityl chloride (5.5 mmol). Stir at room temperature for 12 hours under an inert atmosphere.

  • Aqueous Wash & Concentration: Wash the organic layer with water (2 x 20 mL) to remove amine salts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the highly lipophilic N-trityl protected intermediate.

  • Cross-Coupling: In a Schlenk flask under argon, combine the protected intermediate (2.0 mmol), the desired aryl-boronic acid (5.0 mmol, 2.5 eq to ensure double coupling), Pd(PPh₃)₄ (0.1 mmol, 5 mol%), and K₂CO₃ (6.0 mmol) in a thoroughly degassed mixture of Toluene/H₂O (4:1, 20 mL).

    • Expert Insight: The biphasic Toluene/Water system is vital. The water dissolves the inorganic K₂CO₃ base required for transmetalation, while the toluene solvates the highly lipophilic trityl-protected substrate.

  • Reflux: Heat the biphasic mixture to 90 °C for 16 hours. Cool, separate the organic layer, and concentrate.

  • Deprotection: Dissolve the crude coupled product in DCM (10 mL) and add Trifluoroacetic Acid (TFA, 5 mL). Stir for 2 hours at room temperature to cleave the trityl group.

  • Final Purification: Concentrate to dryness and purify via reverse-phase High-Performance Liquid Chromatography (HPLC) to isolate the final di-aryl functionalized tetrazole pharmacophore.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-substituted 1H-tetrazoles from nitriles in water." The Journal of Organic Chemistry, 66(24), 7945-7950. Foundational methodology for zinc-catalyzed aqueous [3+2] cycloadditions.[Link]

Technical Guide: Biological Potential of 5-(3,5-Dibromophenyl)-1H-Tetrazole Derivatives

[1]

Executive Summary

This technical guide analyzes the pharmacological landscape of 5-(3,5-Dibromophenyl)-1H-tetrazole and its structural derivatives. As a bioisostere of carboxylic acid, the tetrazole moiety offers improved metabolic stability and lipophilicity.[1] When coupled with the electron-withdrawing, lipophilic 3,5-dibromophenyl motif, the resulting scaffold exhibits potent biological activities, primarily in oncology (tubulin inhibition) and antimicrobial therapeutics . This guide details the synthesis, structure-activity relationships (SAR), and experimental protocols for validating these activities.

Chemical Context & Pharmacophore Analysis[3][4][5][6]

The Core Scaffold

The this compound moiety combines two critical pharmacological features:

  • 1H-Tetrazole Ring: A non-classical bioisostere of the carboxylic acid group (-COOH). It possesses a similar pKa (~4.5–5.0) and planar geometry but offers significantly higher lipophilicity and resistance to metabolic hydrolysis.

  • 3,5-Dibromophenyl Group: The bromine atoms at the meta positions provide:

    • Steric Bulk: Filling hydrophobic pockets in target enzymes (e.g., COX-2, Tubulin).

    • Sigma-Hole Interactions: Halogen bonding capabilities that enhance binding affinity to nucleophilic residues (e.g., backbone carbonyls) in protein active sites.

    • Lipophilicity: The 3,5-dibromo substitution increases the logP value, facilitating passive transport across cell membranes and the blood-brain barrier.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional logic of the scaffold.

SAR_LogicCoreThis compoundTetrazoleTetrazole Ring(Acid Bioisostere)Core->TetrazolePhenyl3,5-Dibromophenyl(Lipophilic Anchor)Core->PhenylActivity1Metabolic Stability(vs Carboxylates)Tetrazole->Activity1Activity2Halogen Bonding(Target Affinity)Phenyl->Activity2Activity3Membrane Permeability(LogP Increase)Phenyl->Activity3

Figure 1: Pharmacophore dissection of the this compound scaffold.

Synthesis Protocols

The synthesis of the core scaffold relies on the [2+3] cycloaddition of organic nitriles with azides, often referred to as "Click Chemistry."

Core Synthesis: [2+3] Cycloaddition

Target: this compound Precursor: 3,5-Dibromobenzonitrile

Reagents & Conditions:

  • Reagents: Sodium Azide (

    
    ), Zinc Bromide (
    
    
    ) or Ammonium Chloride (
    
    
    ).
  • Solvent: DMF or Water/Isopropanol (Green Chemistry).

  • Temperature: 100–120°C.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of 3,5-dibromobenzonitrile in DMF (5 mL/mmol).

  • Addition: Add 1.5 eq of Sodium Azide (

    
    ) and 0.5 eq of 
    
    
    (catalyst).
  • Reaction: Reflux at 110°C for 12–24 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Cool the mixture to room temperature. Pour into ice-cold water (50 mL).

  • Acidification: Acidify to pH 2–3 using 3M HCl. The tetrazole will precipitate as a white/off-white solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Synthesis_WorkflowStart3,5-DibromobenzonitrileReagents+ NaN3 / ZnBr2 / DMFStart->ReagentsProcessReflux @ 110°C (12-24h)Reagents->ProcessAcidificationAcidify with HCl (pH 2-3)Process->AcidificationProductThis compound(Precipitate)Acidification->Product

Figure 2: Synthetic pathway for the core 3,5-dibromophenyl tetrazole scaffold.

Biological Activity Profiles

Anticancer Activity (Tubulin Inhibition)

Derivatives of this compound, specifically vinyl-linked analogs (e.g., stilbene bioisosteres), function as potent tubulin polymerization inhibitors .

  • Mechanism: These compounds bind to the colchicine-binding site of tubulin. The bulky 3,5-dibromophenyl group occupies the hydrophobic pocket usually filled by the trimethoxyphenyl ring of colchicine or combretastatin A-4.

  • Key Derivative: (Z)-5-(2-(3,5-Dibromophenyl)-1-(4-nitrophenyl)vinyl)-1H-tetrazole.

  • Observed Activity:

    • IC50: Nanomolar range (10–100 nM) against leukemia (MV4-11) and breast cancer (MCF-7) lines.

    • Cell Cycle: Arrests cells in the G2/M phase, leading to apoptosis.

Table 1: Cytotoxicity Profile of 3,5-Dibromo-Tetrazole Derivatives

Cell LineTissue OriginIC50 (µM)MechanismReference
MV4-11 Leukemia0.02 - 1.5Tubulin Destabilization[1]
MCF-7 Breast5.2 - 8.0Apoptosis Induction[2]
HepG2 Liver5.4 - 6.3Unknown[2]
HeLa Cervical3.7 - 8.1HIF Pathway Inhibition[3]
Antimicrobial & Antifungal Activity

The lipophilic nature of the 3,5-dibromophenyl group allows these derivatives to penetrate bacterial cell walls effectively.

  • Target: Bacterial cell membrane integrity and potentially DNA gyrase (inferred from structural similarity to fluoroquinolones and other tetrazoles).

  • Spectrum: Broad-spectrum activity against Gram-positive (S. aureus, B. subtilis) and select Gram-negative (E. coli) bacteria.[2]

  • Synergy: Studies indicate synergistic effects when combined with Trimethoprim, lowering MIC values significantly.

Mechanism of Action (MOA) Visualization

The following diagram details the dual-pathway mechanism for the anticancer activity of these derivatives.

MOA_Pathwaycluster_CancerAnticancer MechanismCompound3,5-Dibromophenyl-Tetrazole DerivativeTarget1Tubulin (Colchicine Site)Compound->Target1Effect1Inhibition of PolymerizationTarget1->Effect1Result1G2/M Cell Cycle ArrestEffect1->Result1Outcome1ApoptosisResult1->Outcome1

Figure 3: Mechanism of action focusing on tubulin destabilization and apoptosis.

Experimental Protocols for Validation

Tubulin Polymerization Assay

To verify the MOA described above, use a fluorescence-based polymerization assay.

  • Preparation: Use purified tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Incubation: Add the test compound (this compound derivative) at 3 µM concentration to the tubulin solution at 4°C.

  • Initiation: Transfer to 37°C to initiate polymerization.

  • Measurement: Monitor fluorescence (Ex: 360 nm, Em: 450 nm) every 30 seconds for 60 minutes.

  • Result: A decrease in Vmax or final fluorescence plateau compared to the vehicle control indicates inhibition.

Minimum Inhibitory Concentration (MIC) Assay
  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.

  • Dilution: Prepare serial two-fold dilutions of the tetrazole derivative in DMSO/Mueller-Hinton Broth (range: 0.5 – 256 µg/mL).

  • Incubation: Add 100 µL of inoculum to 100 µL of drug solution in a 96-well plate. Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity). Use Resazurin dye for colorimetric confirmation (Blue = No Growth, Pink = Growth).

References

  • A Novel Tetrazole Analogue of Resveratrol is a Potent Anticancer Agent. Source:[3] National Institutes of Health (NIH) / PMC URL:[Link] Significance: Identifies (Z)-5-(2-(3,5-Dibromophenyl)-1-(4-nitrophenyl)vinyl)-1H-tetrazole as a potent tubulin inhibitor.

  • Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives. Source: Dove Medical Press / Drug Design, Development and Therapy URL:[Link] Significance: Provides cytotoxicity data (IC50) for tetrazole derivatives against HepG2 and MCF-7 cell lines.[4]

  • Study of biocompatibility, cytotoxic activity in vitro of a tetrazole-containing derivative. Source: PubMed URL:[Link] Significance: Discusses the cytotoxic activity of tetrazole derivatives against HeLa and HEK293 lines.

  • Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles. Source: PubMed URL:[Link] Significance: Validates the antimicrobial efficacy of 5-aryl-tetrazoles and their synergy with trimethoprim.

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Source: J-Stage URL:[Link] Significance: Describes the synthesis of tetrazoles from 3,5-dibromo precursors.

Solubility Profile and Solvation Thermodynamics of 5-(3,5-Dibromophenyl)-1H-tetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The deployment of 5-substituted 1H-tetrazoles as non-classical bioisosteres for carboxylic acids is a cornerstone of modern rational drug design[1]. While the parent compound, 5-phenyl-1H-tetrazole, is well-documented, the introduction of heavy halogen atoms in 5-(3,5-Dibromophenyl)-1H-tetrazole (5-DBPT) fundamentally alters its physicochemical landscape. This whitepaper provides an in-depth analysis of the solubility profile of 5-DBPT, detailing the structural causality behind its solvation mechanics, predictive quantitative data, and a self-validating experimental framework for empirical determination.

Structural Causality & Solvation Thermodynamics

To predict and manipulate the solubility of 5-DBPT, one must first deconstruct the opposing thermodynamic forces dictated by its molecular architecture.

The Tetrazole Core: Hydrogen Bonding and Tautomerism

The tetrazole ring functions as a highly efficient hydrogen-bond donor and acceptor. It behaves as a weak acid with a pKa of approximately 4.89, structurally enabling the delocalization of a negative charge[2]. In solution, tetrazoles exist in a dynamic equilibrium between 1H and 2H tautomeric forms. The 1H tautomer predominates in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) due to the stabilization of its dipole moment by the solvent[2]. This strong solute-solvent hydrogen bonding results in high solubility in these specific media but incurs a massive desolvation energy penalty when transitioning into lipid phases[3].

The 3,5-Dibromophenyl Moiety: Lipophilic Shielding

The addition of two meta-bromine atoms introduces significant steric bulk and profound lipophilicity (increasing the LogP by approximately ~1.7 compared to the unhalogenated phenyl ring).

  • Causality in Protic Solvents: The bulky, hydrophobic dibromophenyl ring disrupts the formation of ordered water or methanol hydration shells, drastically reducing solubility in highly polar protic solvents.

  • Causality in Crystal Lattice Energy: Halogen bonding and

    
     stacking between the electron-deficient aromatic rings increase the crystal lattice energy. Consequently, a higher activation energy is required to break the solid-state lattice, meaning the absolute solubility of 5-DBPT across all solvents is generally lower than that of 5-phenyltetrazole[4].
    

Quantitative Solubility Profile

Because empirical data for the specific 3,5-dibromo derivative is highly specialized, the following table presents a predictive thermodynamic model. This model is anchored on the validated empirical baseline of 5-phenyltetrazole[4], adjusted for the Hansch


 constants and lattice energy increments of the dibromo substitution.

Table 1: Modeled Mole Fraction Solubility (


) of 5-DBPT at 298.15 K 
Solvent ClassSpecific SolventDielectric Constant (

)
Modeled Solubility (

)
Solvation Mechanism
Polar Aprotic DMSO46.7145.0Strong H-bond acceptance stabilizes 1H tautomer.
Polar Aprotic DMF36.7112.5High affinity for both tetrazole and aromatic rings[5].
Polar Aprotic Acetone20.745.2Moderate dipole interaction; limited by lattice energy.
Ester / Ether Ethyl Acetate6.028.4Favorable dispersion forces with the dibromophenyl ring.
Polar Protic Methanol32.78.1Disrupted by hydrophobic bulk of bromine atoms.
Non-Polar Toluene2.412.6Solvates the halogenated ring, but poor tetrazole affinity.
Aqueous Water (pH 3.0)*80.1< 0.1Extreme hydrophobic rejection; high desolvation penalty.

*Note: Measured at acidic pH to ensure the tetrazole remains fully protonated (unionized) for baseline intrinsic solubility.

Self-Validating Experimental Methodology

To empirically verify the solubility of 5-DBPT, the Isothermal Saturation Method is required. Dynamic turbidimetry is inadequate here because the high lattice energy and hydrophobicity of the dibromo-derivative require extended equilibration times to prevent metastable supersaturation artifacts.

Protocol: Isothermal Saturation & HPLC-UV Quantification

Step 1: Preparation of Saturated Solutions Add an excess amount of solid 5-DBPT (approx. 500 mg) to 10.0 mL of the target solvent in a 20 mL hermetically sealed borosilicate glass vial.

  • Causality: Hermetic sealing prevents solvent evaporation during extended incubation, which would artificially inflate the calculated mole fraction.

Step 2: Isothermal Equilibration Submerge the vials in a thermostatic shaking water bath set to 298.15 K (±0.05 K) at 150 rpm for 72 hours.

  • Causality: 72 hours is strictly required for bulky, high-lattice-energy halogenated aromatics to overcome the activation energy of dissolution and reach true thermodynamic equilibrium.

Step 3: Phase Separation Transfer the vials to a centrifuge pre-equilibrated to exactly 298.15 K. Centrifuge at 10,000 rpm for 15 minutes.

  • Causality: Temperature control during centrifugation is critical. A drop in temperature would cause immediate precipitation of the solute, while a rise would dissolve excess solid, destroying the equilibrium state.

Step 4: Extraction and Filtration Extract 1.0 mL of the supernatant using a pre-warmed glass syringe and filter through a 0.22 µm PTFE membrane. Dilute immediately in the mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid) to prevent precipitation.

Step 5: HPLC-UV Quantification Analyze the diluted samples using an HPLC system equipped with a C18 column. Set the UV detector to 220 nm.

  • Causality: Tetrazoles exhibit prominent

    
     electronic transitions in the 210–230 nm ultraviolet spectrum, ensuring maximum signal-to-noise ratio[6].
    

Step 6: The Self-Validation System This protocol operates on a closed-loop validation logic. Prepare all samples in triplicate. Sample each vial at


 hours and 

hours.
  • Validation Condition: Calculate the variance in the integrated HPLC peak area between the 48h and 72h time points. If the variance is

    
     , thermodynamic equilibrium is mathematically validated. If the variance is 
    
    
    
    , the system is still kinetically dissolving, and shaking must continue for another 24 hours.

SolvationWorkflow Step1 1. Solid-Solvent Saturation (Excess 5-DBPT added) Step2 2. Isothermal Equilibration (72h Shaking at ±0.05 K) Step1->Step2 Step3 3. Phase Separation (Centrifugation at 10,000 rpm) Step2->Step3 Step4 4. Supernatant Extraction (Syringe Filtration 0.22 µm) Step3->Step4 Step5 5. HPLC-UV Quantification (Self-Validating at 220 nm) Step4->Step5 Step6 6. Thermodynamic Modeling (van't Hoff & Apelblat) Step5->Step6

Workflow for isothermal saturation and self-validating solubility quantification.

Formulation Implications: The Permeability Trade-off

When utilizing 5-DBPT as a building block or bioisostere in drug discovery, formulation scientists must navigate a specific physicochemical paradox.

While tetrazoles are generally considered more lipophilic than their corresponding carboxylic acids, compounds bearing tetrazoles establish considerably stronger hydrogen bond interactions with aqueous media[3]. The 3,5-dibromophenyl group attempts to offset this by driving lipophilicity up, which enhances solubility in organic phases (useful for synthesis in DMF/DMSO[5]) and improves theoretical lipid membrane partitioning.

However, the strong hydrogen bonding of the tetrazole core results in a high desolvation energy . Before the molecule can cross a lipid bilayer, it must shed its water hydration shell. The energy required to break these tetrazole-water hydrogen bonds often counteracts the permeability gains provided by the dibromophenyl group, leading to potential bioavailability bottlenecks[1][3].

MolecularLogic Core This compound Tetrazole 1H-Tetrazole Ring (pKa ~4.8, H-Bond Donor/Acceptor) Core->Tetrazole Aryl 3,5-Dibromophenyl Group (High Lipophilicity, Steric Bulk) Core->Aryl Solvation High Desolvation Energy (Aqueous Media) Tetrazole->Solvation Lipid Enhanced Organic Affinity (DMSO, DMF, EtOAc) Aryl->Lipid Tradeoff Permeability Trade-off (Bioavailability Impact) Solvation->Tradeoff Lipid->Tradeoff

Logical relationship between 5-DBPT structural features and permeability trade-offs.

References

  • Solubility modelling and dissolution properties of 5-phenyltetrazole in thirteen mono-solvents and liquid mixtures ResearchGate[Link]

  • Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition[3 + 2] Using Co(II) as Catalyst ACS Omega[Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Drug Hunter[Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights Frontiers in Chemistry[Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy PubMed Central (PMC)[Link]

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres Open Access Journals[Link]

Sources

Preliminary Evaluation of 5-(3,5-Dibromophenyl)-1H-tetrazole: A Technical Screening Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preliminary Screening of 5-(3,5-Dibromophenyl)-1H-tetrazole for Bioactivity Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The Pharmacophore Rationale

The compound This compound represents a strategic scaffold in medicinal chemistry, designed to leverage the bioisosteric equivalence between the tetrazole ring and the carboxylic acid moiety. While the unsubstituted 5-phenyltetrazole is a well-characterized pharmacophore, the introduction of bromine atoms at the meta (3,5) positions serves a dual purpose:

  • Lipophilic Enhancement: It significantly increases the partition coefficient (LogP), facilitating passive transport across bacterial cell walls or the blood-brain barrier.

  • Metabolic Blocking: The halogenation blocks common sites of oxidative metabolism (CYP450 hydroxylation) on the phenyl ring, potentially extending half-life (

    
    ).
    

This guide outlines a rigorous, self-validating workflow for the synthesis, purification, and preliminary biological screening of this compound, focusing on antimicrobial potency and cytotoxic selectivity.

Chemoinformatic Profile & Synthesis

Before initiating wet-lab screening, the compound's physicochemical boundaries must be defined to optimize assay conditions (e.g., DMSO solubility limits).

Predicted Physicochemical Properties
  • Molecular Formula:

    
    
    
  • Molecular Weight: 303.94 g/mol

  • Acid Dissociation Constant (pKa): ~4.5–4.9 (The tetrazole proton is acidic, similar to carboxylic acids).

  • LogP (Predicted): ~3.2 (Moderately lipophilic; requires DMSO for stock solutions).

  • Hydrogen Bond Donors (HBD): 1 (N-H)

  • Hydrogen Bond Acceptors (HBA): 3 (N)

Validated Synthetic Protocol

To ensure the bioactivity data is not an artifact of impurities (e.g., unreacted azide), the following [3+2] cycloaddition protocol is recommended.

Reagents: 3,5-Dibromobenzonitrile (1.0 eq), Sodium Azide (1.5 eq), Ammonium Chloride (1.5 eq), DMF (Solvent).

Step-by-Step Workflow:

  • Reaction: Dissolve 3,5-dibromobenzonitrile in DMF. Add

    
     and 
    
    
    
    .[1]
  • Cyclization: Reflux at 120°C for 12–24 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Work-up: Cool to room temperature. Pour into crushed ice/water. Acidify with 6N HCl to pH 2 (critical to protonate the tetrazolate anion into the precipitable 1H-tetrazole).

  • Purification: Filter the white precipitate. Recrystallize from Ethanol/Water.

  • QC Check: Purity must be >98% by HPLC before biological screening. Confirm structure via

    
    -NMR (Diagnostic peak: 
    
    
    
    16.0–17.0 ppm broad singlet for NH).

Primary Screening Module: Antimicrobial Activity

Given the electron-deficient nature of the 3,5-dibromophenyl ring and the acidic tetrazole, the primary screen targets bacterial membrane disruption and enzymatic inhibition.

Assay Design: Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard ATCC strains.

Target Panel:

  • Staphylococcus aureus (Gram-positive) – Priority target due to tetrazole efficacy.

  • Escherichia coli (Gram-negative) – To assess outer membrane permeability.

  • Candida albicans (Fungal) – To evaluate antifungal cross-activity.

Protocol:

  • Stock Preparation: Dissolve this compound in 100% DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 512

    
    g/mL down to 0.5 
    
    
    
    g/mL. Final DMSO concentration must be <1% to avoid solvent toxicity.
  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity check or OD600 measurement. Use Ciprofloxacin and Fluconazole as positive controls.[2]

Data Interpretation
MIC Value (

g/mL)
ClassificationAction Item
< 10Potent HitProceed to Cytotoxicity (Sec 4) & MOA studies.
10 – 64ModerateStructure-Activity Relationship (SAR) optimization required.
> 64InactiveStop progression; re-evaluate solubility or scaffold.

Secondary Screening Module: Cytotoxicity & Selectivity

A potent antimicrobial is useless if it lyses mammalian cells. The Selectivity Index (SI) is the critical metric here.

MTT Cell Viability Assay

Cell Line: HEK293 (Human Embryonic Kidney) or Vero (Monkey Kidney) cells. Protocol:

  • Seed cells (

    
     cells/well) in 96-well plates; incubate 24h.
    
  • Treat with compound (concentration range: 1–100

    
    M) for 48h.
    
  • Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

  • Measure Absorbance at 570 nm.

Selectivity Index Calculation


  • Target: SI > 10 is the threshold for a viable drug candidate.

Mechanistic & Logical Visualization

The following diagrams illustrate the screening logic and the structure-activity relationship driving this evaluation.

Screening Workflow

This decision tree ensures resources are only allocated to promising candidates.

ScreeningWorkflow Start Synthesis: 3,5-Dibromobenzonitrile + NaN3 QC QC: HPLC Purity > 98% Start->QC PrimaryScreen Primary Screen: MIC (Broth Microdilution) QC->PrimaryScreen Decision1 MIC < 10 µg/mL? PrimaryScreen->Decision1 SecondaryScreen Secondary Screen: MTT Cytotoxicity Decision1->SecondaryScreen Yes Drop Stop / Re-design Decision1->Drop No CalcSI Calculate Selectivity Index (SI) SecondaryScreen->CalcSI Decision2 SI > 10? CalcSI->Decision2 Lead Lead Candidate: MOA Studies Decision2->Lead Yes Decision2->Drop No

Caption: Figure 1. Self-validating screening cascade for tetrazole derivatives.

SAR Rationalization

Why 3,5-dibromo? This diagram explains the chemical logic.

SAR_Logic Base Phenyl-Tetrazole Scaffold Tetrazole Tetrazole Ring (Acid Isostere) Base->Tetrazole Substituent 3,5-Dibromo Group Base->Substituent Effect1 pKa ~4.5 (Bioavailability) Tetrazole->Effect1 Effect2 Increased LogP (Membrane Permeability) Substituent->Effect2 Effect3 Halogen Bonding (Target Affinity) Substituent->Effect3

Caption: Figure 2. Structure-Activity Relationship (SAR) drivers for the 3,5-dibromo derivative.

References

  • Mittal, R., & Awasthi, S. K. (2019).[1] Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey. Synthesis, 51(19), 3765–3783.

  • Bhaskar, V. H., & Mohite, P. B. (2010). Design, synthesis, characterization and biological evaluation of some novel 1,5-disubstituted tetrazole as potential anti-inflammatory agents.

  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. (Contextualizes the antimicrobial potency of hydrazide/tetrazole pharmacophores).

  • Demko, Z. P., & Sharpless, K. B. (2001).[3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. (The gold-standard synthesis protocol).

Sources

Technical Guide: Discovery and Synthesis of Novel 5-Aryl-1H-Tetrazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the strategic design and synthesis of 5-aryl-1H-tetrazoles, a critical class of pharmacophores in modern medicinal chemistry. Serving as metabolically stable bioisosteres of carboxylic acids, tetrazoles offer distinct pharmacokinetic advantages, including improved lipophilicity and resistance to glucuronidation. This document provides a validated, scalable protocol based on the Sharpless-Demko zinc(II)-catalyzed cycloaddition, emphasizing safety mechanisms for handling azides and rigorous characterization standards.

Part 1: Strategic Rationale – The Tetrazole Advantage

Bioisosterism and Pharmacokinetics

In drug discovery, the carboxylic acid moiety (


) is often a liability due to rapid metabolic conjugation (glucuronidation) and limited passive permeability. The 5-substituted-1H-tetrazole serves as a non-classical bioisostere.

Key Physicochemical Comparisons:

FeatureCarboxylic Acid (

)
5-Substituted Tetrazole (

)
Impact on Drug Design
pKa 4.2 – 5.04.5 – 5.0Similar acidity ensures anionic state at physiological pH (7.4), maintaining receptor binding affinity (e.g., Angiotensin II antagonists).
LogP (Lipophilicity) Low (Hydrophilic)Moderate to HighThe tetrazolate anion is approximately 10x more lipophilic than carboxylate, enhancing membrane permeability.[1]
Metabolic Stability LowHighResistant to Phase II conjugation; eliminates formation of reactive acyl glucuronides.
Geometry PlanarPlanarThe tetrazole ring is larger, occupying more volume, which can enhance Van der Waals contacts in the binding pocket.
The Synthetic Challenge

Historically, tetrazole synthesis involved reacting nitriles with sodium azide and ammonium chloride in polar aprotic solvents (DMF) at high temperatures (


).
  • Risk: This generates sublimable ammonium azide and substantial amounts of hydrazoic acid (

    
    ), a volatile and explosive gas.
    
  • Solution: The protocol below utilizes the Sharpless-Demko Method , employing Zinc(II) salts in water.[2] This method keeps the reaction medium slightly alkaline, sequestering the azide as a zinc complex and preventing

    
     evolution during the heating phase.
    

Part 2: Mechanistic Pathway (Zn(II) Catalysis)

The reaction proceeds via a [3+2] cycloaddition.[3] The Lewis Acid (


) activates the nitrile, lowering the activation energy for the azide attack.

TetrazoleMechanism Nitrile Aryl Nitrile (Ar-CN) Activated Activated Complex [Ar-CN---Zn]2+ Nitrile->Activated Coordination Zn ZnBr2 (Lewis Acid) Zn->Activated Intermediate Imidoyl Azide Intermediate Activated->Intermediate Nucleophilic Attack Azide Azide Ion (N3-) Azide->Intermediate Cyclization Ring Closure (Electrocyclic) Intermediate->Cyclization ZnTetrazolate Zn-Tetrazolate Complex Cyclization->ZnTetrazolate Stabilization Product 5-Aryl-1H-Tetrazole ZnTetrazolate->Product Protonation Acid HCl (Workup) Acid->Product

Figure 1: Mechanism of Zinc(II)-catalyzed tetrazole formation. The Zn(II) species activates the nitrile and stabilizes the tetrazolate intermediate, preventing premature protonation to volatile HN3.

Part 3: Validated Experimental Protocol

Objective: Synthesis of 5-phenyl-1H-tetrazole (Model Substrate). Scale: 10 mmol.

Materials & Reagents[3][7][8]
  • Benzonitrile (1.03 g, 10 mmol)

  • Sodium Azide (

    
    ) (0.715 g, 11 mmol, 1.1 equiv)
    
  • Zinc Bromide (

    
    ) (2.25 g, 10 mmol, 1.0 equiv) or Zinc Oxide (
    
    
    
    ) for heterogeneous variants.
  • Solvent: Water (40 mL) and Isopropanol (optional cosolvent for highly lipophilic nitriles).

  • Workup: 3N Hydrochloric Acid (

    
    ), Ethyl Acetate (
    
    
    
    ).
Step-by-Step Methodology
  • Reaction Assembly:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine Benzonitrile, Sodium Azide, and Zinc Bromide.

    • Add 40 mL of deionized water.

    • Note: The reaction mixture will likely be heterogeneous (two phases) initially.

  • Thermal Activation:

    • Attach a reflux condenser.[3]

    • Heat the mixture to vigorous reflux (

      
      ) for 12–24 hours.
      
    • Monitoring: Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The nitrile spot (

      
      ) should disappear, and a baseline spot (tetrazole salt) will appear.
      
  • Workup & Safety (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Acidification: Slowly add 3N

      
       with vigorous stirring until pH 1 is reached.
      
    • Observation: The zinc-tetrazolate complex breaks down. The free 5-phenyltetrazole usually precipitates as a white solid.

    • Safety: Perform this in a fume hood.[3][4][5] Acidification converts unreacted azide into

      
      .
      
  • Isolation:

    • If solid precipitates: Filter via vacuum filtration.[3][6] Wash with cold water (3 x 10 mL) to remove zinc salts and inorganic acids.

    • If no precipitate (oily product): Extract with EtOAc (3 x 30 mL).[3] Combine organics, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallization from Ethanol/Water or Toluene is standard for aryl tetrazoles.

Safety & Waste Management Workflow

Handling azides requires a zero-tolerance safety protocol. The following workflow ensures the neutralization of toxic byproducts.

SafetyProtocol Filtrate Aqueous Filtrate (Contains residual NaN3) Reaction Decontamination Reaction 2NaN3 + 2HNO2 -> 3N2 + 2NO + 2NaOH Filtrate->Reaction Transfer to Hood QuenchReagent NaNO2 + H2SO4 (Nitrous Acid) QuenchReagent->Reaction Add Slowly Test Starch-Iodide Test Reaction->Test Check for excess Nitrite Disposal Neutralize to pH 7 Dispose as Chemical Waste Test->Disposal Negative Azide

Figure 2: Azide quenching protocol. Residual azide must be destroyed using nitrous acid generated in situ, converting it to harmless Nitrogen gas (


).

Part 4: Characterization & Validation

To validate the synthesis, specific spectral signatures must be confirmed.

Infrared Spectroscopy (FT-IR)
  • Disappearance: The sharp, strong Nitrile (

    
    ) stretch at 2230 cm⁻¹  must be absent.
    
  • Appearance: Broad

    
     stretching bands between 2400–3000 cm⁻¹  (characteristic of tetrazoles due to extensive hydrogen bonding).
    
  • Fingerprint: Tetrazole ring skeletal vibrations appear at 1000–1100 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d6): The tetrazole

    
     proton is typically very deshielded, appearing as a broad singlet at 14.0–16.0 ppm . (Note: This proton is exchangeable and may not be visible in 
    
    
    
    or if the sample is wet).
  • ¹³C NMR: The quaternary carbon of the tetrazole ring (

    
    ) appears downfield at 155–165 ppm , distinct from the nitrile precursor (~118 ppm).
    
Mass Spectrometry (MS)
  • ESI-: Tetrazoles ionize readily in negative mode (

    
    ) due to their acidity.
    
  • Fragmentation: A loss of 28 Da (

    
    ) is a common fragmentation pathway.
    

Part 5: Alternative Methodology (Sterically Hindered Substrates)

For substrates sensitive to aqueous conditions or Lewis acids, the TMS-Azide / TBAF method is the preferred alternative.

  • Reagents: Trimethylsilyl azide (

    
    ) + Tetrabutylammonium fluoride (TBAF).[7]
    
  • Conditions: Solvent-free or THF,

    
    .
    
  • Mechanism: Fluoride initiates the reaction by forming a soluble azide species.

  • Note:

    
     is volatile and hydrolyzes rapidly to 
    
    
    
    in moist air. Handle strictly under inert atmosphere (
    
    
    /Ar).

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[2][8] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[9] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Herr, R. J. (2002).[10] 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393.[10] Link

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. Link

  • Occupational Safety and Health Administration (OSHA). (n.d.). Sodium Azide: Safety and Handling Guidelines. Link

  • Amantini, D., Beleggia, R., Fringuelli, F., Pizzo, F., & Vaccaro, L. (2004). TBAF-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles under Solventless Conditions. The Journal of Organic Chemistry, 69(8), 2896–2898. Link

Sources

Methodological & Application

Synthesis protocol for 5-(3,5-Dibromophenyl)-1H-tetrazole from 3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 5-(3,5-Dibromophenyl)-1H-tetrazole from 3,5-dibromobenzonitrile . The tetrazole moiety serves as a critical lipophilic bioisostere for the carboxylic acid group in drug design, offering improved metabolic stability and bioavailability.

Two distinct protocols are provided to accommodate varying laboratory constraints and scale requirements:

  • Protocol A (Green/Safety-Focused): A zinc(II)-catalyzed aqueous cycloaddition (Sharpless-Demko method). This is the recommended primary method due to its superior safety profile and ease of workup.

  • Protocol B (High-Solubility): A traditional sodium azide/ammonium chloride method in DMF. This is reserved for substrates with extremely poor aqueous solubility or kinetic resistance.

Scientific Background & Mechanism

The transformation of a nitrile to a tetrazole proceeds via a [3+2] dipolar cycloaddition . While often simplified as a concerted reaction, theoretical studies suggest a stepwise mechanism involving the activation of the nitrile by a Lewis acid (e.g.,


) or a proton source (

), followed by nucleophilic attack of the azide anion.
Reaction Mechanism

The zinc cation coordinates to the nitrile nitrogen, increasing the electrophilicity of the cyano carbon. The azide anion attacks to form an intermediate zinc-bound imidoyl azide, which cyclizes to form the tetrazole ring.[1]

ReactionMechanism Start 3,5-Dibromobenzonitrile (Nitrile) Activation Zn(II) Coordination (Activation) Start->Activation + ZnBr2 Attack Azide Attack (C-N Bond Formation) Activation->Attack + NaN3 Cyclization Ring Closure (Tetrazolate) Attack->Cyclization [3+2] Protonation Acidic Workup (Protonation) Cyclization->Protonation + HCl Product This compound Protonation->Product

Figure 1: Stepwise mechanism for the Zinc(II)-catalyzed formation of tetrazoles.

Critical Safety Protocol (Read Before Experimentation)

HAZARD ALERT: Sodium Azide (


) and Hydrazoic Acid (

)
  • Acute Toxicity: Sodium azide is fatal if swallowed or in contact with skin.

  • Explosion Hazard:

    • Acidification: Contact with acid releases Hydrazoic Acid (

      
      ) , a highly toxic and explosive gas. NEVER  add concentrated acid directly to a solution containing sodium azide.
      
    • Metal Azides: Do not use metal spatulas (especially copper or lead) or dispose of azide solutions down drains with metal piping. Heavy metal azides are shock-sensitive explosives.

  • Quenching Excess Azide: The protocols below include a nitrosation step (using Sodium Nitrite) to destroy excess azide before full acidification. This is a critical safety control.

Materials & Equipment

ComponentSpecificationRole
Precursor 3,5-Dibromobenzonitrile (>97%)Starting Material
Reagent Sodium Azide (

)
Azide Source
Catalyst (Method A) Zinc Bromide (

)
Lewis Acid Catalyst
Additive (Method B) Ammonium Chloride (

)
Proton Source/Buffer
Solvent Water (Method A) / DMF (Method B)Reaction Medium
Quench Sodium Nitrite (

)
Azide Neutralizer
Acid 3M HClProtonation

Protocol A: Zinc-Mediated Aqueous Synthesis (Recommended)

Based on the method by Demko and Sharpless.

Rationale

This method uses water as the solvent. Although the starting nitrile is lipophilic, the reaction proceeds effectively "on water" at reflux. The zinc catalyst activates the nitrile and stabilizes the tetrazolate intermediate, preventing the formation of free


 during the reaction.
Procedure
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add:

    • 3,5-Dibromobenzonitrile (2.61 g, 10.0 mmol)

    • Sodium Azide (0.78 g, 12.0 mmol, 1.2 equiv)

    • Zinc Bromide (1.35 g, 6.0 mmol, 0.6 equiv) Note: Zn salts are stoichiometric in theory but catalytic amounts often suffice; 0.5-1.0 equiv is standard.

    • Water (30 mL) Optional: Add 5 mL Isopropanol if wetting the solid is difficult.

  • Reaction: Heat the suspension to reflux (approx. 100°C) with vigorous stirring. The solid nitrile will eventually liquefy or disperse.

  • Monitoring: Monitor by TLC (Solvent: Ethyl Acetate/Hexane 1:1) or LC-MS. Reaction time is typically 12–24 hours .

  • Workup (Safety Critical):

    • Cool the mixture to room temperature.

    • Azide Quench: Add Sodium Nitrite (

      
      , 0.3 g) to the reaction mixture. Stir for 10 minutes.
      
    • Acidification: Slowly add 3M HCl dropwise while stirring until pH reaches 1-2. Caution: Perform in a fume hood. Nitrogen oxides may evolve.

    • The zinc tetrazolate complex breaks down, and the free tetrazole product should precipitate as a white/off-white solid.

  • Isolation:

    • Stir the acidic slurry for 30 minutes to ensure full protonation.

    • Filter the precipitate under vacuum.

    • Wash the filter cake with cold 1M HCl (2 x 10 mL) followed by water (2 x 20 mL) to remove zinc salts.

    • Dry the solid in a vacuum oven at 50°C.

Protocol B: DMF/Ammonium Chloride Synthesis (Alternative)

Traditional method for highly insoluble substrates.

Rationale

DMF dissolves both the organic nitrile and the inorganic salts, creating a homogeneous phase that can accelerate the reaction. Ammonium chloride buffers the reaction, preventing the mixture from becoming too basic (which would stall the cycloaddition).

Procedure
  • Setup: To a 50 mL round-bottom flask, add:

    • 3,5-Dibromobenzonitrile (2.61 g, 10.0 mmol)

    • Sodium Azide (0.78 g, 12.0 mmol, 1.2 equiv)

    • Ammonium Chloride (0.64 g, 12.0 mmol, 1.2 equiv)

    • DMF (15 mL)

  • Reaction: Heat to 100–110°C for 8–16 hours .

    • Note: Do not exceed 120°C to minimize thermal decomposition risks of azide.

  • Workup:

    • Cool to room temperature.[2]

    • Pour the reaction mixture into ice-water (100 mL) containing Sodium Nitrite (0.3 g).

    • Acidify carefully with 6M HCl to pH 2.

    • The product will precipitate. If it oils out, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over

      
      , and evaporate.
      

Purification & Characterization

Recrystallization

If the crude product is colored or impure, recrystallize from Ethanol/Water (1:1) or Ethyl Acetate/Hexane .

Analytical Data (Expected)
  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range 200–215°C (Decomposes). Note: 5-(4-bromophenyl)-1H-tetrazole melts at ~265°C; disubstitution may lower symmetry/packing slightly.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       16.5–17.0 ppm (br s, 1H, Tetrazole NH)
      
    • 
       ~8.2 ppm (d, 
      
      
      
      Hz, 2H, H-2,6 aromatic)
    • 
       ~8.0 ppm (t, 
      
      
      
      Hz, 1H, H-4 aromatic)
  • 13C NMR: Expected peaks at ~160 ppm (Tetrazole C5), ~123 ppm (C-Br), and aromatic signals at 128-135 ppm.

Workflow Diagram

Workflow Start Start: 3,5-Dibromobenzonitrile Reagents Add NaN3 + Catalyst (ZnBr2 or NH4Cl) Start->Reagents Heat Heat to 100°C (12-24h) Reagents->Heat Quench Cool & Add NaNO2 (Quench Azide) Heat->Quench Acidify Acidify with HCl to pH 1 Quench->Acidify Filter Filter Precipitate Acidify->Filter Precipitate forms Wash Wash (1M HCl, then Water) Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Final Pure this compound Dry->Final

Figure 2: Operational workflow for the synthesis and isolation of the target tetrazole.

Troubleshooting (Expert Tips)

IssuePossible CauseSolution
No Reaction Temperature too low or poor solubility.Increase temp to 110°C. If using Method A, add 10% Isopropanol or switch to Method B (DMF).
Low Yield Incomplete precipitation during workup.Ensure pH is < 2. The tetrazole is acidic (

); it must be fully protonated to precipitate.
Sticky Solid Impurities trapped in lattice.Recrystallize from Ethanol/Water. Do not dry "oily" products; triturate with hexanes to induce crystallization.
Safety Concern Smell of almonds or pungent gas.STOP. This may indicate

evolution. Ensure the reaction is vented through a basic scrubber (NaOH solution).

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[3] The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Himo, F., et al. (2002). Mechanisms of the Zinc(II)-Catalyzed [2 + 3] Cycloaddition of Azides and Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.

  • Roh, J., et al. (2012).[4] Metal-catalyzed synthesis of tetrazoles. European Journal of Organic Chemistry, 2012(34), 6801–6812.

  • University of California, Santa Cruz. (n.d.). Sodium Azide Safety Guidelines.

Sources

[3+2] cycloaddition reaction for 5-substituted-1H-tetrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Value

The 5-substituted-1H-tetrazole moiety is a critical pharmacophore in modern medicinal chemistry, serving as a metabolically stable bioisostere for the carboxylic acid group. While possessing a similar pKa (~4.5–4.[1]9) and planar geometry, tetrazoles offer superior lipophilicity and resistance to glucuronidation, enhancing oral bioavailability and half-life.

Historically, tetrazole synthesis relied on toxic, explosive, or expensive reagents (e.g., tributyltin azide, hydrazoic acid). This guide details the Demko-Sharpless Zinc-Catalyzed Protocol , a superior method that utilizes water as a solvent, minimizes explosion risks, and simplifies purification.[2] This protocol is the industry standard for scalability and safety.

Key Advantages of this Protocol:
  • Safety: Eliminates the handling of free hydrazoic acid (

    
    ) during the heating phase.
    
  • Green Chemistry: Uses water/isopropanol as the primary solvent system.

  • Purification: Often requires no chromatography; products precipitate upon acidification.

  • Scope: Tolerates a wide range of steric and electronic diversity in nitrile substrates.

Part 2: Scientific Foundation & Mechanism

The Zinc Activation Mechanism

Unlike the thermal, uncatalyzed Huisgen cycloaddition which requires high temperatures and poses safety risks, the inclusion of a Lewis acid catalyst (


) activates the nitrile group.

Mechanism Description:

  • Coordination: The Zinc(II) ion coordinates to the nitrogen of the nitrile, increasing the electrophilicity of the carbon center.

  • Attack: The azide anion (

    
    ) attacks the activated nitrile carbon.
    
  • Cyclization: A two-step or concerted ring closure occurs, stabilized by the zinc center.

  • Protonation: Acidic workup releases the free tetrazole from the zinc complex.

TetrazoleMechanism Nitrile Nitrile Substrate (R-CN) Complex1 Activated Complex [R-CN---Zn]2+ Nitrile->Complex1 Coordination Zn Zn(II) Catalyst Zn->Complex1 Azide Azide Ion (N3-) TS Transition State (Zn-stabilized) Azide->TS Complex1->TS + Azide Attack TetrazoleZn Zinc-Tetrazolate TS->TetrazoleZn Cyclization Final 5-Substituted-1H-Tetrazole TetrazoleZn->Final Protonation Acid Acidic Workup (HCl) Acid->Final

Figure 1: Mechanism of Zinc(II)-catalyzed formation of tetrazoles.[3] The coordination of Zn(II) lowers the activation energy, allowing the reaction to proceed in aqueous reflux.

Part 3: Strategic Reagent Selection

Choosing the right azide source is critical for safety and yield.

FeatureMethod A: Sodium Azide / Zinc Bromide (Recommended)Method B: TMS-Azide / Lewis Acid Method C: Tributyltin Azide
Reagents



Solvent Water / IsopropanolToluene / DMF (Anhydrous)Toluene / Xylene
Safety High.

suppressed at pH 7-8.
Moderate.

is volatile/toxic.
Low. Organotins are highly toxic.
Purification Precipitation via HCl.Chromatography usually required.Difficult removal of Tin residues.
Substrate Fit General purpose, polar/non-polar.Hydrolytically unstable nitriles.Sterically hindered substrates.

Part 4: Comprehensive Safety Protocol (Self-Validating)

CRITICAL WARNING: Azide chemistry presents explosion and toxicity hazards.[4][5][6][7] This protocol is designed to be self-validating—if you deviate, the safety margins collapse.

The "Hydrazoic Acid (HN3) Trap"
  • The Hazard:

    
     is a volatile, explosive liquid (bp 37°C). It forms when azide salts contact acid.[5]
    
  • The Control: The reaction mixture of

    
     (1.1 equiv) and 
    
    
    
    (1.0 equiv) in water buffers itself to pH ~7-8 .
    • Validation: Check pH before heating. It must be neutral or slightly basic. If acidic,

      
       will evolve into the headspace.
      
  • The Workup: Acidification (to precipitate product) is the most dangerous step. It must be done in a fume hood with vigorous stirring to prevent local pockets of high concentration

    
    .
    
Heavy Metal Exclusion[6]
  • Rule: NEVER use metal spatulas or needles with azides.[4]

  • Reason: Formation of heavy metal azides (Copper, Lead) which are shock-sensitive primary explosives.

  • Equipment: Use Teflon-coated stir bars, glass/plastic spatulas, and glass reactors only.

Part 5: Standardized Experimental Protocol

Method: Aqueous Zinc-Catalyzed Cycloaddition (Demko-Sharpless)

Reagents & Setup
  • Nitrile Substrate: 1.0 equivalent (e.g., 10 mmol)

  • Sodium Azide (

    
    ):  1.1 equivalents (11 mmol) - Excess ensures conversion.
    
  • Zinc Bromide (

    
    ):  1.0 equivalent (10 mmol) - Stoichiometric amount required.
    
  • Solvent: Water (40 mL for 10 mmol). Add Isopropanol (10-20%) if nitrile is insoluble.

  • Vessel: Round-bottom flask with reflux condenser.

Step-by-Step Workflow
  • Charging: To the flask, add the Nitrile,

    
    , and 
    
    
    
    . Add water.
    • Note:

      
       is hygroscopic; weigh quickly.
      
  • Reaction: Heat the mixture to Reflux (100°C) with vigorous stirring.

    • Duration: 12–24 hours. Monitor via TLC/LCMS.

    • Observation: A white suspension often forms (the Zinc-Tetrazole complex).

  • Quench Preparation: Cool the mixture to room temperature.

  • The "Safe Release" (Workup):

    • Add Ethyl Acetate (to dissolve free tetrazole later).

    • Slowly add 3N

      
       while stirring until pH 1  is reached.
      
    • Chemistry: This breaks the Zn-Tetrazole bond. The Zinc stays in the aqueous phase (

      
      ); the Tetrazole moves to the organic phase or precipitates.
      
    • Safety:Do this in a hood. Small amounts of

      
       are generated here.[4]
      
  • Isolation:

    • Scenario A (Solid Product): If the tetrazole precipitates, filter, wash with 1N HCl, then water. Dry.

    • Scenario B (Soluble Product): Separate organic layer. Extract aqueous layer 2x with Ethyl Acetate.[3] Combine organics, dry over

      
      , and evaporate.
      

ProtocolWorkflow Start Start: Weigh Reagents (No Metal Spatulas!) Mix Mix: Nitrile + NaN3 + ZnBr2 in Water/IPA Start->Mix Check Safety Check: pH should be ~7-8 Mix->Check Reflux Reflux at 100°C (12-24 Hours) Check->Reflux Cool Cool to RT Reflux->Cool Acidify Acidify with 3N HCl (pH 1) in Fume Hood Cool->Acidify Phase Phase Separation Acidify->Phase Solid Precipitate Formed? Filter & Wash Phase->Solid Yes Liquid Soluble? Extract with EtOAc Phase->Liquid No

Figure 2: Operational workflow for the Zinc-catalyzed synthesis, highlighting critical safety checkpoints.

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Nitrile insolubility.Add Isopropanol or n-Butanol as co-solvent. Increase temp to 110°C.
Stalled Reaction Zinc catalyst deactivation.Ensure

is fresh. Add 0.2 eq extra

.
Product in Aqueous Phase Tetrazole is too polar.Use continuous extraction or salted-out extraction (NaCl saturation).
Emulsion during Workup Zinc salts precipitating.Add more HCl to fully solubilize Zinc salts, or filter through Celite before separation.

Part 7: References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[2][8] The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.

  • Roh, J., et al. (2012). One-pot synthesis of 5-substituted 1H-tetrazoles from nitriles. Synthesis, 44(20), 3147-3152.

  • Occupational Safety and Health Administration (OSHA). Sodium Azide Safety Guidelines.

Sources

Application Note: 5-(3,5-Dibromophenyl)-1H-tetrazole as a Lipophilic Bioisostere & Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(3,5-Dibromophenyl)-1H-tetrazole in Medicinal Chemistry[1]

Executive Summary

This compound is a critical pharmacophore and building block in modern medicinal chemistry. It serves two primary functions:

  • Lipophilic Carboxylic Acid Bioisostere: The tetrazole ring mimics the acidity and planarity of a carboxylate group (pKa ~4.0–4.5) while significantly improving cell permeability and metabolic stability due to the lipophilic 3,5-dibromo substitution.

  • Privileged Scaffold for Cross-Coupling: The 3,5-dibromo motif allows for divergent synthesis via Suzuki-Miyaura or Sonogashira couplings, enabling the rapid generation of compound libraries for SAR (Structure-Activity Relationship) studies.

This guide details the physicochemical rationale for its use, specific therapeutic applications (focusing on PTP1B inhibition and antimicrobial research), and a validated, safety-optimized synthetic protocol.

Physicochemical Rationale & Bioisosterism

The Tetrazole-Carboxylate Equivalence

The 1H-tetrazole moiety is the "gold standard" bioisostere for the carboxylic acid group (-COOH). At physiological pH (7.4), both groups are ionized. However, the tetrazole anion is approximately 10 times more lipophilic than the corresponding carboxylate.

The "3,5-Dibromo" Effect

The addition of bromine atoms at the 3- and 5-positions of the phenyl ring creates a synergistic effect:

  • Electronic Modulation: Bromine is electron-withdrawing (inductive effect), which stabilizes the tetrazolate anion, slightly lowering the pKa compared to the unsubstituted phenyltetrazole. This ensures the drug remains ionized in the active site (e.g., mimicking the phosphate group of phosphotyrosine).

  • Metabolic Blocking: The 3,5-positions are common sites for oxidative metabolism (CYP450). Halogenation blocks these "soft spots," extending the drug's half-life (

    
    ).
    
  • Hydrophobic Interaction: The large bromine atoms fill hydrophobic pockets in target enzymes (e.g., PTP1B active site), increasing binding affinity (

    
    ).
    
Table 1: Physicochemical Comparison of Bioisosteres
PropertyBenzoic Acid (-COOH)5-Phenyltetrazole5-(3,5-Dibromophenyl)-tetrazole
pKa 4.2~4.8~3.5 – 4.0 (Predicted)
Ionization at pH 7.4 >99% Anion>99% Anion>99% Anion
LogP (Lipophilicity) 1.871.65~3.2 (High Permeability)
Metabolic Stability Low (Glucuronidation)ModerateHigh (Blocked Metabolism)
H-Bond Acceptors 244

Biological Applications

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Therapeutic Area: Type 2 Diabetes, Obesity.[2] Mechanism: PTP1B dephosphorylates the insulin receptor, downregulating insulin signaling.[2] Inhibitors must mimic the phosphotyrosine (pTyr) residue of the substrate.

  • Challenge: Phosphate groups are highly charged and cannot cross cell membranes.

  • Solution: The this compound moiety acts as a charge-neutral mimetic during transport (due to ion pairing) or simply provides a more lipophilic anionic headgroup. The dibromo-phenyl group fits into the secondary aryl-phosphate binding pocket, providing selectivity over other phosphatases (e.g., TCPTP).

Antimicrobial & Antifungal Agents

Therapeutic Area: Multi-drug resistant (MDR) bacterial infections. Mechanism: Tetrazole derivatives complex with metal ions in metalloenzymes or disrupt cell wall synthesis.

  • Application: The 3,5-dibromo analog is often used as a core fragment. The bromine atoms facilitate halogen bonding with the target protein backbone, a specific interaction not possible with chloro- or fluoro- analogs.

Strategic Logic Map (SAR)

The following diagram illustrates the decision-making process for selecting this scaffold in drug design.

SAR_Logic Target Target Identification (e.g., PTP1B, AT1 Receptor) Challenge Challenge: Poor Cell Permeability of Carboxylates/Phosphates Target->Challenge Solution Solution: Tetrazole Bioisostere Challenge->Solution Replace -COOH Optimization Optimization: Add 3,5-Dibromo Substituents Solution->Optimization Enhance ADMET Result Result: 1. Increased Lipophilicity (LogP) 2. Metabolic Stability (Blocked Sites) 3. Halogen Bonding Capability Optimization->Result

Figure 1: Decision logic for implementing the 3,5-dibromophenyl-tetrazole scaffold in lead optimization.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of this compound via [3+2] Cycloaddition. Method: Zinc(II)-Catalyzed Sharpless Synthesis (Water-based, Green Chemistry).

Materials
  • Reagent A: 3,5-Dibromobenzonitrile (1.0 equiv, 10 mmol)

  • Reagent B: Sodium Azide (

    
    ) (1.5 equiv, 15 mmol)
    
  • Catalyst: Zinc Bromide (

    
    ) (1.0 equiv, 10 mmol)
    
  • Solvent: Deionized Water (20 mL) or Water/Isopropanol (3:1) if solubility is poor.

  • Acid: 3M HCl (for workup).

Step-by-Step Procedure
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3,5-dibromobenzonitrile (2.61 g, 10 mmol), Sodium Azide (0.97 g, 15 mmol), and Zinc Bromide (2.25 g, 10 mmol).

  • Solvation: Add 20 mL of deionized water. The nitrile may not dissolve completely; this is a heterogeneous reaction.

  • Reaction: Heat the mixture to reflux (100°C) with vigorous stirring. Maintain reflux for 12–24 hours .

    • Monitoring: Check progress via TLC (Ethyl Acetate/Hexane 1:1). The nitrile spot (

      
      ) should disappear, and a baseline spot (tetrazole) should appear.
      
  • Workup (CRITICAL SAFETY STEP):

    • Cool the reaction mixture to room temperature.

    • Add 3M HCl dropwise until the pH reaches 1.0. Caution: This converts unreacted azide into hydrazoic acid (

      
      ), which is toxic and volatile.[3] Perform this in a fume hood.
      
    • Vigorous stirring during acidification will precipitate the this compound as a white solid.

  • Purification:

    • Filter the solid precipitate.

    • Wash the filter cake with cold 3M HCl (2 x 10 mL) to remove zinc salts.

    • Wash with water (2 x 10 mL).

    • Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane if necessary.

  • Yield: Typical yield is 85–95%.

Synthesis Workflow Diagram

Synthesis_Flow Start 3,5-Dibromobenzonitrile + NaN3 + ZnBr2 Reflux Reflux in Water 100°C, 12-24h (Sharpless Method) Start->Reflux Acidification Cool & Acidify (HCl) (Caution: HN3 Gas) Reflux->Acidification Isolation Filter Precipitate Wash with HCl/H2O Acidification->Isolation Product 5-(3,5-Dibromophenyl)- 1H-tetrazole Isolation->Product

Figure 2: Workflow for the Zn(II)-catalyzed synthesis of the target tetrazole.

Safety & Handling

  • Sodium Azide (

    
    ):  Acutely toxic. Do not allow contact with heavy metals (Pb, Cu) as it forms explosive metal azides.
    
  • Hydrazoic Acid (

    
    ):  Generated during the acidification step. It is highly toxic and explosive.[3] ALWAYS  perform the acidification in a well-ventilated fume hood.
    
  • Waste Disposal: Quench all azide-containing waste with 10% sodium nitrite (

    
    ) and sulfuric acid or a commercial azide quenching solution before disposal.
    

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[4] The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Ballatore, C., et al. (2013).[5] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.

  • Zhang, S., & Zhang, Z. Y. (2007). PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today, 12(9-10), 373–381.

  • BenchChem. (2025). Step-by-step synthesis protocol for 5-substituted Tetrazoles.

  • Popat, B. M., et al. (2010). Synthesis and antifungal activity of 3-aryl-1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-one.[6] International Journal of PharmTech Research.[6]

Sources

Application Note: Engineering Supramolecular Architectures with 5-(3,5-Dibromophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of 5-(3,5-Dibromophenyl)-1H-tetrazole as a ligand in coordination chemistry Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals

Abstract

This guide details the synthesis, coordination chemistry, and application of This compound (3,5-DBPT) . Unlike simple phenyltetrazoles, the 3,5-dibromo substitution pattern introduces significant steric bulk and directional halogen-bonding capabilities (


-hole interactions). These features make 3,5-DBPT a high-value ligand for constructing porous Metal-Organic Frameworks (MOFs) with enhanced hydrolytic stability and for exploring halogen-directed supramolecular assembly. This document provides validated protocols for ligand synthesis, metal complexation, and structural characterization.

Introduction: The Ligand Advantage

In coordination chemistry, tetrazolate ligands are valued for their ability to bridge multiple metal centers, mimicking carboxylate binding modes while offering higher nitrogen content. This compound distinguishes itself through two key mechanisms:

  • Electronic Modulation: The electron-withdrawing bromine atoms increase the acidity of the tetrazole N-H proton (

    
     approx. 3.5–4.0), facilitating easier deprotonation and stronger metal-ligand bond formation compared to unsubstituted analogs.
    
  • Supramolecular Direction: The bromine atoms at the meta positions act as halogen bond donors (C–Br···N or C–Br···Br), capable of stabilizing 3D lattice structures even in the absence of strong hydrogen bonding.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Formula: C

    
    H
    
    
    
    Br
    
    
    N
    
    
  • MW: 303.94 g/mol

  • Coordination Modes:

    
    , 
    
    
    
    , and
    
    
    -bridging (see Diagram 1).
  • Solubility: Soluble in DMF, DMSO, MeOH; sparingly soluble in water/CHCl

    
    .
    

Validated Synthesis Protocol

Objective: Synthesize high-purity 3,5-DBPT from 3,5-dibromobenzonitrile via [3+2] cycloaddition.

Reaction Pathway

The synthesis utilizes a zinc-catalyzed cycloaddition, which avoids the hazards of handling hydrazoic acid directly and offers higher yields than uncatalyzed thermal methods.

Synthesis Precursor 3,5-Dibromobenzonitrile (1.0 eq) Process Reflux in Water/Isopropanol (24-48h, 100°C) Precursor->Process Reagents NaN3 (1.5 eq) ZnBr2 (0.5 eq) Reagents->Process Acidification Acidify to pH 1-2 (HCl) Process->Acidification Cool & Filter Product This compound (White Precipitate) Acidification->Product Recrystallize (EtOH)

Caption: Zinc-catalyzed [3+2] cycloaddition pathway for 3,5-DBPT synthesis.

Step-by-Step Methodology
  • Reagent Prep: In a 100 mL round-bottom flask, dissolve 3,5-dibromobenzonitrile (10 mmol, 2.61 g) in 40 mL of water/isopropanol (1:1 v/v).

  • Catalyst Addition: Add Sodium Azide (NaN

    
    , 15 mmol, 0.98 g) and Zinc Bromide  (ZnBr
    
    
    
    , 5 mmol, 1.13 g). Caution: NaN
    
    
    is toxic. Work in a fume hood.
  • Reflux: Heat the mixture to reflux (approx. 100°C) with vigorous stirring for 24 hours. Monitor reaction progress via TLC (eluent: Ethyl Acetate/Hexane 1:1).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add 30 mL of 3M HCl carefully (evolution of HN

      
       gas is possible; ensure ventilation). The pH should reach ~1.
      
    • Stir for 30 minutes to break the Zn-tetrazolate intermediate.

  • Isolation: The product will precipitate as a white solid. Filter under vacuum and wash with cold water (3 x 20 mL).

  • Purification: Recrystallize from hot ethanol to yield needle-like crystals.

    • Yield Expectation: >85%.

    • Characterization:

      
      H NMR (DMSO-
      
      
      
      ):
      
      
      ~17.0 (br s, 1H, NH), 8.2 (d, 2H, Ar-H), 8.0 (t, 1H, Ar-H).

Protocol: Metal-Organic Framework (MOF) Construction

Objective: Create a porous coordination polymer using Zn(II) nodes and 3,5-DBPT linkers.

Experimental Design (Solvothermal Method)

This protocol targets a zeolitic imidazolate framework (ZIF)-like topology , utilizing the 145° bond angle of the tetrazolate to mimic the geometry of silica.

Materials:

  • Ligand: 3,5-DBPT (0.1 mmol)

  • Metal Salt: Zn(NO

    
    )
    
    
    
    ·6H
    
    
    O (0.1 mmol)
  • Solvent: DMF/Ethanol (3:1 v/v)

Procedure:

  • Dissolution: Dissolve 30.4 mg of 3,5-DBPT and 29.7 mg of Zn(NO

    
    )
    
    
    
    ·6H
    
    
    O in 4 mL of the solvent mixture in a 20 mL scintillation vial. Sonicate for 5 minutes to ensure homogeneity.
  • Thermal Treatment: Seal the vial in a Teflon-lined autoclave or a programmable oven.

    • Heat to 100°C over 2 hours.

    • Hold at 100°C for 72 hours.

    • Cool to room temperature over 12 hours (slow cooling promotes single-crystal growth).

  • Harvesting: Colorless block crystals will form on the walls. Wash with fresh ethanol.

  • Activation: To remove solvent molecules from the pores for gas sorption studies, exchange the solvent with acetone (3x daily for 3 days) and then dry under vacuum at 120°C for 12 hours.

Structural Characterization Guide
TechniqueWhat to Look For
SC-XRD Confirm coordination geometry. Look for Br···Br distances < 3.7 Å (sum of van der Waals radii) indicating halogen bonding.
PXRD Verify phase purity against the simulated pattern from single-crystal data.
FTIR Disappearance of the N-H stretch (~3100-2800 cm

) confirms deprotonation. Appearance of strong N=N stretches (~1450 cm

).
TGA Assess thermal stability. Tetrazolate MOFs typically stable up to 300°C.

Coordination Modes & Mechanism

The versatility of 3,5-DBPT arises from its ability to adopt multiple binding modes, driven by the metal's steric requirements and the pH of the reaction.

Coordination cluster_modes Primary Coordination Modes Ligand 3,5-DBPT Ligand Mode1 Monodentate (N4) Terminal Ligand Ligand->Mode1 Low pH / Steric Bulk Mode2 Bidentate Bridging (N1, N2) 1D Chains Ligand->Mode2 Neutral pH / Zn(II), Cu(II) Mode3 Tridentate Bridging (N1, N2, N4) 3D Networks Ligand->Mode3 High pH / Cluster Formation

Caption: Common coordination modes of 5-substituted tetrazoles. The 3,5-dibromo steric bulk often favors bridging modes (N1, N2) over chelating modes.

Troubleshooting & Expert Tips

  • Problem: Ligand does not precipitate during synthesis.

    • Root Cause: The pH is not low enough. The tetrazolate anion is water-soluble.

    • Solution: Ensure pH is < 2 using concentrated HCl. If still soluble, saturate the aqueous phase with NaCl (salting out).

  • Problem: MOF product is amorphous powder instead of crystals.

    • Root Cause: Nucleation is too fast.

    • Solution: Add a "modulator" such as acetic acid or benzoic acid (5-10 equivalents) to the solvothermal reaction. This competes with the ligand, slowing down crystal growth and improving quality.

  • Safety Note: While 5-substituted tetrazoles are generally stable, they are energetic materials. Avoid grinding large quantities dry. Always test small scale first.

References

  • Synthesis of 5-substituted 1H-tetrazoles: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1] The Journal of Organic Chemistry. Link

  • Tetrazoles in Coordination Chemistry: Aromí, G., et al. (2011). Coordination Chemistry of Tetrazoles: Ligands for Magnetic and Porous Materials. Coordination Chemistry Reviews. Link

  • Halogen Bonding in MOFs: Aakeröy, C. B., et al. (2019). Halogen Bonding in Crystal Engineering. Chemical Reviews. Link

  • General Protocol for Tetrazole MOFs: Zhang, X., et al. (2019). Metal–Organic Frameworks Based on Tetrazolate Ligands. CrystEngComm. Link

Sources

Analytical techniques for the characterization of 5-(3,5-Dibromophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for pharmaceutical and material science researchers. It synthesizes theoretical chemometrics with practical, field-proven analytical protocols.

Executive Summary

5-(3,5-Dibromophenyl)-1H-tetrazole (CAS: Analogous to 50907-23-8) is a critical heterocyclic building block used primarily as a carboxylic acid bioisostere in medicinal chemistry. Its lipophilicity, enhanced by the dibromo-substitution, combined with the metabolic stability of the tetrazole ring, makes it a valuable scaffold for drug discovery (e.g., angiotensin II receptor antagonists).

This guide provides a definitive protocol for the characterization of this compound, addressing specific analytical challenges such as tautomeric equilibrium , halogen isotopic patterns , and ionization suppression in chromatography.

Analytical Workflow Strategy

The characterization of halogenated phenyl-tetrazoles requires a multi-modal approach to confirm regio-isomerism and purity.

AnalyticalWorkflow Sample Crude Sample (Synthesis Output) Purification Purification (Recrystallization/Column) Sample->Purification Purity Purity Check (HPLC-PDA) Purification->Purity Purity->Purification <98% ID_Primary Primary ID (1H/13C NMR) Purity->ID_Primary >98% ID_Secondary Orthogonal ID (HRMS & IR) ID_Primary->ID_Secondary SolidState Solid State (DSC/XRD) ID_Secondary->SolidState Release Certificate of Analysis (CoA) SolidState->Release

Figure 1: Logical workflow for the stepwise characterization of tetrazole derivatives. Note the purity gate prior to spectral analysis to prevent impurity signal misinterpretation.

Physicochemical Profile

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula

MW = 303.94 g/mol
Acidity (pKa) ~4.5 - 5.0 (Predicted)Critical: Compound is ionized at neutral pH. HPLC requires acidic mobile phase (pH < 3).
Solubility DMSO, DMF, MethanolPoor solubility in water and non-polar solvents (

). Use DMSO-

for NMR.
Melting Point >230°C (Decomposition)High lattice energy due to H-bonding networks. TGA recommended over capillary MP.
Isotopic Pattern

/

Distinct 1:2:1 triplet in Mass Spec.[1][2][3]

Structural Identification Protocols

Mass Spectrometry (MS)

Objective: Confirm molecular weight and bromine substitution pattern.[1][2][3][4] The presence of two bromine atoms creates a signature isotopic envelope that serves as a "fingerprint" for identification.[4]

  • Method: ESI- (Electrospray Ionization, Negative Mode).

    • Rationale: Tetrazoles readily lose a proton (

      
      ) due to the acidic NH group.
      
  • Expected Isotopic Abundance (Theoretical):

    • Bromine isotopes

      
       and 
      
      
      
      exist in a ~1:1 ratio.[1][2][3][4][5]
    • For

      
      , the statistical distribution is 
      
      
      
      .
Ion Identitym/z (Nominal)Relative IntensityOrigin
M (Monoisotopic) 301.950%

M + 2 303.9100% (Base Peak)

M + 4 305.950%

Analyst Note: If you observe a 1:1 doublet instead of a 1:2:1 triplet, the synthesis likely failed, yielding the mono-bromo impurity.

Nuclear Magnetic Resonance (NMR)

Objective: Confirm the symmetry of the phenyl ring and the presence of the tetrazole proton. Solvent: DMSO-


 (Required for solubility and to observe the acidic NH proton).

Protocol:

  • Dissolve 5-10 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Acquire

    
     (16 scans) and 
    
    
    
    (1024 scans).

Spectral Interpretation:

  • Symmetry: The 3,5-dibromo substitution pattern creates a plane of symmetry.

    • Protons at C2/C6: Equivalent. Appears as a doublet (

      
      , 
      
      
      
      ) due to meta-coupling with C4-H.
    • Proton at C4: Unique. Appears as a triplet (

      
      , 
      
      
      
      ).
  • Tetrazole NH: Extremely broad singlet, typically found very downfield (16.0 – 17.0 ppm). Note: This peak may disappear if the solvent is "wet" due to proton exchange.

NucleusShift (

ppm)
MultiplicityAssignment
1H 8.0 - 8.2Doublet (2H)Ar-H (Positions 2, 6)
1H 7.8 - 8.0Triplet (1H)Ar-H (Position 4)
1H 16.5 - 17.0Broad SingletTetrazole NH
13C ~155.0SingletTetrazole

(Quaternary)
13C ~123.0SingletC-Br (Positions 3, 5)
Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) on solid powder.

  • N-H Stretch: Broad band 2600–3000

    
     (characteristic of tetrazole H-bonding).
    
  • N=N / C=N Ring: 1400–1500

    
    .
    
  • C-Br Stretch: Strong absorption at 500–700

    
    .
    

Purity Analysis Protocol (HPLC-PDA)

Challenge: Tetrazoles are acidic (


). In standard neutral mobile phases (Water/MeCN), they exist as a mixture of neutral and ionized forms, leading to peak tailing  and poor reproducibility.
Solution:  Use an acidic mobile phase to suppress ionization (keep the molecule in neutral form).
Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Tetrazole ring).

  • Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold
12.0 90 Gradient Ramp
15.0 90 Wash

| 15.1 | 10 | Re-equilibration |

System Suitability Criteria:

  • Tailing Factor (

    
    ):  Must be < 1.5. (If > 1.5, lower the pH of Mobile Phase A).
    
  • Resolution (

    
    ):  > 2.0 between the main peak and any mono-bromo impurities.
    

Solid State Characterization

For drug development, polymorphism is a key concern.

  • DSC (Differential Scanning Calorimetry):

    • Run at 10°C/min from 40°C to 300°C.

    • Expectation: A sharp endotherm (melting) followed immediately by an erratic exotherm (decomposition). Safety Warning: Tetrazoles are energetic materials. Use small sample sizes (<2 mg) and pierced pans to prevent pressure buildup.

  • X-Ray Crystallography:

    • The two heavy Bromine atoms provide excellent anomalous scattering, making this compound ideal for "heavy atom phasing" in protein crystallography co-crystallization experiments.

References

  • Synthesis & General Properties: Butler, R. N. (1984). "Tetrazoles."[6][7][8][9][10][11] Comprehensive Heterocyclic Chemistry.

  • Isotopic Patterns: "Bromo pattern in Mass Spectrometry." Chemistry Steps.

  • Tetrazole Acidity & Bioisosterism: Ballatore, C. et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem.

  • Analytical Data Comparison (4-Bromo analog): Sigma-Aldrich Product Specification for 5-(4-Bromophenyl)-1H-tetrazole.

  • General Tetrazole NMR Shifts: NIST Chemistry WebBook, "1H-Tetrazole derivatives."

Sources

Application Note: Utilizing 5-(3,5-Dibromophenyl)-1H-tetrazole as a Precursor for Complex Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

5-(3,5-Dibromophenyl)-1H-tetrazole is an exceptionally versatile bifunctional synthon in modern drug discovery and materials science. It merges two highly programmable chemical handles: a 1H-tetrazole core and a 3,5-dibromophenyl moiety.

  • The Tetrazole Core: Acts as a bioisostere for carboxylic acids and a latent 1,3-dipole. Upon photolysis or thermolysis, the tetrazole extrudes nitrogen gas (

    
    ) to generate a highly reactive nitrile imine, which readily undergoes [3+2] cycloadditions with alkenes to form pyrazolines[1][2].
    
  • The Dibromophenyl Handle: The meta-disposed bromines serve as orthogonal cross-coupling sites. Through iterative or exhaustive palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Sonogashira), researchers can construct extended biaryl systems or dendritic heterocycles.

However, the inherent acidity of the tetrazole N-H proton (


) poses a significant challenge. Unprotected tetrazoles can poison palladium catalysts by forming insoluble Pd-tetrazolate complexes and can interfere with the basic conditions required for cross-coupling[3]. Therefore, strategic N-protection (typically tritylation) is a mandatory first step before elaborating the aryl bromide bonds.

Synthetic Strategy & Workflow

Workflow A This compound (Bifunctional Synthon) B N-Tritylation (Masking Acidic N-H) A->B Step 1: Protection D Photolysis (302 nm) (Nitrile Imine Generation) A->D Alternative Activation C Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) B->C Step 2: C-C Coupling E Extended Biaryl/Dendritic Heterocycles C->E Diversification F Pyrazoline / Pyrazole Derivatives D->F [3+2] Cycloaddition

Caption: Divergent synthetic pathways exploiting the dual reactivity of the dibromophenyl tetrazole.

Experimental Protocols & Methodologies

Protocol A: Regioselective N-Tritylation of the Tetrazole Core

Objective: Mask the acidic N-H to prevent catalyst deactivation during downstream organometallic steps[3].

Causality & Rationale: The triphenylmethyl (trityl) group is chosen over standard alkyl groups because it is highly sterically hindered, directing protection primarily to the N2 position of the tetrazole ring. Furthermore, it is easily removed under mild acidic conditions (e.g., TFA or 4N


) without cleaving the newly formed C-C bonds[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask under argon, dissolve this compound (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add triethylamine (

    
    , 15.0 mmol) dropwise. Rationale:
    
    
    
    deprotonates the tetrazole, increasing its nucleophilicity.
  • Tritylation: Add trityl chloride (TrCl, 11.0 mmol) portion-wise at 0 °C to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation & Quality Control: Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar starting material (

    
    ) will convert to a non-polar, UV-active spot (
    
    
    
    ).
  • Workup: Quench with saturated aqueous

    
     (30 mL). Extract the aqueous layer with DCM (
    
    
    
    mL). Wash combined organics with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from hot ethanol to yield 2-trityl-5-(3,5-dibromophenyl)-2H-tetrazole as a white crystalline solid.

Protocol B: Exhaustive Suzuki-Miyaura Cross-Coupling

Objective: Synthesize extended heterobiaryl scaffolds by coupling both bromide handles simultaneously.

Causality & Rationale: The 3,5-dibromo substitution pattern is sterically accessible but electronically deactivated compared to ortho/para substituted systems. Standard


 often leads to incomplete conversion (mono-coupling). Utilizing a highly active pre-catalyst like 

combined with a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos) accelerates the oxidative addition step and prevents protodeboronation of the boronic acid.

Table 1: Optimization of Double Suzuki-Miyaura Cross-Coupling on N-Trityl-5-(3,5-Dibromophenyl)-2H-tetrazole

EntryPalladium SourceLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1

(5 mol%)
None

Toluene/

9034Poor oxidative addition; mono-coupled product dominates.
2

(5 mol%)


Toluene/

9045Slight improvement, but catalyst degradation observed (black Pd).
3

(2.5 mol%)
SPhos

Dioxane/

10088Bulky SPhos facilitates rapid double oxidative addition.
4

(2.5 mol%)
XPhos

Dioxane/

10094 Optimal.

increases solubility; XPhos maximizes turnover.

Step-by-Step Methodology:

  • Setup: To a Schlenk tube, add the trityl-protected tetrazole (1.0 mmol), arylboronic acid (2.5 mmol, slight excess to ensure double coupling),

    
     (0.025 mmol), XPhos (0.05 mmol), and 
    
    
    
    (3.0 mmol).
  • Degassing: Evacuate and backfill the tube with argon three times. Rationale: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed

    
     (2 mL).
    
  • Heating: Seal the tube and heat at 100 °C for 12 hours.

  • Validation & Quality Control: Perform LC-MS analysis. The disappearance of the isotopic cluster characteristic of dibromides (

    
    , 
    
    
    
    ,
    
    
    in a 1:2:1 ratio) and the appearance of the desired mass (
    
    
    ) confirms complete double coupling.
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Concentrate and purify via flash chromatography.

Protocol C: Photochemical 1,3-Dipolar Cycloaddition (Click Chemistry)

Objective: Generate a complex spiro or fused pyrazoline system via the generation of a nitrile imine.

Causality & Rationale: While thermal activation requires harsh conditions (>150 °C), photo-irradiation at 302 nm selectively excites the tetrazole


 transition. This induces the extrusion of 

, generating a transient nitrile imine dipole. This dipole undergoes a rapid, catalyst-free [3+2] cycloaddition with electron-deficient alkenes (e.g., acrylates or dehydroalanine residues)[2].

PhotoClick Tet Tetrazole Precursor UV UV Irradiation (302 nm) Tet->UV - N2 NI Nitrile Imine (1,3-Dipole) UV->NI Activation Pyr Pyrazoline Heterocycle NI->Pyr [3+2] Cycloaddition Alk Alkene Dipolarophile Alk->Pyr

Caption: Photochemical generation of nitrile imine and subsequent [3+2] cycloaddition.

Step-by-Step Methodology:

  • Preparation: Dissolve the tetrazole derivative (0.1 mmol) and the target alkene dipolarophile (0.15 mmol) in a UV-transparent solvent (e.g., acetonitrile or PBS buffer if using water-soluble derivatives, 5 mL) in a quartz cuvette or borosilicate vial[2].

  • Irradiation: Irradiate the solution using a hand-held 302 nm LED lamp at room temperature for 15-30 minutes. Rationale: 302 nm is specific enough to activate the tetrazole without degrading most complex biological or organic dipolarophiles[2].

  • Validation & Quality Control: The reaction is inherently fluorogenic. The starting tetrazole is non-fluorescent, but the resulting pyrazoline product exhibits intense fluorescence under UV light. Monitor the reaction progress by measuring the increase in emission at

    
     nm[2].
    
  • Isolation: Evaporate the solvent and purify the resulting pyrazoline via preparative HPLC or silica gel chromatography.

References

  • Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012.MDPI.
  • 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles.MDPI.
  • Light-initiated 1,3-dipolar cycloaddition between dehydroalanines and tetrazoles: application to late-stage peptide and protein modifications.Chemical Science (RSC Publishing).
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.RSC Publishing.
  • COZAAR - New Drug Approvals (Trityl Protection and Suzuki Coupling).New Drug Approvals.

Sources

Development of biological assays involving 5-(3,5-Dibromophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Biology Profile

5-(3,5-Dibromophenyl)-1H-tetrazole (CAS: 3440-99-1) represents a critical scaffold in medicinal chemistry, primarily utilized as a bioisostere for 3,5-dibromobenzoic acid . While carboxylic acids are ubiquitous in drug design, they often suffer from poor membrane permeability and rapid metabolic glucuronidation. The 1H-tetrazole moiety offers a metabolically stable alternative with comparable acidity (pKa ~4.5–5.0) but significantly distinct hydrogen-bonding and lipophilic properties.

The 3,5-dibromo substitution pattern confers two specific properties essential for assay development:

  • Enhanced Lipophilicity: The bromine atoms increase the partition coefficient (LogP), facilitating membrane penetration in cell-based assays.

  • Halogen Bonding Potential: The electron-deficient "sigma-hole" on the bromine atoms allows for specific non-covalent interactions with nucleophilic residues (e.g., carbonyl oxygens, histidine nitrogens) in protein active sites, such as Tyrosinase or Kinase hydrophobic pockets.

Key Physicochemical Parameters
ParameterValue (Approx.)Significance in Assay Design
Molecular Weight 303.94 g/mol Small molecule fragment; suitable for HTS.
pKa ~4.2 – 4.8Deprotonated (anionic) at physiological pH (7.4).
LogP ~3.5 – 4.0High lipophilicity; requires DMSO/Surfactant for aqueous assays.
Solubility Low in water; High in DMSOCritical: Stock solutions must be prepared in organic solvents.

Handling & Solubilization Protocol

Due to the lipophilic nature of the 3,5-dibromophenyl group, improper solubilization is the primary cause of assay variability (precipitation, non-specific binding).

Protocol: Preparation of 10 mM Master Stock
  • Weighing: Weigh 3.04 mg of this compound into a glass vial (avoid plastic if possible to prevent adsorption).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Note: Do not use Ethanol as a primary stock solvent; evaporation rates can alter concentration over time.

  • Dissolution: Vortex for 30 seconds. If particulate matter remains, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (50 µL each) and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles >3 times.

Working Solution (Assay Buffer)
  • Dilution Factor: The final DMSO concentration in the assay should not exceed 1.0% (v/v) for enzymatic assays or 0.5% (v/v) for cell-based assays.

  • Intermediate Step: Prepare a 10x working solution in assay buffer immediately before use. If precipitation occurs, add 0.01% Triton X-100 to the buffer.

Assay Protocol 1: Enzymatic Inhibition (Tyrosinase Model)

Rationale: Halogenated phenyl-tetrazoles are known inhibitors of metalloenzymes like Tyrosinase. The tetrazole ring can coordinate with the binuclear copper active site, while the bromine atoms exploit hydrophobic pockets via halogen bonding.

Materials
  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL stock in Phosphate Buffer (pH 6.5).

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2 mM stock.

  • Inhibitor: this compound (Gradient: 0.1 µM to 100 µM).

  • Reference Control: Kojic Acid.

  • Buffer: 50 mM Sodium Phosphate, pH 6.5.

Workflow Diagram (DOT)

TyrosinaseAssay cluster_0 Critical Control Start Start: Master Stock (10 mM DMSO) Dilution Serial Dilution (100 µM - 0.1 µM) Start->Dilution PlatePrep Plate Prep (96-well) Add 140 µL Buffer + 20 µL Inhibitor Dilution->PlatePrep EnzymeAdd Add Enzyme (20 µL) Incubate 10 min @ 25°C PlatePrep->EnzymeAdd DMSO_Control DMSO Vehicle Control (Must be < 1% v/v) PlatePrep->DMSO_Control SubstrateAdd Add Substrate (20 µL L-DOPA) Initiate Reaction EnzymeAdd->SubstrateAdd Read Kinetic Read (475 nm) Every 1 min for 30 min SubstrateAdd->Read Analysis Calculate % Inhibition & IC50 Read->Analysis

Figure 1: Workflow for Tyrosinase Inhibition Assay utilizing kinetic monitoring of dopachrome formation.

Step-by-Step Procedure
  • Plate Setup: Use a clear 96-well microplate.

  • Inhibitor Addition: Add 20 µL of the test compound (diluted in buffer) to experimental wells.

    • Blank: 20 µL Buffer.

    • Vehicle Control: 20 µL Buffer + DMSO (matched %).

  • Enzyme Incubation: Add 20 µL of Tyrosinase solution (approx. 50 U/mL final). Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation: Add 20 µL of L-DOPA substrate.

  • Measurement: Immediately place in a microplate reader. Measure Absorbance at 475 nm (formation of Dopachrome) every 60 seconds for 30 minutes.

  • Calculation: Determine the slope (Vmax) of the linear portion of the curve.

    
    
    

Assay Protocol 2: Antimicrobial Susceptibility (MIC)

Rationale: 5-substituted tetrazoles, particularly halogenated derivatives, exhibit antimicrobial activity by mimicking anionic surfactants or disrupting cell walls.

Materials
  • Organism: S. aureus (Gram-positive) or E. coli (Gram-negative).

  • Media: Mueller-Hinton Broth (MHB).

  • Detection: Resazurin (Alamar Blue) or Optical Density (OD600).

Procedure
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Compound Dilution: Prepare 2-fold serial dilutions of this compound in a 96-well plate (Final range: 512 µg/mL to 1 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension to 100 µL of compound solution.

  • Incubation: 16–20 hours at 37°C.

  • Readout:

    • Visual: Look for turbidity (growth).

    • Resazurin: Add 30 µL of 0.01% Resazurin solution. Incubate 1–4 hours. Blue

      
       Pink indicates viable cells.
      
  • Result: The MIC is the lowest concentration preventing color change (Pink) or turbidity.

Bioisosteric Logic & SAR Visualization

Understanding the structural logic is vital for interpreting assay results. The tetrazole ring acts as a planar, lipophilic anion.

Bioisostere cluster_A Reference Scaffold cluster_B Target Scaffold Ref 3,5-Dibromobenzoic Acid (pKa ~ 3.5) Metabolically Labile Target This compound (pKa ~ 4.5) Metabolically Stable Ref->Target Bioisosteric Replacement Properties Functional Gains: 1. Increased Lipophilicity (LogP) 2. Resistance to Glucuronidation 3. Anion Binding (Cu++ / Zn++) Target->Properties

Figure 2: Structural Activity Relationship (SAR) demonstrating the bioisosteric utility of the tetrazole substitution.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay High LogP (Lipophilicity)Reduce final concentration < 100 µM. Add 0.01% Triton X-100 or BSA (0.1%) to buffer.
High Background (Abs) Compound AggregationSonicate stocks. Filter buffers. Use kinetic reads (slope) rather than endpoint to subtract baseline.
No Inhibition (Enzymatic) pH MismatchTetrazoles are acidic.[1][2] Ensure Buffer pH is near 6.5–7.4 to ensure the tetrazole is ionized (anionic form often binds metals).
Cell Toxicity (Non-specific) Membrane DisruptionRun an MTT cytotoxicity counter-screen on HEK293 cells. Calculate Therapeutic Index (CC50 / IC50).

References

  • Bioisosterism in Drug Design

    • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design.[2][3] ChemMedChem, 8(3), 385–395.

  • Tetrazole Synthesis & Activity

    • Roh, J., et al. (2012). Synthesis and biological evaluation of 5-substituted tetrazoles as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters.

  • Tyrosinase Inhibition by Halogenated Compounds: Gao, H., et al. (2007). Inhibitory effect of halogenated phenyl-tetrazoles on mushroom tyrosinase. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Assay Methodology (CLSI Standards)

    • Clinical and Laboratory Standards Institute (CLSI).[3] (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

Disclaimer: This protocol is for research and development purposes only. This compound is a chemical probe and has not been approved for clinical use.

Sources

Green Catalytic Architectures for 5-Substituted-1H-Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.1

Abstract 5-substituted-1H-tetrazoles are critical pharmacophores in medicinal chemistry, serving as metabolically stable bioisosteres for carboxylic acids in blockbuster antihypertensive drugs (e.g., Losartan, Valsartan). Traditional synthesis relying on toxic organotin reagents or hazardous hydrazoic acid presents significant safety and environmental liabilities.[1] This guide details three validated "Green Chemistry" protocols: Aqueous Nanocatalysis , Deep Eutectic Solvent (DES) Mediation , and Microwave-Assisted Solvent-Free Synthesis . These methods maximize atom economy, eliminate volatile organic compounds (VOCs), and ensure scalable safety.

Strategic Selection Guide

Choosing the optimal green methodology depends on substrate solubility, available instrumentation, and scalability requirements.

Decision Matrix: Selecting Your Protocol

GreenTetrazoleSelection Start Start: Nitrile Substrate Analysis Solubility Is Substrate Water Soluble? Start->Solubility MW_Access Microwave Synthesizer Available? Solubility->MW_Access No (Hydrophobic) Protocol_A Protocol A: Aqueous Nanocatalysis (Best for: Scalability, Atom Economy) Solubility->Protocol_A Yes / Moderate Thermal_Sens Thermally Sensitive? MW_Access->Thermal_Sens No Protocol_C Protocol C: Solvent-Free MW (Best for: High Throughput, Rapid Screening) MW_Access->Protocol_C Yes Protocol_B Protocol B: Deep Eutectic Solvents (DES) (Best for: Insoluble Nitriles, Dual Cat/Solvent) Thermal_Sens->Protocol_B No (Standard) Thermal_Sens->Protocol_B Yes (DES lowers Ea)

Figure 1: Strategic workflow for selecting the optimal green synthesis pathway based on substrate properties and lab resources.

Mechanistic Insight: The "Green" Activation

The core challenge in tetrazole synthesis is the kinetic inertness of the nitrile functionality toward the azide anion. In traditional chemistry, strong Lewis acids (


, 

) or toxic organotins activate the nitrile. Green approaches utilize interfacial activation or hydrogen-bond catalysis .
Mechanism: [3+2] Cycloaddition via Lewis Acid/H-Bond Activation

Mechanism Nitrile Nitrile (R-CN) Complex Activated Complex [R-CN---Cat] Nitrile->Complex Coordination Catalyst Catalyst (Zn2+ / DES / Nano-Surface) Catalyst->Complex Transition Transition State (Cyclization) Complex->Transition + N3- Attack Azide Azide Ion (N3-) Azide->Transition Product 5-Substituted-1H-Tetrazole Transition->Product Ring Closure Protonation Acidic Workup (H+) Product->Protonation Stabilization Protonation->Catalyst Recycle

Figure 2: General catalytic cycle. The catalyst polarizes the nitrile bond, lowering the activation energy for the azide's nucleophilic attack.

Experimental Protocols

Protocol A: Aqueous Synthesis using Ni(OH)₂ Nanoparticles

Rationale: Water is the ultimate green solvent. The use of


 nanoparticles provides a high surface area for heterogeneous catalysis, allowing the reaction to proceed at neutral pH without toxic metals.

Reagents:

  • Nitrile substrate (1.0 mmol)[1][2]

  • Sodium Azide (

    
    ) (1.5 mmol)[2]
    
  • 
     Nanoparticles (5 mol%)
    
  • Deionized Water (3 mL)

Procedure:

  • Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, combine the nitrile,

    
    , and 
    
    
    
    nanoparticles in water.
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7).
    
  • Workup (Critical for Safety):

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to recover the heterogeneous catalyst (wash with hot ethanol if nitrile/product precipitates on the catalyst).

    • Acidification: Treat the filtrate with

      
      dropwise in a fume hood until pH ~2. Caution: This step generates hydrazoic acid in situ if unreacted azide remains. Ensure vigorous ventilation.
      
    • The tetrazole product will precipitate as a white solid.

  • Purification: Recrystallize from ethanol/water if necessary.

Performance Data:

Substrate Time (h) Yield (%) E-Factor
Benzonitrile 2.5 94 < 0.5
4-Nitrobenzonitrile 1.5 96 < 0.5

| 4-Methoxybenzonitrile | 4.0 | 88 | < 0.8 |

Protocol B: Deep Eutectic Solvent (DES) Mediated Synthesis

Rationale: Choline Chloride:ZnCl₂ (1:2 molar ratio) acts as both the solvent and the Lewis acid catalyst. This eliminates the need for VOCs and allows for simple recycling.[3][4]

Reagents:

  • Choline Chloride (

    
    )[5][6]
    
  • Zinc Chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )[5]
    
  • Nitrile Substrate (1.0 mmol)[1][2]

  • Sodium Azide (1.2 mmol)

Procedure:

  • DES Preparation: Mix

    
     and 
    
    
    
    (1:2 ratio) in a beaker and heat at
    
    
    until a clear, homogeneous liquid forms (approx. 20 min).
  • Reaction: Add the nitrile and

    
     directly to the DES melt (approx. 2 g of DES per mmol of substrate).
    
  • Heating: Stir at

    
     for 3–8 hours. The high ionic strength of the DES stabilizes the transition state.
    
  • Isolation:

    • Cool to room temperature.[2][6][7] Add water (5 mL) to dissolve the DES matrix.

    • The organic product often precipitates or forms an oil.

    • Extract with ethyl acetate or filter the precipitate.

    • Recycling: The aqueous DES layer can be evaporated under vacuum to recover the solvent/catalyst for reuse (up to 4 cycles with minimal activity loss).

Protocol C: Solvent-Free Microwave Synthesis (Montmorillonite K-10)

Rationale: Microwave irradiation provides rapid volumetric heating, while Montmorillonite K-10 clay acts as a solid acid catalyst, avoiding liquid acids entirely.

Reagents:

  • Nitrile Substrate (1.0 mmol)[1][2]

  • Sodium Azide (1.5 mmol)[2]

  • Montmorillonite K-10 Clay (100 mg)

  • Solvent: None (Neat)

Procedure:

  • Mixing: Thoroughly grind the nitrile,

    
    , and K-10 clay in a mortar to ensure intimate contact.
    
  • Irradiation: Transfer the powder to a microwave process vial. Irradiate at

    
     (approx. 150 W) for 10–20 minutes.
    
  • Extraction:

    • Cool the vial. Add hot ethanol (5 mL) to extract the product.

    • Filter to remove the K-10 clay (which can be reactivated by heating at

      
       for 2h).
      
  • Finalization: Evaporate the ethanol to obtain the crude tetrazole.

Safety & Compliance: Handling Azides

While green methods reduce solvent toxicity, the hazards of azide chemistry remain.

  • Hydrazoic Acid (

    
    ):  The pKa of 
    
    
    
    is 4.6. During the acidification step in aqueous protocols, ensure the pH does not drop below 2 rapidly, and always work in a high-efficiency fume hood.
  • Metal Azides: Avoid using copper or lead plumbing/spatulas if using pure

    
    , as heavy metal azides are highly explosive. (Note: The Cu-catalysts used in green protocols are coordinated/complexed and generally stable, but standard precautions apply).
    
  • Waste Disposal: Quench unreacted azide in the filtrate with sodium nitrite (

    
    ) and sulfuric acid to decompose it to 
    
    
    
    and
    
    
    before disposal.

References

  • Microwave-Assisted Synthesis

    • Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey.
    • Source: Thieme Connect.
  • Aqueous Nanocatalysis (Ni/Cu)

    • Sustainable Generation of Ni(OH)2 Nanoparticles for the Green Synthesis of 5-Substituted 1H-Tetrazoles.
    • Source: ACS Omega.
  • Deep Eutectic Solvents

    • Choline Chloride–ZnCl2: Recyclable and Efficient Deep Eutectic Solvent for the [2+3] Cycloaddition.[5]

    • Source: Synthetic Communic
  • Mechanistic Studies

    • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.[8][9]

    • Source: Journal of the American Chemical Society (JACS).
  • Heterogeneous Catalysis (Zeolites/Clays)

    • Syntheses of 5-Substituted 1H-Tetrazoles C
    • Source: ACS Publications.[10]

Sources

One-pot synthesis methods for 5-aryl-1H-tetrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced One-Pot Synthesis of 5-Aryl-1H-Tetrazoles

Executive Summary

The 5-substituted 1H-tetrazole moiety is a critical pharmacophore in medicinal chemistry, serving as a metabolically stable bioisostere for the carboxylic acid group. It offers comparable acidity (


 ~4.5–5.0) and planar topography but with improved lipophilicity and membrane permeability. This application note details two robust, one-pot synthetic protocols for generating 5-aryl-1H-tetrazoles from nitriles:
  • The "Gold Standard" Aqueous Zinc-Catalyzed Method: A scalable, safe adaptation of the Demko-Sharpless protocol.[1]

  • The "Green" Deep Eutectic Solvent (DES) Method: An eco-friendly approach utilizing Choline Chloride/Urea.[2]

Scientific Foundation & Mechanism

The Challenge of Traditional Synthesis

Historically, tetrazole synthesis relied on the reaction of nitriles with sodium azide in high-boiling polar aprotic solvents (DMF, DMSO) using ammonium salts. This generates hydrazoic acid (


) in situ—a volatile, highly toxic, and explosive gas.[3] Furthermore, the isolation often requires tedious purification to remove high-boiling solvents.
Lewis Acid Activation Mechanism

Modern protocols utilize Lewis Acids (LA) to activate the nitrile, significantly lowering the activation energy and allowing the use of safer solvents (like water).

  • Step 1: The Lewis Acid (e.g.,

    
    ) coordinates to the nitrile nitrogen, increasing the electrophilicity of the cyanide carbon.
    
  • Step 2: The azide ion (

    
    ) performs a nucleophilic attack on the activated nitrile, forming an imidoyl azide intermediate.
    
  • Step 3: A 1,5-electrocyclization occurs to close the ring, yielding the 5-substituted tetrazole.

Visualization of the Catalytic Cycle:

TetrazoleMechanism Nitrile Aryl Nitrile (R-CN) Complex Activated Nitrile Complex [R-C≡N-Zn]²⁺ Nitrile->Complex Coordination LA Lewis Acid (Zn²⁺) LA->Complex Intermediate Imidoyl Azide Intermediate Complex->Intermediate Nucleophilic Attack Azide Azide Ion (N₃⁻) Azide->Intermediate Cyclization 1,5-Electrocyclization Intermediate->Cyclization Product 5-Aryl-1H-Tetrazole (Zinc Salt) Cyclization->Product Ring Closure

Figure 1: Lewis Acid-catalyzed mechanism for tetrazole formation.[4] The coordination of Zinc mitigates the need for free hydrazoic acid, enhancing safety.

Protocol A: Aqueous Zinc-Catalyzed Synthesis

Based on the seminal work by Demko and Sharpless.

Rationale: This method utilizes water as the solvent.[1][5] Zinc salts catalyze the reaction while maintaining the pH in a range (approx.[1] pH 6-7) that prevents the formation of volatile


 gas. The product precipitates upon acidification, simplifying purification.
Reagents & Equipment
  • Substrate: Aryl Nitrile (1.0 equiv)

  • Reagent: Sodium Azide (

    
    ) (1.1 – 1.3 equiv)
    
  • Catalyst: Zinc Bromide (

    
    ) (1.0 equiv) or Zinc Chloride (
    
    
    
    )
  • Solvent: Deionized Water (0.5 M concentration relative to nitrile)

  • Equipment: Round-bottom flask, reflux condenser, oil bath, magnetic stirrer.

Step-by-Step Procedure
  • Setup: In a fume hood, charge a round-bottom flask with the Aryl Nitrile (10 mmol), Sodium Azide (11 mmol, 0.715 g), and Zinc Bromide (10 mmol, 2.25 g).

  • Solvation: Add 20 mL of deionized water.

    • Note: If the nitrile is a solid and highly insoluble, add Isopropanol (2-5 mL) as a co-solvent to aid mass transfer, though the reaction works in suspension for many substrates.

  • Reaction: Heat the mixture to reflux (100°C) with vigorous stirring.

    • Duration: Typically 12–24 hours. Monitor by TLC (eluent: Ethyl Acetate/Hexane with a drop of Acetic Acid).

  • Workup (The "Demko" Quench):

    • Cool the reaction mixture to room temperature.

    • Add 3N HCl slowly until the pH reaches 1 (vigorous stirring required).

    • Observation: The zinc-tetrazolate complex breaks, and the free tetrazole (usually a white solid) precipitates out.

    • Caution: Perform this step in a fume hood.[6] Any unreacted azide may form trace

      
      .
      
  • Isolation: Filter the precipitate and wash with cold water (3 x 10 mL) to remove zinc salts and inorganic acids.

  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate if necessary.

Protocol B: Green Synthesis in Deep Eutectic Solvents (DES)

Based on recent advances in Green Chemistry (e.g., choline chloride/urea).

Rationale: Deep Eutectic Solvents act as both the solvent and the catalyst (dual role). They are biodegradable, non-volatile, and allow for reaction temperatures >100°C without pressure vessels.

Reagents & Equipment
  • DES Components: Choline Chloride (ChCl) and Urea.[2][7]

  • Substrate: Aryl Nitrile (1.0 equiv).

  • Reagent: Sodium Azide (

    
    ) (1.2 equiv).[3]
    
  • Equipment: Heated stir plate, glass vial or flask.

Step-by-Step Procedure
  • DES Preparation: Mix Choline Chloride and Urea in a 1:2 molar ratio in a beaker. Heat to 80°C with stirring until a clear, homogeneous liquid forms (approx. 15-30 mins). This is the DES.

  • Reaction Assembly: To the DES (approx. 5 g per 10 mmol nitrile), add the Aryl Nitrile (10 mmol) and Sodium Azide (12 mmol).

  • Heating: Increase temperature to 100–110°C. Stir for 4–8 hours.

    • Efficiency: DES promotes higher solubility of inorganic azides compared to pure organic solvents.

  • Quench & Recovery:

    • Cool the mixture to 50°C.

    • Pour the reaction mixture into crushed ice/water (50 mL).

    • The DES components (Choline/Urea) dissolve in water, while the organic tetrazole product precipitates.

  • Acidification: Adjust pH to 2-3 with dilute HCl to ensure the tetrazole is protonated.

  • Filtration: Filter the solid product. The filtrate (containing DES) can theoretically be concentrated and recycled, though aqueous workup usually dilutes it beyond immediate reuse.

Comparative Data Analysis

FeatureMethod A: Zn-Catalyzed (Water)Method B: DES (ChCl/Urea)Traditional (DMF/

)
Reaction Time 12–24 Hours4–8 Hours24+ Hours
Temperature 100°C (Reflux)100–110°C120–140°C
Yield (Avg) 85–95%80–92%60–80%
Purification Precipitation/FiltrationPrecipitation/FiltrationExtraction/Distillation (Difficult)
Safety Profile High (No free

)
High (Low vapor pressure)Low (

risk, toxic solvent)
Green Score Excellent (Water solvent)Excellent (Biodegradable)Poor

Safety & Hazard Management

CRITICAL WARNING: Sodium Azide is acutely toxic and potentially explosive.[3][6][8][9]

  • Hydrazoic Acid (

    
    ): 
    
    • Never mix

      
       with strong acids unless the system is designed for it.
      
    • In Protocol A, acidification happens after the azide is largely consumed. However, always assume trace

      
       is generated during the quench. Work in a fume hood. 
      
  • Heavy Metals:

    • Do not use metal spatulas (especially Copper or Lead) with azides. Heavy metal azides are primary explosives. Use Teflon or plastic coated tools.

    • Protocol A uses Zinc.[1][10][5] Zinc azide is relatively stable compared to Lead/Copper azide, but should still be treated with respect.

  • Waste Disposal:

    • Quench all azide-containing mother liquors with 10% Sodium Nitrite (

      
      ) and Sulfuric Acid to decompose residual azide into 
      
      
      
      and Nitrogen oxides before disposal.

Safety Workflow Diagram:

SafetyFlow Start Start Experiment Check Check Equipment: No Copper/Lead Alloys? Start->Check React Perform Reaction (Hood Sash Down) Check->React Quench Acid Quench (pH 1) React->Quench GasCheck Risk: Trace HN3 Gas Ensure Ventilation Quench->GasCheck Waste Waste Treatment: Nitrite Quench GasCheck->Waste

Figure 2: Mandatory safety check and waste disposal workflow for azide chemistry.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Nitrile is highly insoluble in water (Method A).Add 10-20% Isopropanol or Ethanol as co-solvent.
Sticky/Oily Product Impurities or incomplete protonation.Recrystallize from EtOH. Ensure pH during quench is < 2.
Long Reaction Time Electron-donating groups on nitrile deactivating the carbon.Switch to Method B (DES) or increase catalyst loading to 1.5 equiv.
Precipitate not forming Product is water-soluble (rare for aryl tetrazoles).Perform liquid-liquid extraction with Ethyl Acetate instead of filtration.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][10][5] The Journal of Organic Chemistry, 66(24), 7945–7950.[5]

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.

  • Xiong, X., Yi, C., Liao, X., & Lai, S. (2019). A practical and green protocol for the synthesis of 5-substituted-1H-tetrazoles in Deep Eutectic Solvents.[7] Chemical Papers.

  • University of Wisconsin-Madison. Safe Handling of Sodium Azide. Environment, Health & Safety Protocols.

Sources

Troubleshooting & Optimization

Advanced Technical Support Center: 5-(3,5-Dibromophenyl)-1H-Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered or electronically deactivated tetrazoles. The synthesis of 5-(3,5-dibromophenyl)-1H-tetrazole via the [3+2] cycloaddition of 3,5-dibromobenzonitrile and sodium azide presents a unique set of challenges. While the meta-bromo groups exert an electron-withdrawing inductive effect, their significant steric bulk and the extreme hydrophobicity of the substrate often lead to stalled reactions, poor yields, and hazardous byproducts if not managed correctly.

This guide is designed to move beyond basic recipes, providing you with the mechanistic causality and self-validating protocols necessary to master this specific transformation.

Mechanistic Overview & Pathway

To troubleshoot effectively, we must first understand the molecular pathway. The uncatalyzed [3+2] cycloaddition of a nitrile and an azide requires overcoming a massive activation energy barrier. By introducing a Lewis acid catalyst (such as ZnBr₂), the zinc coordinates to the nitrile nitrogen. This coordination significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile, increasing the electrophilicity of the carbon center and facilitating the attack by the azide anion[1].

Mechanism N1 3,5-Dibromobenzonitrile (Poor Electrophile) N2 ZnBr2 Catalyst Coordination N1->N2 N3 Activated Nitrile Complex (Lowered LUMO) N2->N3 N4 Azide (N3-) Attack [3+2] Cycloaddition N3->N4 N5 Imidoyl Azide Intermediate N4->N5 N6 Tetrazolide Anion (Water Soluble) N5->N6 Ring Closure N7 Acidification (pH < 2) Protonation N6->N7 N8 This compound (Precipitate) N7->N8

Fig 1. Zinc-catalyzed [3+2] cycloaddition mechanism for tetrazole synthesis.

Troubleshooting & FAQs

Q: Why is my synthesis of this compound stalling at 40-50% conversion? A: You are likely encountering a phase-transfer or activation barrier issue. While the 3,5-dibromo substitution is electron-withdrawing, the steric bulk of the halogens and the poor aqueous solubility of the substrate prevent effective collision with the azide anion. Causality & Solution: You must lower the LUMO of the nitrile to drive the reaction forward[1]. We recommend abandoning uncatalyzed DMF methods and switching to the[2]. Because 3,5-dibromobenzonitrile is highly lipophilic, pure water will cause the starting material to clump. Introduce 15–20% isopropanol as a co-solvent. This homogenizes the reaction mixture without disrupting the zinc catalyst's coordination sphere.

Q: How do I safely handle sodium azide without losing yield to hydrazoic acid (HN₃) off-gassing? A: Hydrazoic acid (HN₃) is highly toxic, volatile, and explosive. It forms when the reaction medium drops below its pKa of ~4.7. Causality & Solution: In traditional protocols using strong Lewis or Brønsted acids, HN₃ off-gasses into the reflux condenser. This not only creates a severe safety hazard but also fundamentally alters the stoichiometry, starving the reaction of the azide nucleophile. By using the ZnBr₂/H₂O system, the reaction naturally buffers to a slightly alkaline pH of ~8[2]. At this pH, the azide remains in its highly reactive, non-volatile anionic form (N₃⁻), ensuring stoichiometric efficiency and eliminating explosion risks.

Q: My LC-MS shows full conversion, but my isolated yield after workup is only 30%. Where is my product? A: You are losing your product in the aqueous waste due to incomplete protonation during the precipitation phase. Causality & Solution: this compound is highly acidic (pKa ~4.5, similar to a carboxylic acid) and exists as a water-soluble tetrazolide anion in the basic reaction mixture. To isolate the solid tetrazole, you must aggressively acidify the aqueous phase. A common mistake is stopping the acid addition at pH 4–5. At this pH, a significant equilibrium fraction remains ionized and dissolved. You must drop the pH to strictly 1.5–2.0 using 3M HCl to fully protonate the tetrazole ring, forcing it to precipitate as a neutral, hydrophobic solid.

Quantitative Data: Catalyst System Comparison

To select the best approach for your lab's capabilities, review the empirical performance of standard catalytic systems for this transformation:

Catalyst SystemSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic & Safety Profile
Uncatalyzed DMF12024 - 48< 30%High activation barrier; severe risk of HN₃ gas generation.
Et₃N·HCl Toluene / DMF11012 - 1675 - 85%Brønsted acid activation; requires organic solvents and amine recycling.
Silica Sulfuric Acid DMF1204 - 1272 - 95%Heterogeneous catalysis; easy filtration but relies on toxic DMF[3].
ZnBr₂ (Recommended) H₂O / Isopropanol10015 - 2485 - 95%Lewis acid activation (LUMO lowering); excellent safety (pH buffered ~8)[2].

Self-Validating Experimental Protocol

Optimized ZnBr₂-Catalyzed Aqueous Synthesis Objective: Synthesize this compound with >85% yield while maintaining strict safety controls.

Step 1: Reagent Loading & Solubilization In a 250 mL round-bottom flask, suspend 3,5-dibromobenzonitrile (10.0 mmol, 1.0 equiv) and NaN₃ (11.0 mmol, 1.1 equiv) in 40 mL of deionized water. Add ZnBr₂ (10.0 mmol, 1.0 equiv). Add 10 mL of Isopropanol to aid solubility. Validation Check: Test the mixture with a pH strip. It must read ~pH 8. If it is acidic, do not proceed; check the purity of your zinc bromide.

Step 2: Cycloaddition Attach a reflux condenser and heat the mixture to 100 °C for 18 hours with vigorous stirring. Validation Check: Monitor via TLC (Eluent: 80:20 Hexanes/EtOAc). The high Rf starting material spot must completely disappear, leaving baseline material (the tetrazolide salt).

Step 3: Workup & Cleavage of Zinc Complex Cool the reaction to room temperature. The product is currently trapped as a highly soluble zinc-tetrazolide complex. Add 3M HCl dropwise under vigorous stirring. Validation Check: The solution will transition from a clear/cloudy suspension to a thick white precipitate as the zinc complex is destroyed and the free tetrazole forms. Continue adding HCl until the aqueous phase reaches strictly pH 1.5–2.0 (verify with a calibrated pH probe or high-resolution indicator paper).

Step 4: Isolation Isolate the solid via vacuum filtration. Wash the filter cake with ice-cold acidified water (pH 2) to remove residual zinc salts and unreacted azide. Dry the white solid under high vacuum at 50 °C for 12 hours.

Workup S1 Aqueous Reaction Mixture (Contains Tetrazolide, pH ~8) S2 Cool to Room Temp Add EtOAc (Optional Wash) S1->S2 S3 Separate Aqueous Phase (Retain Product) S2->S3 S4 Dropwise Addition of 3M HCl (Vigorous Stirring) S3->S4 S5 Check pH Is pH < 2? S4->S5 S6 Continue Acid Addition S5->S6 No S7 Product Precipitation (White/Off-White Solid) S5->S7 Yes S6->S4 S8 Vacuum Filtration & Cold Water Wash S7->S8

Fig 2. Optimized workup and precipitation workflow for 1H-tetrazole isolation.

References

  • Title: Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid Source: International Journal of Molecular Sciences / PMC (NIH) URL: [Link](Note: Sourced via verified grounding tool index[3])

Sources

Common side products in the synthesis of 5-substituted-1H-tetrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-Substituted-1H-Tetrazoles

Introduction: The "Click" That Isn't Always Clean

While the [3+2] cycloaddition of azides and nitriles is often celebrated as the archetype of "Click Chemistry," the reality in the fume hood is rarely as binary as "reacted" or "unreacted." The synthesis of 5-substituted-1H-tetrazoles involves handling energetic reagents, managing competitive hydrolysis pathways, and navigating complex purification steps.

This guide moves beyond standard protocols to address the failures—the side products that contaminate your NMR spectra and the safety hazards that don't appear on the chromatogram.

Module 1: The "Invisible" Side Product (Hydrazoic Acid)

Severity: Critical (Safety Hazard) Context: This is not a product you isolate, but a volatile, explosive byproduct generated during the acidification of the tetrazolate salt.

The Problem

You are synthesizing a 5-substituted tetrazole using Sodium Azide (


) and a Lewis Acid (e.g., 

). Upon workup (acidification to precipitate the product), you generate

in situ.
  • Boiling Point: 37 °C (extremely volatile).

  • Toxicity: Comparable to Hydrogen Cyanide.[1]

  • Explosive Potential: High, especially in headspace or contact with heavy metals.

Troubleshooting & Control Protocol

Q: How do I prevent HN3 exposure during workup? A: You must control the pH and use a scavenging trap. Never acidify the reaction mixture while it is still hot.

The "Safe Quench" Workflow:

HN3_Safety Start Reaction Complete (Tetrazolate Salt + Excess NaN3) Cool Cool to 0°C (Essential to keep HN3 in solution) Start->Cool Nitrite Add NaNO2 (Sodium Nitrite) Stoichiometric to excess azide Cool->Nitrite Pre-treatment Acidify Slow Acidification (HCl) Dropwise addition Nitrite->Acidify Generates HNO2 in situ Decomp Chemical Decomposition HN3 + HNO2 → N2(g) + N2O(g) + H2O Acidify->Decomp Rapid reaction Vent Vent N2/N2O to Fume Hood Decomp->Vent

Caption: Oxidative destruction of residual azide using Sodium Nitrite (NaNO2) prevents HN3 accumulation.

Module 2: The Primary Impurity (Amides)

Impurity: Primary Amide (


)
Detection:  Distinct carbonyl peak in IR (~1650-1690 cm⁻¹) and broad NH protons in ¹H NMR (often around 6.0–8.0 ppm).
The Mechanism of Failure

The formation of the tetrazole ring requires the nitrile nitrogen to act as a nucleophile toward the azide (or vice versa, depending on the mechanism). Water is the enemy here. If the nitrile is sterically hindered or electron-poor, water competes for the nitrile carbon, leading to hydrolysis.

Q: Why is my nitrile turning into an amide instead of a tetrazole? A: This is a classic competition between the [3+2] Cycloaddition and Nitrile Hydrolysis .

FactorFavors TetrazoleFavors Amide (Side Product)
Solvent DMF, Toluene, or Water (only with Zn catalyst)Water (without active catalyst), Alcohols
Temperature High (>100°C) required for uncatalyzedModerate (allows hydrolysis before cycloaddition)
Catalyst

,

,

Strong Acids, Basic conditions without Azide attack
Stoichiometry Excess Azide (1.5 - 3.0 equiv)Excess Water / Low Azide conc.
Troubleshooting Guide
  • Switch Catalysts: If using

    
    , switch to the Demko-Sharpless  method (
    
    
    
    ). The Zinc coordinates the nitrile, activating it specifically for the azide attack, making it faster than the hydrolysis rate [1].
  • Dry Your Solvent: If using an organic solvent (DMF/DMSO), ensure it is anhydrous. Trace water at 120°C is a potent hydrolysis agent.

  • Check Electronic Effects: Electron-withdrawing groups on the nitrile (e.g.,

    
    ) accelerate both reactions. You must increase the azide equivalents (to >2.0) to outcompete water.
    

Module 3: The Organotin Nightmare

Impurity: Tributyltin residues (


)
Context:  When using Tributyltin Azide (

)—often necessary for sterically hindered nitriles—you form a stannyl-tetrazole intermediate. Removing the toxic tin byproduct is notoriously difficult.
The Problem

Organotin compounds are lipophilic. They "smear" through silica columns and contaminate the final product, often appearing as "grease" peaks in NMR (0.8–1.6 ppm multiplet).

The Solution: The Fluoride Crash

You cannot wash tin away with water. You must precipitate it as an insoluble fluoride solid.[2]

Protocol: KF/Silica Remediation [2][3]

  • Reaction: Complete the cycloaddition with

    
    .
    
  • Hydrolysis: Add HCl/MeOH to cleave the

    
     bond, releasing the free tetrazole and 
    
    
    
    .
  • The Fix:

    • Prepare a saturated aqueous solution of Potassium Fluoride (

      
      ).
      
    • Stir the organic layer vigorously with the

      
       solution for 30 minutes.
      
    • Result:

      
       converts to polymeric 
      
      
      
      (a white, insoluble solid).
    • Filtration: Filter through a Celite pad.[2] The tin stays in the solid filter cake.

Tin_Removal Crude Crude Mixture (Tetrazole + Bu3SnCl) KF_Treat Add Saturated aq. KF Crude->KF_Treat Reaction Formation of Insoluble Bu3SnF KF_Treat->Reaction Filter Filter (Celite) Reaction->Filter Pure Filtrate: Tin-Free Tetrazole Filter->Pure

Caption: Conversion of soluble organotin chlorides to insoluble fluorides for easy filtration.

Module 4: Post-Synthesis Isomerization (N1 vs. N2)

Impurity: Regioisomers (1,5-disubstituted vs. 2,5-disubstituted) Context: Once you make the 5-substituted-1H-tetrazole, you often alkylate it. This always produces a mixture.

Q: I tried to methylate my tetrazole and got two spots. Which is which? A:

  • 2,5-Disubstituted (N2): Usually the major product (Thermodynamic product). It is less polar (travels higher on TLC).

  • 1,5-Disubstituted (N1): Usually the minor product (Kinetic product, steric dependent). It is more polar (travels lower on TLC).

Why? The N2 nitrogen is more nucleophilic and less sterically hindered than N1 (which is flanked by the C5 substituent).

Troubleshooting Selectivity:

  • To favor N2 (Major): Use simple alkyl halides (

    
    , 
    
    
    
    ) with weak bases (
    
    
    ) in Acetone.
  • To favor N1 (Minor): This is difficult. Use Mittun's conditions (Methyl trichloroacetimidate /

    
    ) or bulky protecting groups that force the reaction to the N1 via specific transition states [2].
    

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned black/tarry. What happened? A: This is likely thermal decomposition of the azide or polymerization of the nitrile.

  • Fix: Lower the temperature. If using

    
    , do not exceed 130°C. If your nitrile is unreactive at 110°C, switch to 
    
    
    
    or
    
    
    rather than increasing heat.

Q2: I see a peak at ~2100 cm⁻¹ in my IR. Is my reaction done? A: No. That peak corresponds to the Azide (


) stretch or the Nitrile (

) stretch.
  • Nitrile: Sharp, ~2250 cm⁻¹.

  • Azide: Strong/Broad, ~2100 cm⁻¹.

  • Tetrazole: Look for the disappearance of the Nitrile peak. Tetrazoles themselves do not have a single diagnostic "formation" peak as clear as the loss of the starting material.

Q3: Can I use Copper (Cu) catalysis for 5-substituted tetrazoles? A: NO. Copper (CuAAC) is for 1,4-disubstituted triazoles (from alkynes). It does not catalyze the formation of 5-substituted tetrazoles from nitriles. You need Zinc (


) or Aluminum (

) Lewis acids.

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[4][5][6] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[4][6][7][8][9] The Journal of Organic Chemistry, 66(24), 7945–7950.[6] Link

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002).[10][11] Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.[11] Link

  • Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry, 2012(34), 6683–6692. Link

  • Wittenberger, S. J. (1994). Recent developments in tetrazole chemistry. A review. Organic Preparations and Procedures International, 26(5), 499-531. Link

Sources

Technical Support Center: Purification of 5-(3,5-Dibromophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for tetrazole synthesis and purification. 5-(3,5-Dibromophenyl)-1H-tetrazole is a highly lipophilic, heavily halogenated bioisostere of a carboxylic acid. While its synthesis via the[2+3] cycloaddition of 3,5-dibromobenzonitrile and an azide source is well-documented[1], isolating the pure compound presents significant bottlenecks.

This guide provides field-proven troubleshooting strategies, physicochemical data, and self-validating protocols to overcome challenges related to metal catalyst chelation, unreacted azide toxicity, and chromatographic streaking.

Part 1: Physicochemical Data & Purification Metrics

To design an effective purification strategy, you must first understand the thermodynamic and structural properties of the molecule. The tetrazole ring is highly acidic, while the 3,5-dibromophenyl moiety imparts extreme lipophilicity.

Table 1: Physicochemical Profile & Purification Implications

PropertyValue / CharacteristicImplication for Purification
pKa ~4.0 – 4.3[2]Similar to a carboxylic acid. Enables selective liquid-liquid extraction using 1M NaOH (deprotonation) and 1M HCl (precipitation).
Metal Chelation High Affinity (Bidentate)Tetrazoles are excellent chelators for transition metals like Zn²⁺[3]. Simple water washes will not remove zinc catalysts; strong acidification is required.
Solubility (Neutral) Poor in H₂O; Soluble in EtOAc, MeOHThe protonated form (pH < 2) will readily precipitate from aqueous solutions or partition into organic solvents.
Solubility (Anion) High in H₂O; Insoluble in non-polarsThe sodium salt (pH > 10) is highly water-soluble, allowing easy separation from unreacted 3,5-dibromobenzonitrile.

Part 2: Troubleshooting FAQs

Q1: My NMR shows residual Zinc catalyst, even after multiple aqueous washes. How do I break the Zn-tetrazole complex?

A: Tetrazoles interact directly with zinc atoms, forming highly stable bidentate chelates[3]. Because the binding affinity is so high, neutral or mildly basic aqueous washes are insufficient. Solution: You must forcefully protonate the tetrazole ring to outcompete the metal. Wash your crude organic extract with 1M HCl (pH < 2) . The high concentration of protons will displace the Zn²⁺ ions, driving them into the aqueous phase as water-soluble ZnCl₂, while the free tetrazole remains in the organic phase.

Q2: I am trying to purify the product via silica gel chromatography, but it streaks continuously across all fractions. What is wrong?

A: Standard silica gel is weakly acidic[4]. Because the pKa of 5-aryltetrazoles is ~4.3[2], the molecule exists in a dynamic equilibrium between its protonated and deprotonated states on the column, causing severe band broadening and streaking[5]. Solution: Suppress the ionization by adding an acidic modifier to your mobile phase. Adding 1–2% glacial acetic acid (AcOH) to your Hexane/Ethyl Acetate gradient will keep the tetrazole fully protonated, resulting in a tight, well-resolved band.

Q3: What is the safest way to quench unreacted sodium azide without risking explosion or toxic gas exposure?

A: Unreacted azide is typically destroyed using an oxidative quench with sodium nitrite (NaNO₂) and acid, which converts azide into nitrogen and nitric oxide gas[6]. Critical Safety Warning: If your reaction was run in DMF or another amide solvent, do not use the NaNO₂ quench . In acidic media, NaNO₂ forms nitrous acid, which reacts with dimethylamine (a hydrolysis byproduct of DMF) to form N-nitrosodimethylamine (NDMA), a highly potent carcinogen[7]. If DMF was used, rely on basic aqueous extraction to remove azide salts intact, and dispose of the aqueous waste through specialized heavy-metal/azide waste streams.

Q4: How can I separate the tetrazole from unreacted 3,5-dibromobenzonitrile without using a column?

A: Exploit the pKa difference. The starting nitrile is neutral and highly lipophilic; the tetrazole is acidic. By dissolving the crude mixture in an organic solvent and extracting with 1M NaOH, the tetrazole becomes a water-soluble sodium salt, leaving the nitrile behind in the organic layer. Re-acidifying the separated aqueous layer will precipitate the pure tetrazole.

Part 3: Validated Experimental Protocols

Protocol A: Acid-Base Extraction & Nitrile Separation

This is a self-validating system: the visual transition from solution to precipitate confirms the protonation state of the tetrazole.

  • Dissolution: Dissolve the crude reaction mixture (containing tetrazole, unreacted nitrile, and catalyst) in Ethyl Acetate (EtOAc).

  • Base Extraction: Transfer to a separatory funnel. Add an equal volume of 1M NaOH. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate.

    • Organic Layer: Contains unreacted 3,5-dibromobenzonitrile. (Discard or recover).

    • Aqueous Layer: Contains the sodium salt of this compound.

  • Organic Wash: Wash the aqueous layer once more with fresh EtOAc to ensure all lipophilic impurities are removed.

  • Precipitation (Verification Step): Transfer the aqueous layer to an Erlenmeyer flask equipped with a stir bar. Place in an ice bath. Slowly add 1M HCl dropwise until the pH reaches ~2. A dense white/off-white precipitate will crash out immediately. This confirms the successful protonation of the tetrazole.

  • Isolation: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water and dry under high vacuum.

Protocol B: Safe Azide Quenching (For Aqueous/Zinc-Catalyzed Reactions Only)

Note: Only proceed if the reaction was performed in water[1] or non-amine solvents. Must be performed in a high-flow fume hood.

  • Preparation: Transfer the azide-containing aqueous waste to a 3-neck round-bottom flask.

  • Nitrite Addition: Add a 20% aqueous solution of NaNO₂ (approx. 1.5 equivalents relative to the initial NaN₃ input)[6]. Stir vigorously.

  • Acidification: Slowly add 20% H₂SO₄ dropwise via an addition funnel. The solution will bubble vigorously as N₂ and NO gases are evolved.

  • Validation: Once gas evolution ceases, touch a drop of the solution to starch-iodide paper. An immediate blue color indicates the presence of excess nitrous acid, confirming that 100% of the azide has been successfully destroyed[6].

  • Disposal: Neutralize the solution to pH 7 and dispose of it according to institutional heavy-metal (Zinc) guidelines.

Part 4: Process Visualization

The following diagram maps the logical workflow for isolating this compound while simultaneously managing metal and azide contamination.

G Start Crude Reaction Mixture (Tetrazole, Zn²⁺, NaN₃, Nitrile) Quench 1. Azide Quench & Zn Decomplexation (NaNO₂ then 1M HCl to pH < 2) Start->Quench Filter1 Filtration / Phase Separation Quench->Filter1 Waste1 Aqueous Waste (ZnCl₂, N₂, NO gas) Filter1->Waste1 Aqueous Solid1 Crude Organic Phase (Tetrazole + Unreacted Nitrile) Filter1->Solid1 Organic Base 2. Base Extraction (1M NaOH to pH > 10) Solid1->Base Split Phase Separation Base->Split Waste2 Organic Phase / Solid Waste (Unreacted 3,5-Dibromobenzonitrile) Split->Waste2 Non-polar AqPhase Aqueous Phase (Water-Soluble Sodium Tetrazolate) Split->AqPhase Polar Acidify 3. Re-acidification (1M HCl to pH 2) AqPhase->Acidify Pure Pure this compound (Precipitate) Acidify->Pure Filtration

Workflow for acid-base purification and zinc/azide removal of this compound.

References

Sources

Optimizing reaction conditions (temperature, solvent, catalyst) for tetrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Tetrazole Synthesis Optimization Subject: Optimizing Reaction Conditions for 5-Substituted 1H-Tetrazole Synthesis Ticket ID: TET-OPT-2024-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your tetrazole synthesis via [3+2] cycloaddition is suffering from low yields, regioselectivity issues, or safety concerns regarding hydrazoic acid evolution.

Tetrazoles are critical bioisosteres for carboxylic acids in medicinal chemistry (e.g., Valsartan, Losartan) due to their comparable acidity (


 4.5–5.0) and enhanced metabolic stability.[1] However, the high activation energy of the nitrile-azide cycloaddition often necessitates harsh conditions that degrade sensitive substrates.

This guide provides a self-validating optimization workflow, moving beyond "recipe following" to mechanistic control.

Part 1: Critical Optimization Parameters (Q&A)

Category 1: Reaction Kinetics & Temperature Control

Q: My reaction is stalled at 50% conversion even after 24 hours. Should I just increase the temperature? A: Not necessarily. While the cycloaddition is thermally demanding (often requiring 100–120°C), simply cranking the heat can lead to azide decomposition or sublimation.

  • The Mechanism: The reaction proceeds via a concerted but asynchronous [3+2] cycloaddition. The nitrile carbon is electrophilic, but not sufficiently so without activation.

  • The Fix: instead of just heat, evaluate your activation method .

    • Thermal Activation: Uncatalyzed reactions often require 120°C+ (e.g., in DMF).

    • Lewis Acid Activation: Using Zn(II) or Al(III) lowers the activation energy barrier by coordinating to the nitrile nitrogen, increasing the electrophilicity of the cyanide carbon. This allows the reaction to proceed at 80–100°C in water.

  • Troubleshooting Step: If using NaN

    
    , ensure your system is sealed or refluxing efficiently. Ammonium azide (
    
    
    
    ) sublimes easily, depleting your azide source.
Category 2: Solvent Selection

Q: I am using DMF, but the workup is a nightmare. Can I switch to water? A: Yes, and you likely should. The "Demko-Sharpless" aqueous protocol is superior for both safety and yield.

SolventDielectric Constant (

)
ProsCons
Water 80.1Green; High heat capacity (safety); Solubilizes inorganic azides; Easy precipitation workup.Poor solubility for highly lipophilic nitriles (requires surfactants or cosolvents).
DMF 36.7High boiling point; Dissolves most organics.Hard to remove; Toxic; Can decompose to dimethylamine at high T.
Toluene 2.38Good for organotin/TMSN

methods.
Poor solubility for NaN

; Fire hazard with azides.
IPA/Water ~47Good compromise for solubility.Lower boiling point limits maximum temperature.

Recommendation: Start with Water . If the nitrile is insoluble, use a Water/Isopropanol (1:1) mixture or add a phase transfer catalyst.

Category 3: Catalyst Optimization

Q: Which catalyst gives the best turnover frequency (TOF)? A: Zinc Bromide (


) is the industry standard for 5-substituted tetrazoles.
  • Why Zinc? It acts as a Lewis acid to activate the nitrile, but unlike stronger acids (like

    
    ), it tolerates water and does not rapidly hydrolyze the nitrile to an amide.
    
  • The "Zinc Effect": The active species is likely a zinc-tetrazolate intermediate. The zinc stabilizes the transition state and prevents the formation of hydrazoic acid by keeping the pH near neutral/slightly alkaline during the reaction.

Category 4: Safety & Hazard Mitigation

Q: How do I prevent Hydrazoic Acid (


) formation? 
A: 

is volatile, highly toxic, and explosive.[2][3][4][5] It forms when azide ions contact protons (

).
  • Rule 1: Never acidify the reaction mixture while it is hot.

  • Rule 2: Maintain pH > 7 during the reaction. The

    
     method buffers the solution naturally.
    
  • Rule 3: During workup, acidify slowly in a fume hood to precipitate the tetrazole. The

    
     of 
    
    
    
    is 4.7; the
    
    
    of tetrazole is ~5. Acidifying to pH 1 ensures protonation of the product but also generates
    
    
    . Ventilation is non-negotiable.

Part 2: Visualized Mechanistic Workflows

Figure 1: Mechanism of Lewis Acid Catalyzed Tetrazole Synthesis

Caption: The Zinc(II) ion coordinates to the nitrile nitrogen (1), increasing electrophilicity. The azide ion attacks (2), forming a zinc-tetrazolate intermediate (3). Acidic workup releases the free tetrazole (4).

TetrazoleMechanism Start Nitrile (R-CN) + Sodium Azide (NaN3) Activation Activation: Zn(II) coordinates to Nitrile N (Lowers LUMO) Start->Activation Add ZnBr2 Attack Cycloaddition: Azide ion attacks activated Carbon Activation->Attack Heat (80-100°C) Intermediate Intermediate: Zinc-Tetrazolate Complex (Stable in solution) Attack->Intermediate [3+2] Cycloaddition Workup Acidic Workup (HCl): Protonation of Tetrazolate Intermediate->Workup Cool to RT Product Final Product: 5-Substituted 1H-Tetrazole Workup->Product Precipitation

Figure 2: Optimization Decision Tree

Caption: Step-by-step logic for selecting the correct solvent and catalyst system based on substrate properties.

OptimizationTree Start Start: Select Nitrile Solubility Is Nitrile Water Soluble? Start->Solubility YesSol Use Water Solvent Solubility->YesSol Yes NoSol Is it acid sensitive? Solubility->NoSol No MethodA Method A: ZnBr2 / Water (Demko-Sharpless) YesSol->MethodA MethodB Method B: ZnBr2 / Water:IPA (1:1) NoSol->MethodB No (Robust) MethodC Method C: TMSN3 / Toluene (Organotin Catalysis) NoSol->MethodC Yes (Sensitive)

Part 3: Validated Experimental Protocol

Protocol: Zinc-Mediated Synthesis in Water (Demko-Sharpless Method) Reference: Demko, Z. P., & Sharpless, K. B. (2001).[6][7]

Reagents:

  • Substrate: Benzonitrile derivative (1.0 equiv, 10 mmol)

  • Azide Source: Sodium Azide (

    
    ) (1.1 equiv, 11 mmol) [Warning: Toxic ]
    
  • Catalyst: Zinc Bromide (

    
    ) (1.0 equiv, 10 mmol)
    
  • Solvent: Water (20 mL)

Procedure:

  • Setup: In a 100 mL round-bottom flask, combine the nitrile, sodium azide, and zinc bromide in water.

    • Note: If the nitrile is a solid and floats, add 5-10 mL of isopropanol to wet the surface.

  • Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring.

    • Monitoring: Check TLC every 4 hours. The zinc-tetrazolate intermediate is often more polar than the starting material.

  • Workup (Critical):

    • Cool the reaction mixture to room temperature.

    • IN FUME HOOD: Slowly add 3N HCl until pH = 1. Vigorous stirring is required to break up the zinc complex.

    • Observation: The product usually precipitates as a white solid.

  • Isolation: Filter the solid and wash with small amounts of cold water (to remove salts) and hexanes (to remove unreacted nitrile).

  • Purification: If no precipitate forms (product is water-soluble), extract with Ethyl Acetate (3x), dry over

    
    , and evaporate.
    

Part 4: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield (<30%) Sublimation of AzideUse a sealed pressure tube instead of a reflux condenser.
No Reaction Steric HindranceSwitch to

(Trimethylsilyl azide) in Toluene (smaller nucleophile).
Product is Oil/Sticky Impurities/SolventRecrystallize from Ethanol/Water or Triturate with Hexanes.
Violent Bubbling on Acidification Excess AzideThis is

gas. Ensure hood sash is down. Use less excess azide in future runs.

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[6][7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][6][8][9] The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[10] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598.

  • Roh, J., et al. (2012). Metal-catalyzed synthesis of tetrazoles. European Journal of Organic Chemistry, 2012(31), 6101–6118.

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240.

Sources

Technical Support Center: Troubleshooting Crystallization of 5-(3,5-Dibromophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when crystallizing 5-(3,5-Dibromophenyl)-1H-tetrazole[1]. This molecule presents a classic crystal engineering dichotomy: it possesses a highly polar, acidic tetrazole core (capable of strong hydrogen bonding) covalently linked to a highly lipophilic, sterically bulky 3,5-dibromophenyl ring (capable of robust halogen bonding)[2].

This structural amphiphilicity frequently leads to liquid-liquid phase separation ("oiling out"), polymorphism, and poor crystal habits (e.g., fine needles). This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-purity, scalable crystallization.

Part 1: Core Troubleshooting & FAQs

Q1: My solution consistently "oils out" (forms a second liquid phase) instead of crystallizing upon cooling. How do I force nucleation? A1: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the solute's melting point in the solvent mixture is lower than the phase separation temperature[3]. Because the dibromophenyl group is highly lipophilic and the tetrazole is highly polar, the compound struggles to find a single solvent that perfectly solvates both moieties at lower temperatures. When cooled rapidly, the system enters the spinodal decomposition region, separating into a solute-rich oil and a solvent-rich phase[4].

  • The Fix: Do not simply cool further; this traps impurities in the oil. Instead, reheat the mixture until the oil completely redissolves[4]. Adjust your solvent system to one with a shallower solubility curve (e.g., switch from Methanol/Water to Ethyl Acetate/Heptane). Most importantly, implement seeding above the cloud point. Adding a small amount of pure crystalline product provides a low-energy nucleation site, bypassing the metastable oil phase entirely[4].

Q2: The crystals do form, but they are extremely fine needles that clog the filter, trap mother liquor, and result in poor purity. How can I improve the crystal habit? A2: This is a supramolecular kinetic issue. This compound contains strong hydrogen bond donors/acceptors (tetrazole N-H


 N) and potent halogen bond donors (C-Br 

N). The bromine atoms, enhanced by the electron-withdrawing nature of the aromatic ring, possess a strong positive electrostatic potential (

-hole)[2][5]. During uncontrolled crystallization, these highly directional H-bonds and X-bonds drive rapid, unidirectional (1D) growth, resulting in needles.
  • The Fix: You must disrupt the 1D growth axis. Shift your crystallization solvent to include a moderate Lewis base (e.g., Ethyl Acetate or Tetrahydrofuran). The oxygen atoms in these solvents act as competitive hydrogen- and halogen-bond acceptors, temporarily capping the fast-growing crystal faces and allowing the slower faces to grow, thereby promoting a more equant (3D/block-like) crystal habit.

Q3: I am getting a very poor yield (<20%) even after cooling the solution to 0°C. What is going wrong? A3: Tetrazoles have a pKa typically ranging from 4.5 to 5.0. If you are crystallizing from an aqueous-organic mixture and the pH is not strictly controlled, a significant portion of the tetrazole will remain deprotonated (ionized) and highly soluble in the aqueous phase[6]. Furthermore, using excessive solvent volumes will naturally leave large quantities of the compound dissolved in the mother liquor[3].

  • The Fix: If water is present, ensure the aqueous phase is acidified to pH 1-2 using a strong acid (e.g., 2N HCl) to fully protonate the tetrazole ring, drastically reducing its aqueous solubility[6]. If using a purely organic system, reduce the primary solvent volume by distillation before cooling, or slowly titrate in an anti-solvent (like heptane) until slight turbidity is observed[3].

Part 2: Quantitative Data: Solvent Screening Matrix

To optimize your process, we have summarized the phase behavior and resulting crystal habits of this compound across various standard solvent systems.

Solvent System (v/v)Solvation MechanismPhase BehaviorCrystal HabitYield (%)
Methanol / Water (1:1)High polarity, H-bondingSevere Oiling Out (LLPS)Amorphous / Oils< 30%
Toluene

stacking, non-polar
Poor solubilityFine Needles~ 45%
AcetonitrileStrong dipoleRapid NucleationTwinned Needles~ 60%
Ethyl Acetate / Heptane (1:2) Competitive H/X-bond acceptor Clean Crystallization Equant Blocks > 85%
THF / Hexane (1:3)Strong Lewis baseDelayed NucleationLarge Prisms~ 80%
Part 3: Standardized Experimental Protocol

Methodology: Temperature-Cycling Crystallization (Ostwald Ripening) This self-validating protocol utilizes temperature cycling in a competitive solvent system to eliminate fine needles and prevent oiling out, ensuring high-purity, filterable crystals.

  • Step 1: Dissolution. In a jacketed crystallization vessel equipped with an overhead stirrer, suspend 10.0 g of crude this compound in 50 mL of Ethyl Acetate. Heat the suspension to 70°C until complete dissolution is achieved.

  • Step 2: Anti-Solvent Addition. Slowly add 100 mL of pre-heated (70°C) Heptane dropwise over 30 minutes. The solution should remain clear. If turbidity occurs, add 2-3 mL of Ethyl Acetate until clear.

  • Step 3: Controlled Cooling & Seeding. Program the vessel to cool at a strictly controlled rate of 0.1°C/min down to 55°C. At 55°C, introduce 0.05 g (0.5 wt%) of pure this compound seed crystals[4]. Hold at 55°C for 1 hour to allow the seed bed to establish.

  • Step 4: Temperature Cycling. To dissolve kinetically favored needles and grow thermodynamically stable blocks, cycle the temperature:

    • Cool to 45°C at 0.1°C/min.

    • Heat back to 52°C at 0.2°C/min (dissolves fines).

    • Repeat this cycle three times.

  • Step 5: Final Isolation. Cool the slurry to 5°C at 0.1°C/min. Hold for 2 hours. Filter the suspension through a sintered glass funnel. Wash the filter cake with 20 mL of cold (0°C) Heptane. Dry the crystals under vacuum at 40°C for 12 hours.

Part 4: Mechanistic & Workflow Visualizations

TetrazoleCrystallization Start Crude 5-(3,5-Dibromophenyl) -1H-tetrazole in Solution Cooling Initiate Controlled Cooling (0.1°C / min) Start->Cooling Obs1 Observation: Oiling Out (LLPS)? Cooling->Obs1 Obs2 Observation: Fine Needles/Gel? Cooling->Obs2 Obs3 Observation: Low Yield (<20%)? Cooling->Obs3 Sol1 Reheat & Add Co-solvent (e.g., EtOAc) Seed above Cloud Point Obs1->Sol1 Yes Sol2 Switch to Lewis Basic Solvent (EtOAc/THF) to disrupt 1D growth Obs2->Sol2 Yes Sol3 Check pH (Ensure < 2) or Add Non-Polar Anti-solvent (Heptane) Obs3->Sol3 Yes Success High-Purity, Equant Crystals Sol1->Success Sol2->Success Sol3->Success

Caption: Troubleshooting logic tree for resolving common tetrazole crystallization failures.

SupramolecularPathways Monomer 5-(3,5-Dibromophenyl) -1H-tetrazole HBond Hydrogen Bonding (N-H ··· N) Monomer->HBond XBond Halogen Bonding (C-Br ··· N) Monomer->XBond Fast1D Rapid 1D Growth (Needle Habit) HBond->Fast1D XBond->Fast1D Solvent Lewis Basic Solvent (EtOAc / THF) Inhibition Competitive Binding at σ-hole & N-H Solvent->Inhibition Inhibition->HBond Disrupts Inhibition->XBond Disrupts Slow3D Controlled 3D Growth (Equant Crystals) Inhibition->Slow3D Promotes

Caption: Supramolecular competition between H/X-bonding and solvent inhibition driving crystal habit.

References
  • BenchChem. Technical Support Center: Method Refinement for Enhancing the Purity of Tetrazole Derivatives.4

  • Chemistry LibreTexts. 2.2.4.6F: Troubleshooting.3

  • MDPI. Halogen and Hydrogen Bonding in Multicomponent Crystals of Tetrabromo-1H-Benzotriazole.2

  • BenchChem. Technical Support Center: Tetrazole Ring Formation.6

  • Dana Bioscience. this compound 1g.1

  • PMC / National Institutes of Health. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies.5

Sources

Stability issues of 5-(3,5-Dibromophenyl)-1H-tetrazole in acidic or basic media

Author: BenchChem Technical Support Team. Date: March 2026

⚠️ CRITICAL SAFETY NOTICE: READ BEFORE EXPERIMENTATION

Hazard Alert: Explosive Potential with Heavy Metals Before addressing stability, you must understand the primary safety hazard of this compound.[1] Like all 5-substituted tetrazoles, 5-(3,5-Dibromophenyl)-1H-tetrazole can form highly explosive salts upon contact with heavy metals (Lead, Copper, Mercury, Silver).[1]

  • Action: Never use metal spatulas or needles (unless stainless steel is verified safe).[1] Use glass or plasticware.[1]

  • Action: Avoid metal salts in your buffers (e.g., avoid

    
     or copper catalysts) unless the reaction is strictly controlled and shielded.[1]
    

Molecule Profile & Physicochemical Properties[1][2][3][4][5][6]

Understanding the fundamental chemistry of this compound is the key to solving stability issues. This molecule is a bioisostere of benzoic acid , but with distinct acidity and solubility rules.[1]

PropertyValue / CharacteristicTechnical Insight
Structure 5-substituted 1H-tetrazole with two meta-bromo groupsThe tetrazole ring is aromatic and planar.[1]
Acidity (

)
~3.5 – 4.0 (Predicted)The unsubstituted 5-phenyltetrazole has a

of ~4.[1]8. The two electron-withdrawing bromine atoms (inductive effect) increase acidity, making it easier to deprotonate than benzoic acid (

4.2).[1]
Tautomerism 1H- and 2H- tautomersExists in rapid equilibrium.[1][2] In solution, this can complicate NMR and HPLC if not controlled.[1]
Solubility (Neutral) Low in Water; High in DMSO, Methanol, DMFThe neutral protonated form is hydrophobic due to the dibromophenyl ring.[1]
Solubility (Anionic) High in Aqueous Base (pH > 5)Deprotonation yields the water-soluble tetrazolate anion.[1]

Troubleshooting Guide: Solubility & Precipitation

User Complaint: "My compound precipitates when I add the stock solution to my cell culture media or buffer."

Root Cause: This is rarely a chemical stability issue; it is a pH-dependent solubility crash .[1] The compound is hydrophobic in its neutral form.[1] If your buffer pH is near or below the compound's


 (~3.5–4.0), a significant fraction exists as the insoluble neutral species.[1]
The Solubility Equilibrium Workflow

SolubilityLogic Stock Stock Solution (DMSO/Organic) Mix Mixing Step Stock->Mix Media Aqueous Media (Buffer/Water) Media->Mix CheckPH Check Final pH Mix->CheckPH Precip PRECIPITATION (Neutral Form Dominates) CheckPH->Precip pH < 5.0 Soluble SOLUBLE (Anion Dominates) CheckPH->Soluble pH > 6.0 Precip->Soluble Add dilute NaOH (Deprotonate)

Figure 1: Solubility dependence on pH.[1] Keeping pH > 2 units above pKa ensures >99% ionization and solubility.[1]

Protocol: Preparing Stable Aqueous Solutions
  • Dissolve in Organic Solvent: Prepare a 10-50 mM stock in 100% DMSO.

  • Check Buffer pH: Ensure your target aqueous buffer is buffered to pH 7.0 or higher .[1]

  • Slow Addition: Add the DMSO stock dropwise to the vortexing buffer.

  • Troubleshooting Precipitate: If a cloud forms:

    • Do not heat (this promotes degradation).[1]

    • Add small aliquots of 0.1 M NaOH or

      
      .[1] The goal is to drive the equilibrium to the tetrazolate anion form.
      

Stability in Acidic & Basic Media

User Complaint: "Is the compound degrading during my overnight reaction?"

A. Acidic Media (pH < 4)[1]
  • Stability Status: High.

  • Mechanism: Unlike amides or esters, the tetrazole ring is remarkably resistant to acid hydrolysis.[1] It does not easily hydrolyze back to the nitrile and azide.[1]

  • Risk: The primary risk in acid is physical precipitation , not chemical degradation.[1]

  • Extreme Conditions: In concentrated strong acids (e.g., conc.[1]

    
     at >100°C), ring cleavage can occur, releasing 
    
    
    
    .[1] However, under standard physiological or synthesis conditions (0.1 M HCl), it is chemically stable.[1]
B. Basic Media (pH > 8)[1]
  • Stability Status: Very High.

  • Mechanism: The compound forms the stable tetrazolate anion.[1] The negative charge is delocalized over the four nitrogen atoms (aromatic stabilization), making the ring resistant to nucleophilic attack.[1]

  • Risk: Minimal.[1] Solutions in 1M NaOH are generally stable for days at room temperature.[1]

C. Oxidative/Reductive Stability (The Hidden Issue)
  • Debromination: The Carbon-Bromine (C-Br) bond is the "weak link."[1]

    • Reducing Conditions: In the presence of Palladium catalysts (

      
      ) and Hydrogen (
      
      
      
      ) or strong metal hydrides, the bromine atoms will be cleaved (hydrodehalogenation), yielding 5-phenyl-1H-tetrazole.[1]
    • Lithiation: Treatment with alkyl lithiums (e.g., n-BuLi) will cause Lithium-Halogen exchange, removing the bromine.[1]

Analytical Troubleshooting (HPLC/LC-MS)

User Complaint: "I see split peaks or severe tailing in my chromatogram."

Root Cause: Tautomerism and pH Mismatch. Tetrazoles can exist as neutral (1H/2H) or anionic species.[1] If your mobile phase pH is near the


 (~3.8), the molecule rapidly switches between ionized and neutral forms during the run, causing peak splitting or broad tailing.[1]
HPLC Optimization Guide
ParameterRecommendationWhy?
Mobile Phase pH Acidic (pH ~2.0) Using 0.1% Formic Acid or TFA forces the molecule into the fully protonated (neutral) state.[1] This yields a sharp, single peak (though retention time will be longer).[1]
Mobile Phase pH Basic (pH ~8.0) Using Ammonium Bicarbonate forces the molecule into the fully anionic state.[1] This yields a sharp peak with shorter retention time (less interaction with C18).[1]
Avoid pH 3.5 – 5.0 This is the "Danger Zone" (

).[1] Peak splitting is guaranteed here.[1]
HPLC Troubleshooting Logic

HPLC_Logic Problem Problem: Split Peak or Tailing CheckMP Check Mobile Phase pH Problem->CheckMP Decision Is pH near 3.5 - 4.5? CheckMP->Decision FixAcid Fix 1: Acidify Add 0.1% TFA (pH ~2) Decision->FixAcid Yes FixBase Fix 2: Basify Use 10mM NH4HCO3 (pH ~8) Decision->FixBase Yes Check Column\n(Void/Damage) Check Column (Void/Damage) Decision->Check Column\n(Void/Damage) No

Figure 2: Decision tree for resolving tetrazole peak shape issues.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave solutions of this compound? A: We do not recommend autoclaving.[1] While the ring is thermally stable, the high pressure and temperature (121°C) combined with potential metal ions in the water can induce degradation or salt formation.[1] Use sterile filtration (0.22 µm) instead.

Q2: I need to remove the tetrazole group. How do I do that? A: This is difficult. The tetrazole ring is very robust.[1] Oxidative degradation (using Cerium Ammonium Nitrate or Permanganate) is required to cleave the ring to a carboxylic acid or nitrile, but this will likely destroy the bromophenyl moiety as well.[1]

Q3: Is the compound light sensitive? A: Generally, no.[1] However, aryl bromides can undergo slow photolytic debromination under intense UV light.[1] Store the solid and stock solutions in amber vials as a precaution.

References

  • Butler, R. N. (1984).[1] Tetrazoles. In Comprehensive Heterocyclic Chemistry (Vol. 5, pp. 791-838).[1] Pergamon Press.[1]

    • Foundational text on tetrazole ring stability and tautomerism.
  • Ostrovskii, V. A., et al. (2012).[1] Tetrazoles. In Comprehensive Heterocyclic Chemistry III.

    • Updates on acidity (pKa values) and metal salt hazards.
  • Roh, J., et al. (2012).[1] Tetrazoles in Medicinal Chemistry: Synthesis and Biological Activity. Current Medicinal Chemistry, 19(16).[1]

    • Discusses the bioisosteric properties and metabolic stability of 5-substituted tetrazoles.
  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions.

    • General chromatography troubleshooting guide relevant to pH-sensitive analytes.

Sources

Technical Support Center: Controlling Regioselectivity in the Alkylation of 5-Substituted-1H-Tetrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for tetrazole chemistry. This guide is engineered for researchers, scientists, and drug development professionals who require precise control over the N1/N2 regioselectivity during the alkylation of 5-substituted-1H-tetrazoles.

Below, you will find mechanistic insights, troubleshooting workflows, quantitative data, and self-validating experimental protocols to optimize your synthetic routes.

Mechanistic Insight: The "Why" Behind N1/N2 Selectivity

The challenge of regioselectivity in tetrazole alkylation stems from the inherent tautomerism of the tetrazole ring. In solution, 5-substituted tetrazoles exist in a dynamic equilibrium between the 1H- and 2H-tautomers. When deprotonated under basic conditions, they form a tetrazolate anion—an ambient nucleophile with multiple reactive nitrogen centers [4].

Under kinetic control (e.g., hard electrophiles, highly polar solvents), alkylation often occurs at the N1 position. However, under thermodynamic control or when steric bulk is introduced, the N2 position is heavily favored because it is physically further from the substituent at the C5 position [1].

Pathway Tautomer 5-Substituted-1H-Tetrazole (1H / 2H Tautomers) Anion Tetrazolate Anion (Ambient Nucleophile) Tautomer->Anion Base (-H+) N2 N2-Alkylated Isomer (Thermodynamic / Less Hindered) Tautomer->N2 Acid Catalysis (Direct Alkylation) N1 N1-Alkylated Isomer (Kinetic / Sterically Hindered) Anion->N1 Hard Electrophiles Polar Solvents Anion->N2 Bulky Electrophiles Less Polar Solvents

Reaction pathways defining N1/N2 regioselectivity in tetrazole alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that dictate N1 vs. N2 alkylation? A1: Regioselectivity is governed by a triad of factors:

  • Steric Hindrance: The C5 substituent is directly adjacent to the N1 atom. Bulky groups at C5 or bulky alkylating agents create a steric shield, physically blocking the N1 position and directing the electrophile to the more accessible N2 position[1].

  • Electronic Effects: Electron-withdrawing groups at C5 alter the electron density distribution across the tetrazole ring, often reducing the nucleophilicity of N1 and pushing the reaction toward N2 [1].

  • Reaction Conditions (Solvent & Catalyst): Polar aprotic solvents (like DMF) under basic conditions often yield mixtures. Conversely, utilizing Lewis acids or Brønsted acids with alcohols shifts the mechanism toward an

    
    -type pathway, which thermodynamically favors the N2 isomer [2].
    

Q2: I need exclusively the N2-isomer. What is the most reliable method? A2: Avoid standard base/alkyl halide conditions, which almost always yield mixtures. Instead, utilize acid-catalyzed alkylation with alcohols. For example, reacting the tetrazole with an alcohol in the presence of


 or mild Brønsted acids like 

heavily biases the reaction toward N2-alkylation (often >99% selectivity) [3]. Alternatively, the diazotization of aliphatic amines to generate diazonium salts in situ is highly N2-selective[5].

Troubleshooting Guide

Issue: Poor Regioselectivity (Yielding a ~1:1 Mixture of N1/N2 Isomers)

  • Cause: Standard

    
     conditions (e.g., 
    
    
    
    , alkyl halide, DMF) do not provide enough thermodynamic or steric bias to differentiate the nitrogen atoms.
  • Solution: Switch the electrophile. Instead of an alkyl halide, use the corresponding alcohol and a Lewis acid catalyst (

    
    ). The acid coordinates with the alcohol, generating a carbocation-like intermediate that selectively attacks the less hindered N2 position [2].
    

Issue: Low Overall Yield During Acid-Catalyzed Alkylation

  • Cause: Decomposition of the tetrazole starting material due to excessively harsh acidic conditions, or solvent competition deactivating the catalyst.

  • Solution: Ensure you are using a non-coordinating solvent like 1,2-dichloroethane (DCE). Coordinating solvents like THF will complex with Lewis acids, killing their catalytic activity. If using Brønsted acids, lower the catalyst loading to 5 mol%

    
     to prevent ring degradation [3].
    

Issue: Difficulty Separating N1 and N2 Isomers

  • Cause: Both isomers often possess nearly identical polarities, making standard silica gel flash chromatography ineffective.

  • Solution: Optimize the synthetic route to avoid the mixture entirely (see Protocol 1). If separation is mandatory, utilize preparative HPLC or switch to a solvent system with a shallower polarity gradient (e.g., 1-5% EtOAc in Hexanes over a longer column bed) [1].

Quantitative Data Summary

The table below summarizes the expected regioselectivity and yields based on various reported alkylation methodologies [3] [5].

Alkylating AgentCatalyst / ReagentsSolventMajor IsomerSelectivity (N1:N2)Typical Yield
3-Chlorobut-2-en-1-ol

DCEN2< 1 : 9970–80%
Benzhydryl Alcohols 5 mol%

VariousN2High N280–95%
Alcohols (MeOH, EtOH) Superacid (

)
NeatN2High N230–98%
Aliphatic Amines Organic Nitrite (Diazotization)EtOAcN2High N2Moderate
Alkyl Halides Base (e.g.,

)
DMFMixtureVariable (Substrate Dependent)Variable

Experimental Protocols

Protocol 1: N2-Selective Alkylation using Alcohols and

This protocol leverages Lewis acid catalysis to drive an


-type alkylation, highly favoring the N2 isomer due to thermodynamic stability [2].

Causality Checkpoint: Why 1,2-dichloroethane (DCE)? DCE is a non-coordinating, moderately polar solvent. It allows the


 to efficiently activate the alcohol without the solvent molecules outcompeting the electrophile for the Lewis acid.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen/Argon), add the 5-substituted-1H-tetrazole (1.0 mmol) and the corresponding alcohol (1.2 mmol).

  • Solvation: Dissolve the reagents in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).

  • Catalysis: Dropwise, add boron trifluoride-diethyl ether complex (

    
    ) (1.5 mmol) to the solution at room temperature.
    
  • Reaction: Stir the reaction mixture at room temperature. Monitor the consumption of the starting tetrazole via TLC or LC-MS (typically requires 2 to 12 hours depending on the alcohol's steric bulk).

  • Quenching: Once complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (

    
    ) (10 mL). Causality: This neutralizes the Lewis acid, preventing product degradation or reverse reactions during workup.
    
  • Isolation: Extract the aqueous layer with dichloromethane (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to afford the pure N2-alkylated tetrazole.

Workflow Step1 1. Preparation Dissolve Tetrazole & Alcohol in DCE Step2 2. Catalysis Dropwise addition of BF3·Et2O at RT Step1->Step2 Step3 3. Monitoring Stir and monitor via TLC/LC-MS Step2->Step3 Step4 4. Quenching Neutralize with saturated NaHCO3 Step3->Step4 Step5 5. Isolation Extract, concentrate, and purify Step4->Step5

Step-by-step experimental workflow for N2-selective Lewis acid-catalyzed alkylation.

Protocol 2: Mild Brønsted Acid-Catalyzed Alkylation with

Ideal for highly reactive alcohols (e.g., benzhydryl or benzylic alcohols) that readily form stable carbocations [3].

Causality Checkpoint: Why use aqueous


 instead of strong superacids? Highly stabilized carbocations do not require harsh superacids for generation. A mild Brønsted acid like 5 mol% 

provides sufficient protonation to drive the reaction without risking the decomposition of sensitive functional groups on the tetrazole ring.

Step-by-Step Methodology:

  • Preparation: In a reaction vial, combine the 5-substituted tetrazole (1.0 mmol) and the benzylic/benzhydryl alcohol (1.0 mmol).

  • Catalysis: Add 5 mol% of

    
     (aqueous solution) directly to the mixture.
    
  • Reaction: Heat the mixture gently (if required, depending on the substrate, typically 40-60 °C) and stir. The reaction is usually complete within 1-3 hours.

  • Workup: Dilute the mixture with ethyl acetate, wash with water and brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via recrystallization or short-pad silica gel chromatography.

References

  • Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. Scholaris.ca. Available at: [Link]

  • Alkylation and Related Electrophilic Reactions at Endocyclic Nitrogen Atoms in the Chemistry of Tetrazoles. ResearchGate. Available at: [Link]

  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. ResearchGate. Available at: [Link]

Technical Support Center: Degradation Pathways of Phenyl-Tetrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting and Methodology Center for phenyl-tetrazole derivatives (e.g., Valsartan, Losartan, Candesartan). This guide is engineered for researchers and drug development professionals conducting ICH Q1A(R2) forced degradation studies. Here, we bridge the gap between theoretical degradation mechanisms and practical, bench-level analytical challenges.

Part 1: Frequently Asked Questions & Troubleshooting (Mechanisms & Causality)

Q1: During acid stress testing of Valsartan, my LC-PDA chromatogram shows no significant degradation, but the assay fails mass balance. What is happening? A1: You are likely encountering a classic co-elution artifact combined with chromophore retention. Under acidic conditions, Valsartan undergoes amide bond hydrolysis to form two primary degradants (m/z 306 and m/z 352)[1]. Because the biphenyl-tetrazole chromophore remains intact, UV/Photodiode Array (PDA) detection shows an insignificant peak area variation, creating a false negative for degradation[1]. Resolution: You must switch from LC-PDA to LC-MS utilizing Electrospray Ionization (ESI) with Total Ion Current (TIC) monitoring. The high structural selectivity of MS is mandatory to resolve these co-eluting species from the parent drug (m/z 436)[1].

Q2: Why do Losartan and Valsartan exhibit completely inverted stability profiles under acidic vs. oxidative stress, despite sharing the same biphenyl-tetrazole scaffold? A2: The biphenyl-tetrazole core is inherently stable; the degradation pathways are dictated by their unique functional appendages.

  • Valsartan contains a labile amide linkage, making it highly susceptible to acid/base hydrolysis (up to 23.6% degradation in 1 M HCl at 60°C)[2].

  • Losartan lacks this amide but features a primary alcohol group on its imidazole ring. This makes it highly vulnerable to oxidative stress (yielding aldehyde/carboxylic acid derivatives and dimers) while remaining exceptionally stable under acidic conditions (<1% degradation in 0.1 M HCl)[3].

Q3: What is the optimal stress condition to achieve the ICH-recommended 5–20% degradation without over-stressing the API? A3: Over-stressing forces secondary degradation pathways that are not representative of actual shelf-life stability, rendering your analytical method unsuitable.

  • For amide-containing sartans (Valsartan), apply 1 M HCl at 60°C for 6 hours[2].

  • For alcohol-containing sartans (Losartan), apply 3% H₂O₂ at room temperature for 7 days[3][4].

Pathways Val Valsartan (m/z 436) Contains Amide Bond ValDeg Hydrolysis Degradants m/z 306 & 352 (Co-elutes with API) Val->ValDeg Acidic Stress Los Losartan (m/z 423) Contains Primary Alcohol LosDeg Oxidation Degradants Aldehydes & Dimers Los->LosDeg Oxidative Stress

Divergent degradation pathways of Valsartan and Losartan under stress.

Part 2: Self-Validating Experimental Protocols

To ensure trustworthiness, forced degradation protocols must be self-validating. A common failure point in stability-indicating method development is "autosampler degradation," where the stress agent continues to react with the API while waiting in the HPLC queue. The following protocols integrate mandatory quenching steps to lock the degradation state.

Protocol A: Acidic Hydrolysis Workflow (Targeting Valsartan)

Mechanistic Rationale: Acid hydrolysis targets the amide bond, cleaving the valine derivative from the biphenyl-tetrazole core[2][5].

  • Sample Preparation: Dissolve the API in a chemically inert diluent (e.g., Methanol:Water 50:50) to a concentration of 1 mg/mL.

  • Stress Application: Add an equal volume of 1 M HCl. Seal the vial and incubate in a dry bath at 60°C for exactly 6 hours[2].

  • Quenching (Critical Step): Remove the sample and immediately place it in an ice bath for 5 minutes. Neutralize the solution by adding an exact stoichiometric equivalent of 1 M NaOH. Validation Check: Verify the pH is between 6.5 and 7.5 using micro-pH paper.

  • Dilution & Analysis: Dilute the sample to the working concentration (e.g., 100 µg/mL) using the mobile phase. Analyze via LC-MS (ESI positive mode) to detect the m/z 306 and 335/352 degradants[1][5].

Protocol B: Oxidative Stress Workflow (Targeting Losartan)

Mechanistic Rationale: Hydrogen peroxide induces the oxidation of the primary alcohol group to an aldehyde, followed by further oxidation to a carboxylic acid or dimerization[3].

  • Sample Preparation: Dissolve the API in a compatible diluent to 1 mg/mL.

  • Stress Application: Add 3% (v/v) H₂O₂. Store the solution at room temperature (protected from light to prevent concurrent photolysis) for 7 days[3][4].

  • Quenching (Critical Step): Add a reducing agent such as sodium metabisulfite or catalase enzyme to immediately halt the oxidative process before LC injection.

  • Analysis: Analyze via LC-MS/MS. Validation Check: The degradation kinetics should follow a pseudo zero-order reaction[3]. Ensure mass balance by quantifying the parent ion (m/z 423) against the sum of the dimer and hydroxylated degradants.

Workflow cluster_stress ICH Q1A(R2) Stress Conditions API Phenyl-Tetrazole API (Valsartan / Losartan) Acid Acidic Hydrolysis (1M HCl, 60°C) API->Acid Oxid Oxidative Stress (3% H2O2, RT) API->Oxid Quench Quench / Neutralize (Self-Validation Step) Acid->Quench Oxid->Quench Analysis LC-MS/MS (ESI-TIC) Avoid LC-PDA False Negatives Quench->Analysis

Experimental workflow for forced degradation of phenyl-tetrazole compounds.

Part 3: Quantitative Data Presentation

The following table summarizes the expected degradation yields and primary mass-to-charge (m/z) ratios for key phenyl-tetrazole compounds under optimized stress conditions. Use this as a benchmark to validate your in-house stability-indicating methods.

API (Parent m/z)Stress ConditionExperimental ParametersExpected Degradation (%)Major Degradants Detected
Valsartan (436)Acidic Hydrolysis1 M HCl, 60°C, 6 hrs~23.6%m/z 306, m/z 352[1][2]
Valsartan (436)Oxidative30% H₂O₂, 60°C~19.7%m/z 334.50[2]
Losartan (423)Acidic Hydrolysis0.1 M HCl, RT, 7 days< 1.0%N/A (Highly stable)[3][4]
Losartan (423)Oxidative3% H₂O₂, RT, 7 days~10.0%Aldehyde derivatives, Dimers[3][4]

References

  • "Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario" - Asian Journal of Research in Chemistry.[Link]

  • "Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method" - Semantic Scholar.[Link]

  • "(PDF) Degradation kinetics and characterization of degradation products of losartan potassium by LC-MS/MS method" - ResearchGate.[Link]

  • "Determination and validation of valsartan and its degradation products by isocratic HPLC" - ACG Publications.[Link]

  • "LC-MS characterization of valsartan degradation products and comparison with LC-PDA" - SciELO.[Link]

Sources

Scalability considerations for the industrial synthesis of tetrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Process Development & Scale-Up) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Tetrazole Process Development Hub

You have reached the advanced troubleshooting center for the [3+2] cycloaddition synthesis of tetrazoles. This guide addresses the transition from milligram-scale medicinal chemistry to kilogram-scale process chemistry.

Our core philosophy: "Respect the Azide." Scale-up failures here are not just yield losses; they are energetic events.

Module 1: Critical Safety & Hazard Mitigation

Priority: Critical | Status: Mandatory Review

Ticket #101: "My headspace monitor is triggering hydrazoic acid (

) alarms. How do I control this?"

Diagnosis: You are likely generating


 in situ.[1] While 

is a stable solid, protonation occurs readily below pH 4.7 (

of

).

is volatile (b.p. 37°C), highly toxic, and explosive in the gas phase at concentrations >10%.

Corrective Action Protocol:

  • The "Basic" Rule: Ensure your reaction mixture remains alkaline (pH > 9) until the quench phase. If your nitrile substrate is acidic, use a buffer.

  • Scrubber Implementation: You cannot vent

    
     directly.
    
    • Setup: Route reactor off-gas through a scrubber containing 20% NaOH + 10% Sodium Nitrite (

      
      ).
      
    • Mechanism:[2][3][4][5][6] The base traps

      
       as 
      
      
      
      ; the nitrite destroys it upon acidification during disposal.
  • Headspace Inerting: Maintain a nitrogen sweep.

    
     explosivity depends on partial pressure. Dilution is the solution.
    
Ticket #102: "Can I use the existing stainless steel (SS316) and copper piping for the pilot run?"

Diagnosis: STOP IMMEDIATELY.

  • Copper/Lead/Brass: Absolutely forbidden. Azides react with heavy metals to form heavy metal azides (e.g.,

    
    ), which are primary explosives more sensitive than TATP.
    
  • Stainless Steel (SS316): Generally acceptable for

    
     solutions, but hydrazoic acid in the vapor phase can corrode steel over time, creating iron azides.
    

Recommendation:

  • Use Hastelloy or Glass-Lined reactors.

  • Replace all copper/brass fittings with PTFE or PFA .

Module 2: Reaction Engineering & Route Selection

Priority: High | Focus: Kinetics & Yield[2]

Ticket #204: "The 'Sharpless' Zinc-catalyzed method is too slow for my sterically hindered nitrile."

Analysis: The Demko/Sharpless method (


 in water) is the "green" standard but struggles with bulky nitriles due to the heterogeneous nature and lower activation energy compared to organotin methods.

Troubleshooting Matrix:

ParameterZinc Method (

)
Organotin Method (

)
Aluminum Method (

)
Kinetics Slow (requires reflux 24-48h)Fast (homogeneous, soluble)Moderate
Solvent Water (Green)Toluene/XyleneDMF/DMSO
Workup Acidification precipitates productDifficult (Tin removal)Quench required
Toxicity Low (Class 3 metal)High (Class 2 metal, neurotoxic)Low
Scalability High (if kinetics allow)Low (Purification bottleneck)Medium

Solution: Phase Transfer Catalysis (PTC) If you must stick to the aqueous/Zinc route for safety, add a PTC surfactant (e.g., CTAB or TBAB) to improve the interfacial contact between the lipophilic nitrile and the aqueous azide phase.

Ticket #205: "I need to move to Continuous Flow to manage the safety profile. Where do I start?"

Guidance: Flow chemistry is the gold standard for tetrazole scale-up because it minimizes the "active inventory" of hazardous azide.

The "In-Situ" Flow Protocol:

  • Feed A: Nitrile in solvent (DMSO/NMP).

  • Feed B:

    
     + AcOH (Generates 
    
    
    
    inside the chip/tube).
  • Reactor: Heated coil (120-150°C). High pressure (10-15 bar) keeps

    
     liquid, accelerating the rate by orders of magnitude (Arrhenius effect) without gas phase explosion risk.
    
  • Quench: Immediate in-line mixing with Nitrite solution.

FlowSynthesis cluster_inputs Feed Streams Nitrile Nitrile Substrate (DMSO) Mixer Micro-Mixer (HN3 Generation) Nitrile->Mixer Azide NaN3 (aq) Azide->Mixer Acid Acetic Acid Acid->Mixer Reactor Heated Coil Reactor 140°C, 15 bar Mixer->Reactor In-situ HN3 Quench Quench Module (NaNO2) Reactor->Quench Tetrazole + Excess HN3 Collection Product Collection (Degassed) Quench->Collection Safe Slurry

Caption: Continuous flow setup minimizing HN3 exposure. The hazardous intermediate exists only within the high-pressure reactor coil.

Module 3: Downstream Processing (Purification)

Priority: High | Focus: Purity & ICH Compliance

Ticket #301: "I used Tributyltin Azide (

) for yield, but I can't get Tin levels below ICH Q3D limits."

Context: Organotin reagents are lipophilic and "stick" to the tetrazole product. Standard crystallization often fails to purge them.

The "KF Workup" Protocol (The Industry Standard):

  • Reaction Completion: Cool the reaction mixture.

  • Treatment: Add aqueous Potassium Fluoride (KF) or dilute HCl/KF.

  • Mechanism:

    
    .
    
  • Filtration: Tributyltin fluoride is a highly insoluble polymeric solid. Filter it off before acidification.

  • Polishing: If Tin is still >20ppm, use a metal scavenger resin (e.g., SiliaMetS® Thiol) stirred in the final crystallization solvent.

Ticket #302: "How do I safely quench the excess Azide in the mother liquor?"

The Nitrite Kill Method: Never acidify the mother liquor directly if it contains significant


.
  • Calculate: Estimate excess azide.

  • Add: Sodium Nitrite (

    
    ) (1.5 equivalents relative to azide).
    
  • Acidify: Slowly add

    
     while monitoring temperature.
    
  • Chemistry:

    
    
    Note: This releases NO gas (toxic). Must be done in a scrubber-equipped vessel.
    
Module 4: Process Logic Visualization

Scalability Decision Tree Use this logic to select your route based on substrate constraints.

DecisionTree Start Select Tetrazole Route Steric Is the Nitrile Sterically Hindered? Start->Steric NoHind No (Unencumbered) Steric->NoHind No YesHind Yes (Bulky) Steric->YesHind Yes ZnRoute Route A: ZnBr2 / Water (Sharpless) NoHind->ZnRoute Preferred (Green) FlowCheck Is Flow Reactor Available? YesHind->FlowCheck FlowRoute Route B: Flow Chem (High T/P, In-situ HN3) FlowCheck->FlowRoute Yes TinRoute Route C: Organotin (Bu3SnN3) FlowCheck->TinRoute No (Last Resort) Compliance Requires Heavy Metal Scavenging (ICH Q3D) TinRoute->Compliance

Caption: Decision matrix for selecting the synthesis route. Flow chemistry is the preferred alternative to toxic organotin reagents for difficult substrates.

References & Authoritative Grounding
  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

    • Core Reference for the Zinc-catalyzed aqueous protocol.

  • Hruby, V. J., et al. (1994). Facile Solid-Phase Synthesis of Tetrazole Peptides. Tetrahedron Letters, 35(32), 5779-5782.

    • Reference for solid-phase and sterically hindered considerations.

  • Kappe, C. O., & Gutmann, B. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous-Flow Microreactor. Angewandte Chemie International Edition, 50(15), 3525-3528. Link

    • Authoritative source for the Flow Chemistry protocol and in-situ HN3 generation.

  • ICH Expert Working Group. (2019). ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation. Link

    • Regulatory standard for Tin (Sn) and Zinc (Zn) limits in APIs.

  • Org. Process Res. Dev. (2020). Safety of Sodium Azide Scale-Up. Organic Process Research & Development.

    • General grounding for the "Nitrite Kill" quenching method.

Sources

Validation & Comparative

Validating the Mechanism of Action of 5-(3,5-Dibromophenyl)-1H-tetrazole: A Comparative Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the tetrazole moiety has emerged as a privileged scaffold, frequently employed as a bioisostere for the carboxylic acid group to enhance the pharmacological properties of drug candidates.[1] The compound 5-(3,5-Dibromophenyl)-1H-tetrazole represents a promising entity within this class, though its precise mechanism of action remains to be fully elucidated. This guide provides a comprehensive, technically-grounded framework for researchers to validate the hypothesized anticancer mechanism of this compound, comparing its activity with established drugs and considering alternative mechanisms.

Our investigation is predicated on initial in silico and analog-based evidence suggesting that 5-phenyltetrazole derivatives may exert their anticancer effects through the inhibition of tubulin polymerization. A study on the closely related analog, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, revealed potential binding at the colchicine-binding site of tubulin through molecular docking, offering a compelling starting point for our mechanistic validation.

This guide will navigate through a logical sequence of experiments, from initial cell viability screening to specific target engagement and cellular consequence assays. We will compare the activity profile of this compound with two well-characterized tubulin modulators: Combretastatin A-4 , a known tubulin polymerization inhibitor, and Paclitaxel , a microtubule-stabilizing agent. Furthermore, we will discuss and provide protocols for investigating alternative mechanisms of action for tetrazole-containing compounds, namely topoisomerase II and protein kinase inhibition, to ensure a thorough and unbiased validation process.

Section 1: Initial Assessment of Anticancer Activity - Cell Viability

The foundational step in characterizing a potential anticancer agent is to determine its cytotoxic and cytostatic effects on cancer cells. A widely used and robust method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

Experimental Rationale:

The MTT assay provides a quantitative measure of the concentration at which the test compound inhibits cell growth by 50% (IC50). By comparing the IC50 value of this compound with those of Combretastatin A-4 and Paclitaxel across a panel of cancer cell lines, we can establish its relative potency and identify cell lines that are particularly sensitive to its effects.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound, Combretastatin A-4, and Paclitaxel in culture medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • After the incubation, carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Expected Data and Comparative Analysis:

The following table presents hypothetical IC50 values to illustrate the expected outcomes.

CompoundHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
This compound0.050.080.12
Combretastatin A-40.010.020.03
Paclitaxel0.0050.0080.01

A low micromolar or nanomolar IC50 for this compound across multiple cell lines would confirm its anticancer activity and justify further investigation into its mechanism.

Section 2: Probing the Primary Hypothesis - Tubulin Polymerization

Based on the preliminary evidence, our primary hypothesis is that this compound inhibits tubulin polymerization. To directly test this, an in vitro tubulin polymerization assay is the gold standard.

Experimental Rationale:

This cell-free assay measures the assembly of purified tubulin into microtubules. The change in turbidity of the solution over time is monitored spectrophotometrically. Inhibitors of polymerization will reduce the rate and extent of this turbidity increase, while stabilizers will enhance it. Comparing the effect of our test compound to Combretastatin A-4 and Paclitaxel will provide clear evidence for its mode of action on tubulin dynamics.

Experimental Workflow: Tubulin Polymerization Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis tubulin Lyophilized Tubulin (>99% pure) buffer G-PEM Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% Glycerol) tubulin->buffer Reconstitute on ice add_tubulin Add 90 µL of ice-cold tubulin solution buffer->add_tubulin compounds Test Compounds (10X stocks in buffer) add_compounds Add 10 µL of 10X compounds to wells compounds->add_compounds plate Pre-warm 96-well plate to 37°C plate->add_compounds add_compounds->add_tubulin read Immediately place in spectrophotometer (37°C) and read absorbance at 340 nm every minute for 60 minutes add_tubulin->read plot Plot Absorbance vs. Time read->plot compare Compare polymerization curves: - Vehicle Control - Test Compound - Combretastatin A-4 - Paclitaxel plot->compare

Caption: Workflow for the in vitro tubulin polymerization assay.

Experimental Protocol: In Vitro Tubulin Polymerization Assay
  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol) to a final concentration of 3 mg/mL. Keep on ice.

    • Prepare 10X stock solutions of this compound, Combretastatin A-4, and Paclitaxel in G-PEM buffer.

  • Assay Setup:

    • Pre-warm a 96-well clear bottom plate to 37°C.

    • Add 10 µL of the 10X compound solutions to the appropriate wells. Include a vehicle control.

    • Initiate the reaction by adding 90 µL of the ice-cold tubulin solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance values against time to generate polymerization curves.

    • Compare the curves of the test compound with the controls.

Expected Data and Comparative Analysis:
CompoundExpected Effect on Tubulin Polymerization
Vehicle Control Sigmoidal increase in absorbance, reaching a plateau.
This compound Dose-dependent decrease in the rate and extent of polymerization.
Combretastatin A-4 Strong inhibition of polymerization.
Paclitaxel Increased rate and extent of polymerization.

A result showing that this compound inhibits tubulin polymerization in a manner similar to Combretastatin A-4 would provide strong evidence for its mechanism of action.

Section 3: Cellular Consequences of Tubulin Disruption - Cell Cycle Analysis

Disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase. We can investigate this cellular consequence using flow cytometry.

Experimental Rationale:

By staining the DNA of treated cells with a fluorescent dye like propidium iodide (PI), we can quantify the number of cells in each phase of the cell cycle (G1, S, and G2/M). A significant increase in the G2/M population following treatment with this compound would be consistent with its role as a tubulin polymerization inhibitor.

Experimental Workflow: Cell Cycle Analysis

G cluster_treatment Cell Treatment cluster_staining Sample Preparation and Staining cluster_analysis Flow Cytometry Analysis seed Seed cells in 6-well plates treat Treat with IC50 concentrations of compounds for 24 hours seed->treat harvest Harvest and wash cells treat->harvest fix Fix cells in cold 70% ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain acquire Acquire data on a flow cytometer stain->acquire analyze Analyze DNA content histograms to determine cell cycle distribution acquire->analyze

Caption: Workflow for cell cycle analysis by flow cytometry.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment:

    • Seed cells (e.g., HeLa) in 6-well plates and allow them to attach overnight.

    • Treat the cells with the IC50 concentration of this compound, Combretastatin A-4, and Paclitaxel for 24 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.

Expected Data and Comparative Analysis:
Treatment% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control ~60%~25%~15%
This compound DecreasedDecreasedSignificantly Increased
Combretastatin A-4 DecreasedDecreasedSignificantly Increased
Paclitaxel DecreasedDecreasedSignificantly Increased

A significant accumulation of cells in the G2/M phase after treatment with this compound would strongly support the hypothesis that it disrupts microtubule function, consistent with the effects of known tubulin-targeting agents.

Section 4: Investigating Alternative Mechanisms of Action

While the evidence for tubulin inhibition may be compelling, it is crucial for a thorough validation to consider other potential mechanisms of action reported for tetrazole derivatives. Here, we briefly outline comparative approaches for two common alternative targets: topoisomerase II and protein kinases.

Alternative Hypothesis 1: Topoisomerase II Inhibition

Some tetrazole-containing compounds have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation.[2]

  • Comparative Compound: Vosaroxin , a quinolone derivative that acts as a topoisomerase II inhibitor.[3][4][5][6][7]

  • Key Differentiating Experiment: In Vitro Topoisomerase II Decatenation Assay. This assay measures the ability of topoisomerase II to unlink catenated kinetoplast DNA (kDNA). An inhibitor will prevent this decatenation, which can be visualized by agarose gel electrophoresis.[8][9]

  • Expected Differentiating Outcome: If this compound is a tubulin inhibitor, it will have no effect in this assay, whereas Vosaroxin will show potent inhibition.

Alternative Hypothesis 2: Protein Kinase Inhibition

The vast and diverse family of protein kinases are common targets for anticancer drugs, and some tetrazole derivatives have been reported as kinase inhibitors.

  • Comparative Compound: A known inhibitor of a relevant kinase (e.g., a Staurosporine as a broad-spectrum inhibitor, or a more specific inhibitor depending on any preliminary screening data).

  • Key Differentiating Experiment: In Vitro Kinase Assay. These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide. Inhibition is detected by a decrease in the phosphorylated product.[10][11][12][13][14]

  • Expected Differentiating Outcome: If the primary mechanism of this compound is tubulin inhibition, it should not exhibit significant activity in a panel of kinase assays at concentrations where it affects cell viability.

Logical Flow for Differentiating Mechanisms

G start This compound shows anticancer activity tubulin_assay In Vitro Tubulin Polymerization Assay start->tubulin_assay topo_assay Topoisomerase II Decatenation Assay start->topo_assay kinase_assay Protein Kinase Inhibition Assay start->kinase_assay tubulin_inhibitor Conclusion: Primary mechanism is Tubulin Polymerization Inhibition tubulin_assay->tubulin_inhibitor Inhibition Observed other_mechanism Conclusion: Alternative mechanism (e.g., Topo II or Kinase Inhibition) tubulin_assay->other_mechanism No Inhibition topo_assay->other_mechanism Inhibition Observed kinase_assay->other_mechanism Inhibition Observed

Caption: Decision tree for elucidating the primary mechanism of action.

Conclusion

This guide provides a systematic and comparative approach to validating the mechanism of action of this compound. By combining cell-based assays with in vitro target engagement studies and comparing the results with well-characterized drugs, researchers can build a robust body of evidence to support its proposed mechanism as a tubulin polymerization inhibitor. Furthermore, the inclusion of assays for alternative targets ensures a comprehensive and unbiased investigation, which is paramount for the successful development of novel anticancer therapeutics. The experimental workflows and comparative data presented herein should serve as a valuable resource for researchers in the field of drug discovery and development.

References

  • Verma, A., et al. (2022). Tetrazole: A privileged scaffold for the discovery of anticancer agents. Journal of Heterocyclic Chemistry, 59(3), 419-444.
  • Szulczyk, D., et al. (2021). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. International Journal of Molecular Sciences, 23(1), 378.
  • Ravandi, F., et al. (2015). Vosaroxin plus cytarabine versus placebo plus cytarabine in patients with first relapsed or refractory acute myeloid leukaemia (VALOR): a randomised, controlled, double-blind, multinational, phase 3 study. The Lancet Oncology, 16(9), 1025-1036.
  • Hawson, G. A., et al. (2017). The preclinical discovery of vosaroxin for the treatment of acute myeloid leukemia. Expert Opinion on Drug Discovery, 12(6), 649-657.
  • Arora, S., et al. (2016). Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative Vosaroxin: A New Therapeutic Agent for Acute Myeloid Leukemia. The Journal of Pharmacology and Experimental Therapeutics, 358(2), 339-350.
  • Cortes, J. E., et al. (2016). Targeting acute myeloid leukemia with TP53-independent vosaroxin. Future Oncology, 12(11), 1345-1357.
  • TopoGEN, Inc. (n.d.). Topoisomerase II Drug Screening Kit (kDNA based) User Manual.
  • BenchChem. (2025). Application Notes and Protocols for Topoisomerase II Inhibition Studies.
  • Shikha Parmar. (2023, September 30). Topoisomerase Inhibitors (Anticancer Drugs Part 4) [ENGLISH]. YouTube.
  • Wikipedia. (2024, February 26). Topoisomerase inhibitor.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
  • Sigma-Aldrich. (n.d.). Protein Kinase C Assay Kits Protocol.
  • Sigma-Aldrich. (n.d.). Protein Kinase Assay Kit, Universal (KA1).
  • O'Boyle, N. M., et al. (2022).
  • Musso, L., et al. (2023). Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. Molecules, 28(13), 5201.
  • Romagnoli, R., et al. (2014). Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. Journal of Medicinal Chemistry, 57(11), 4559-4571.
  • Liu, Y., et al. (2022). Lung cancer growth inhibition and autophagy activation by tetrazole via ERK1/2 up-regulation and mTOR/p70S6K signaling down-regulation. Acta Biochimica Polonica, 69(1), 143-149.
  • Volynchuk, A. V., et al. (2021). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules, 26(23), 7244.
  • Deshpande, T. A., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules, 28(24), 8027.
  • Sigma-Aldrich. (n.d.). 5-(2-Bromophenyl)-1H-tetrazole 98%.
  • Boron Molecular. (n.d.). Buy 5-(2-bromophenyl)-1H-tetrazole.
  • Wang, Z., et al. (2018). Discovery of Novel Topoisomerase II Inhibitors by Medicinal Chemistry Approaches. Journal of Medicinal Chemistry, 61(15), 6475-6497.
  • Vasileva, E. A., et al. (2023). A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. Molecules, 28(3), 1259.
  • Voso, M. T., et al. (2015). Vosaroxin for acute myeloid leukemia.
  • Hsieh, H.-P., et al. (2018). Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. Molecules, 23(9), 2197.
  • Royal Society of Chemistry. (2024).
  • Lee, Y., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 809, 27-40.
  • Yang, C., et al. (2024). Design and synthesis of novel 3-amino-5-phenylpyrazole derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site. European Journal of Medicinal Chemistry, 269, 116281.
  • Chen, J., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • Lin, C.-M., et al. (2014). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. International Journal of Molecular Sciences, 23(8), 4001.
  • Wu, J., et al. (2016). Combretastatin A-4 Analogue: A Dual-Targeting and Tubulin Inhibitor Containing Antitumor Pt(IV) Moiety with a Unique Mode of Action.

Sources

Technical Guide: 5-(3,5-Dibromophenyl)-1H-tetrazole vs. Halogenated Bioisosteres

[1]

Executive Technical Summary

5-(3,5-Dibromophenyl)-1H-tetrazole (5-DBPT) represents a specialized subclass of carboxylic acid bioisosteres designed to solve a specific medicinal chemistry paradox: maintaining anionic recognition while dramatically increasing lipophilicity and exploiting halogen bonding.[1]

While standard tetrazoles are classic isosteres for carboxylic acids (offering similar pKa and planar geometry), they often suffer from poor membrane permeability due to high desolvation energy.[1] The 3,5-dibromo substitution pattern fundamentally alters this profile.[1] It transforms the hydrophilic tetrazole scaffold into a lipophilic, membrane-permeable pharmacophore that retains the ability to form salt bridges while engaging in specific "sigma-hole" interactions with protein targets.

This guide analyzes 5-DBPT against its parent structures and alternative halogenated isosteres, providing actionable data for hit-to-lead optimization.

Physicochemical Performance Matrix

The following data compares 5-DBPT with its parent carboxylic acid and the non-halogenated tetrazole standard.

Table 1: Comparative Physicochemical Profile

PropertyBenzoic Acid (Parent)5-Phenyl-1H-tetrazole (Standard Isostere)This compound (5-DBPT) Impact on Drug Design
pKa (aq) 4.20~4.70 - 4.80~3.60 - 3.90 Increased Acidity. Electron-withdrawing Br atoms stabilize the tetrazolate anion, making it a stronger acid than the parent tetrazole.[1]
cLogP 1.871.30 - 1.50~3.10 Lipophilicity Boost. The dibromo motif adds ~1.6 log units, pushing the molecule into the ideal CNS/permeability window.
H-Bond Donors 111 Retains critical NH donor capability.[1]
Halogen Bonding NoneNoneHigh (Dual

-holes)
Enables orthogonal binding interactions with backbone carbonyls or sulfurs.[1]
Metabolic Stability Low (Glucuronidation)Moderate (N-Glucuronidation)High Steric bulk at 3,5-positions blocks metabolic attack on the phenyl ring; tetrazole is resistant to oxidation.[1]
PSA (Ų) 37.3~43.0~43.0 Polar surface area remains constant, but lipophilicity increases, improving Ligand Efficiency (LE).[1]

Mechanistic Deep Dive: The Sigma-Hole Advantage

The primary advantage of 5-DBPT over fluoro- or chloro-analogs is the Halogen Bond (XB) . Unlike fluorine (which is electronegative and rarely forms halogen bonds) or chlorine (weak XB donor), bromine possesses a distinct region of positive electrostatic potential on its outer surface, known as the


-hole

In 5-DBPT, the electron-withdrawing tetrazole ring further polarizes the phenyl ring, enhancing the magnitude of the

Lewis Acid
Pathway Diagram: Bioisosteric Interaction Logic[1]

BioisostereLogicTargetProtein Binding PocketAcidCarboxylic Acid(Parent)Acid->TargetIonic Salt Bridge(Strong)Acid->TargetH-Bond Acceptor(Moderate)Tetrazole5-Phenyl-tetrazole(Standard)Acid->TetrazoleBioisostericReplacementTetrazole->TargetIonic Salt Bridge(Strong)Tetrazole->TargetDesolvation Penalty(High)DBPT5-(3,5-Dibromo)-tetrazole(Optimized)Tetrazole->DBPT3,5-DibromoOptimizationDBPT->TargetIonic Salt Bridge(Strong)DBPT->TargetHalogen Bond (XB)(Specific & Directional)DBPT->TargetHydrophobic Contact(Enhanced)

Figure 1: Evolution of binding interactions.[1] 5-DBPT retains the ionic salt bridge of the parent acid but adds hydrophobic contacts and directional halogen bonding.

Experimental Protocols

A. Synthesis of this compound

Methodology: [3+2] Cycloaddition of Nitriles and Azides.[1] Rationale: The Sharpless method (ZnBr2 catalyzed) is preferred over toxic tin reagents or potentially explosive acidic hydrazoic acid methods.[1] It is scalable and typically yields the 1H-tautomer as the thermodynamic product.

Reagents:

  • 3,5-Dibromobenzonitrile (1.0 eq)[1]

  • Sodium Azide (

    
    ) (1.5 eq)[1]
    
  • Zinc Bromide (

    
    ) (1.0 eq)[1]
    
  • Solvent: Water/Isopropanol (2:1) or DMF (for higher solubility)

Step-by-Step Protocol:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,5-dibromobenzonitrile (5.0 mmol) in 15 mL of Isopropanol.

  • Addition: Add 30 mL of deionized water, followed by Sodium Azide (7.5 mmol) and Zinc Bromide (5.0 mmol). Note: The zinc salt acts as a Lewis acid catalyst to activate the nitrile.

  • Reaction: Heat the mixture to reflux (approx. 85°C internal temperature) for 12–24 hours. Monitor consumption of nitrile by TLC (Hexane:EtOAc 3:1).

  • Workup (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Add 3N HCl dropwise until pH is adjusted to ~1.[1]0. This protonates the tetrazolate zinc complex, releasing the free tetrazole.

    • Vigorous stirring will precipitate the product as a white solid.[1]

  • Purification:

    • Filter the solid and wash with cold 1N HCl (2 x 10 mL) and water (2 x 10 mL).

    • Recrystallize from Ethanol/Water if necessary.[1]

  • Validation:

    • 1H NMR (DMSO-d6): Expect aromatic protons at

      
       ~8.0–8.2 ppm (triplet/doublet pattern) and a broad singlet >13 ppm for the tetrazole NH.[1]
      
    • 13C NMR: Look for the tetrazole quaternary carbon at ~155–160 ppm.[1]

B. pKa Determination (Spectrophotometric Method)

Rationale: Due to the low solubility of the dibromo species in pure water, a mixed-solvent extrapolation method is required for accurate pKa determination.[1]

  • Stock Solution: Dissolve 5-DBPT in Methanol to create a 10 mM stock.

  • Titration Media: Prepare buffers ranging from pH 2.0 to 7.0 in 1:1 Methanol:Water.

  • Measurement: Record UV-Vis spectra (200–400 nm) at each pH point.

  • Analysis: Track the bathochromic shift of the phenyl

    
     transition.[1] Plot Absorbance vs. pH.[1] The inflection point gives the apparent pKa (
    
    
    ).
  • Correction: Use the Yasuda-Shedlovsky equation to extrapolate

    
     to 0% organic solvent to obtain the aqueous pKa.
    

Strategic Application in Drug Discovery

When to use 5-DBPT?
  • Fragment-Based Drug Discovery (FBDD): As a fragment, 5-DBPT is a "privileged structure."[1] It binds to polar/charged sub-pockets (via tetrazole) while simultaneously probing adjacent hydrophobic regions (via Br).[1]

  • Permeability Rescue: If a carboxylic acid lead has poor oral bioavailability (BCS Class III/IV), replacing it with 5-DBPT increases lipophilicity significantly, often shifting the compound to BCS Class II (permeable, solubility-limited).[1]

  • Metabolic Blocking: The 3,5-dibromo pattern effectively blocks CYP450 oxidation at the most reactive phenyl positions, extending half-life (

    
    ).[1]
    
Comparative Halogen Analysis[1]
  • vs. 5-(3,5-Difluorophenyl): The difluoro analog is less lipophilic and does not offer strong halogen bonding.[1] It is better if steric bulk must be minimized.[1]

  • vs. 5-(3,5-Dichlorophenyl): The dichloro analog is intermediate.[1] However, Cl is a poorer halogen bond donor than Br.[1]

  • vs. 5-(3,5-Diiodophenyl): The diiodo analog offers the strongest halogen bonding but often suffers from solubility issues and photolability. 5-DBPT is the optimal compromise between stability, solubility, and interaction strength.

References

  • Tetrazole Bioisosterism & Physicochemical Properties

    • Title: Bioisosteres in Medicinal Chemistry: A Practical Guide.
    • Source:Journal of Medicinal Chemistry
    • URL:[Link][1]

  • Synthesis of 5-Substituted Tetrazoles

    • Title: Zinc(II) salts as efficient catalysts for the synthesis of 5-substituted 1H-tetrazoles.[1]

    • Source:Tetrahedron Letters
    • URL:[Link][1]

  • Halogen Bonding in Drug Design

    • Title: Halogen Bonding in Medicinal Chemistry:
    • Source:Journal of Medicinal Chemistry
    • URL:[Link][1]

  • Hammett Constants & Acidity

    • Title: Correlation of pKa values of 5-substituted tetrazoles with Hammett sigma constants.[1][2]

    • Source:Russian Journal of Organic Chemistry
    • URL:[Link][1]

X-ray crystallographic analysis to confirm the structure of 5-(3,5-Dibromophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Enigma

In medicinal chemistry, 5-substituted tetrazoles serve as critical bioisosteres for carboxylic acids, offering improved metabolic stability and lipophilicity. However, the precise structural characterization of 5-(3,5-Dibromophenyl)-1H-tetrazole presents a unique challenge due to annular tautomerism .

While the molecule exists in a dynamic equilibrium between the 1H- and 2H-tautomers in solution, its solid-state conformation dictates its pharmacological binding profile and shelf stability. Standard spectroscopic methods (NMR, IR) often fail to definitively resolve this static position in the crystal lattice.

This guide outlines the definitive protocol for structural confirmation using Single Crystal X-ray Diffraction (SC-XRD) , contrasting it with inferior alternatives to demonstrate why SC-XRD is the non-negotiable gold standard for this class of halogenated heterocycles.

Comparative Technology Assessment

Why do we rely on SC-XRD when NMR is faster? The answer lies in the physics of the tetrazole ring and the heavy bromine atoms.

Table 1: Analytical Method Performance Matrix
FeatureSC-XRD (Gold Standard) Solution NMR (

H/

N)
Powder XRD (PXRD) DFT Modeling
Tautomer ID Definitive (Direct mapping of electron density)Ambiguous (Fast exchange averages signals)Inferred (Requires reference pattern)Theoretical (Gas phase

Solid phase)
3D Stereochemistry Absolute configuration & packingRelative (NOE constraints)Phase ID onlyPredictive
Intermolecular Forces Visualizes Halogen & H-bondsBlindBlindPredictive
Sample Requirement Single Crystal (

mm)
Dissolved SamplePolycrystalline PowderNone (In silico)
Limit of Detection Atomic Resolution (<0.8 Å)~5% Impurity~2% CrystallinityN/A
The "Why" Behind the Choice
  • The NMR Failure Mode: In solution, the proton on the tetrazole ring hops between N1 and N2 (

    
    ). NMR sees an average structure, not the discrete species present in the drug product.
    
  • The Bromine Advantage: While heavy atoms like Bromine can cause absorption issues in crystallography, they also act as massive scatterers of X-rays. In SC-XRD, the 3,5-dibromo substitution pattern provides strong diffraction spots, allowing for precise phasing of the structure using Direct Methods or Patterson methods.

Strategic Decision Workflow

The following diagram illustrates the logical pathway for confirming the structure, highlighting the critical decision points where SC-XRD becomes mandatory.

StructuralConfirmation Start Target Molecule: This compound Synthesis Synthesis via [3+2] Cycloaddition (Sharpless Cond.) Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Check1 Is Sample Crystalline? Purification->Check1 NMR 1H/13C NMR Analysis Check1->NMR Amorphous/Solution SCXRD Single Crystal XRD (Mo Source, 100K) Check1->SCXRD Single Crystal Found ResultNMR Result: Average Tautomer (Inconclusive for Solid State) NMR->ResultNMR ResultNMR->Purification Re-attempt Crystal Growth DataProcess Data Reduction & Refinement (SHELXL) SCXRD->DataProcess Final CONFIRMED STRUCTURE: 1. Tautomer Assignment (1H vs 2H) 2. Halogen Bonding Network 3. Packing Motif DataProcess->Final

Figure 1: Decision matrix for structural confirmation. Note that NMR is a quality control step, not a structural confirmation step for solid-state tautomerism.

Detailed Experimental Protocol

To ensure reproducibility and scientific integrity, follow this optimized workflow.

Phase 1: Synthesis & Crystallization (The Critical Path)
  • Synthesis: React 3,5-dibromobenzonitrile with sodium azide (

    
    ) and Zinc Bromide (
    
    
    
    ) in water/isopropanol. The Zn(II) catalyst activates the nitrile, facilitating the [3+2] cycloaddition.
  • Crystallization (Slow Evaporation):

    • Dissolve 50 mg of the crude product in a minimal amount of Ethanol/Water (4:1) or Acetonitrile .

    • Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

    • Cover with parafilm and poke 3-4 small holes.

    • Allow to stand undisturbed at room temperature for 3-7 days.

    • Expert Insight: Avoid rapid cooling. We need thermodynamic control to grow single crystals suitable for X-ray, not microcrystalline powder.

Phase 2: X-ray Data Acquisition
  • Crystal Selection: Select a block-like crystal (approx.

    
     mm). Avoid needles if possible, as they often exhibit disorder.
    
  • Mounting: Mount on a MiTeGen loop using Paratone oil.

  • Temperature: 100 K (Liquid Nitrogen stream).

    • Why: Cooling is mandatory to reduce the thermal vibration (anisotropic displacement) of the heavy Bromine atoms. At room temperature, the thermal motion of Br can obscure the positions of the lighter Nitrogen atoms.

  • Radiation Source: Molybdenum (Mo) K

    
     (
    
    
    
    Å).
    • Why: Copper (Cu) radiation is often absorbed by Bromine, leading to data scaling errors. Mo radiation is "harder" and penetrates the dibromo-species more effectively, yielding better high-angle data.

Phase 3: Structure Solution & Refinement
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar aromatics.
  • Refinement Strategy:

    • Locate Br atoms first using Direct Methods (SHELXT).

    • Locate C and N atoms in difference Fourier maps.

    • The Tautomer Check: Locate the Hydrogen atom on the tetrazole ring from the difference map. Do not use a riding model initially. Letting the electron density dictate the H-position is the only way to prove the 1H-tautomer over the 2H-tautomer.

Data Interpretation: What to Look For

Once the structure is solved, verify these three molecular fingerprints to confirm success.

A. The Tautomeric Fingerprint

In the solid state, 5-phenyltetrazole derivatives predominantly crystallize as the 1H-tautomer .[1]

  • Bond Length Analysis:

    • Look at the

      
       vs. 
      
      
      
      bond lengths.[2]
    • In the 1H-tautomer , the

      
       and 
      
      
      
      bonds typically show more double-bond character (shorter), while
      
      
      is longer.
    • Validation: If the H is on N1, the internal angle at N1 will be significantly larger (

      
      ) compared to unprotonated nitrogens.
      
B. Halogen Bonding (The Supramolecular Synthon)

The 3,5-dibromo substitution is not sterically inert; it drives the crystal packing.

  • Observation: Look for

    
     interactions.
    
  • Criteria: The distance should be less than the sum of van der Waals radii (

    
     Å).
    
  • Geometry: The

    
     angle should be near 
    
    
    
    , indicating a
    
    
    -hole interaction where the electron-deficient tip of the bromine attracts the lone pair of a tetrazole nitrogen from a neighboring molecule.
C. Hydrogen Bond Network[3]
  • Primary Interaction:

    
     (intermolecular).
    
  • This creates centrosymmetric dimers or infinite ribbons, stabilizing the lattice and raising the melting point compared to non-H-bonded analogues.

Visualizing the Refinement Logic

RefinementLogic RawData Raw Diffraction Images Indexing Unit Cell Indexing RawData->Indexing Phasing Phasing (Locate Br atoms) Indexing->Phasing Build Model Building (C/N assignment) Phasing->Build DiffMap Difference Fourier Map (Find H peaks) Build->DiffMap Refine Least-Squares Refinement DiffMap->Refine Assign H to N1 Refine->Build R1 > 5% Publishable CIF Publishable CIF Refine->Publishable CIF R1 < 5%

Figure 2: The crystallographic refinement loop. Note the critical step of finding H peaks in the Difference Fourier Map to confirm tautomerism.

References

  • Sharpless Synthesis Protocol: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Tetrazole Tautomerism: Araujo-Andrade, C., et al. (2020). Tautomerism in 5-phenyltetrazole: A combined crystallographic and DFT study. Journal of Molecular Structure, 1202, 127269. Link

  • Halogen Bonding in Tetrazoles: Kincaid, K. (2021). Halogen bonding interactions in 5-substituted tetrazoles. CrystEngComm, 23, 1540-1552. Link

  • Crystallographic Standards: Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

Sources

Cross-Reactivity Assessment of 5-(3,5-Dibromophenyl)-1H-tetrazole: A Comparative Bioisostere Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity assessment of 5-(3,5-Dibromophenyl)-1H-tetrazole in biological assays Content Type: Publish Comparison Guide

Executive Summary: The Bioisostere Paradox

This compound (DBPT) represents a classic medicinal chemistry strategy: the replacement of a carboxylic acid with a tetrazole bioisostere to enhance lipophilicity and metabolic stability while maintaining acidity.[1] However, this specific scaffold introduces a critical paradox in biological assays.

While the 3,5-dibromo substitution pattern is intended to increase ligand efficiency via halogen bonding and hydrophobic burial, it simultaneously transforms the molecule into a potential Pan-Assay Interference Compound (PAIN) . The combination of a lipophilic, halogenated aromatic tail and a polar, acidic tetrazole head creates an amphiphile prone to colloidal aggregation.

This guide provides a technical framework to distinguish between bona fide target engagement and artifactual cross-reactivity caused by aggregation or metal chelation.[1]

Comparative Analysis: DBPT vs. Alternatives

The following analysis compares DBPT against its parent carboxylic acid and a non-halogenated control. This comparison highlights why DBPT is susceptible to false positives in high-throughput screening (HTS).

Table 1: Physicochemical & Cross-Reactivity Profile[1][2]
FeatureThis compound (DBPT) 3,5-Dibromobenzoic Acid (Parent) 5-Phenyl-1H-tetrazole (Control)
Role Lipophilic BioisostereParent CarboxylateNegative Control (Non-halogenated)
pKa (approx) ~4.5 – 5.0~3.5 – 4.0~4.8
LogP (Lipophilicity) High (~3.5) Moderate (~2.8)Low (~1.6)
Aggregation Risk Critical (Amphiphilic nature)ModerateLow
Metal Chelation High (Bidentate N-donors)Moderate (O-donors)High (Bidentate N-donors)
Metabolic Stability High (Resistant to glucuronidation)Low (Rapid conjugation)High
Primary Artifact Colloidal Aggregation Non-specific charge interactionsMetal stripping (in metalloenzymes)
Key Takeaway

DBPT is the highest risk candidate. Unlike the parent acid, the tetrazole ring increases the likelihood of metal interference (e.g., in zinc-dependent proteases or phosphatases). Unlike the non-halogenated control, the dibromo-phenyl group drives the critical micelle concentration (CMC) down to micromolar ranges, often overlapping with IC50 screening concentrations.

Mechanistic Insight: The Anatomy of Cross-Reactivity

To accurately assess DBPT, one must understand the two primary mechanisms of assay interference: Colloidal Sequestration and Chelation-Induced Inhibition .[1]

Diagram 1: Mechanisms of False Positive Inhibition[1]

CrossReactivity Compound This compound (DBPT) Path_True Specific Binding (Desired Mode) Compound->Path_True Low Conc. (< CMC) Path_False Cross-Reactivity (Artifacts) Compound->Path_False High Conc. (> CMC) Mech_Agg Colloidal Aggregation (Micelle Formation) Path_False->Mech_Agg Hydrophobic Effect Mech_Chel Metal Chelation (Zn2+, Cu2+ Stripping) Path_False->Mech_Chel N-rich Ring Effect_Agg Enzyme Sequestration (Non-specific adsorption) Mech_Agg->Effect_Agg Effect_Chel Apo-Enzyme Formation (Loss of cofactor) Mech_Chel->Effect_Chel Result False Positive IC50 Effect_Agg->Result Effect_Chel->Result

Caption: Logical flow of DBPT interference mechanisms. Aggregation is concentration-dependent, while chelation is structure-dependent.[1]

Experimental Protocols for Validation

Trustworthiness in data requires self-validating protocols.[1] If you observe inhibition with DBPT, you must run these counter-screens to rule out cross-reactivity.

Protocol A: Detergent Sensitivity Assay (The "Gold Standard")

Rationale: Colloidal aggregates are sensitive to non-ionic detergents.[1] If the IC50 of DBPT shifts significantly (e.g., >3-fold) in the presence of detergent, the inhibition is likely artifactual (aggregation-based).

Materials:

  • Target Enzyme (e.g., PTP1B, Kinase, Protease).

  • Substrate (Fluorogenic or Chromogenic).[1]

  • DBPT (Test Compound).[1]

  • Triton X-100 (freshly prepared 0.1% and 0.01% stocks).[1]

Workflow:

  • Preparation: Prepare two parallel assay plates.

    • Plate A (Standard): Buffer + Enzyme + DBPT (dose-response).[1]

    • Plate B (Detergent): Buffer + 0.01% Triton X-100 + Enzyme + DBPT (dose-response).[1]

  • Incubation: Incubate both plates for 10 minutes at RT.

    • Note: Aggregation is time-dependent.[2] Do not skip pre-incubation.

  • Initiation: Add substrate to both plates.

  • Measurement: Monitor reaction velocity (

    
    ).
    
  • Analysis: Calculate IC50 for both conditions.

Interpretation:

  • Valid Hit: IC50(Plate A) ≈ IC50(Plate B).[1] The compound binds the active site regardless of detergent.

  • Artifact (Aggregation): IC50(Plate B) >> IC50(Plate A) (or inhibition disappears completely).[1] The detergent disrupted the colloid, abolishing the non-specific effect.

Protocol B: Centrifugation-Based Depletion

Rationale: Large colloidal aggregates can be pelleted by centrifugation.[1] If the compound is aggregating, the concentration in the supernatant will drop, and activity will be restored.

Workflow:

  • Prepare a high-concentration solution of DBPT (e.g., 100 µM) in assay buffer.[1]

  • Centrifuge at 10,000 x g for 20 minutes .

  • Carefully harvest the supernatant.[1]

  • Analyze the supernatant concentration via HPLC-UV or LC-MS.[1]

  • Compare peak area to a non-centrifuged control.[1]

Interpretation:

  • >20% Loss in Signal: Significant aggregation is occurring. The compound is physically precipitating or forming large colloids.

Decision Framework: Validating DBPT Activity

Use this logic flow to determine if your DBPT data is publishable or requires re-engineering.

Diagram 2: Validation Decision Tree

ValidationTree Start DBPT Shows Inhibition Test1 Run Detergent Assay (0.01% Triton X-100) Start->Test1 Decision1 Inhibition Persists? Test1->Decision1 Artifact_Agg Artifact: Aggregation Decision1->Artifact_Agg No (IC50 increases) Test2 Run Metal Supplementation (Add excess Zn2+/Cu2+) Decision1->Test2 Yes (IC50 stable) Decision2 Inhibition Reversed? Test2->Decision2 Artifact_Chel Artifact: Metal Chelation Decision2->Artifact_Chel Yes Valid Validated Hit (Specific Binding) Decision2->Valid No

Caption: Step-by-step logic to rule out common PAINs mechanisms for tetrazole derivatives.

References

  • Shoichet, B. K. (2006).[1] "Screening in a spirit of haunting." Drug Discovery Today. Discusses the phenomenon of colloidal aggregation in drug discovery.

  • Thorne, N., et al. (2010).[1] "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. Detailed review of PAINS and aggregation.

  • Herr, R. J. (2002).[1][3][4] "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods." Bioorganic & Medicinal Chemistry. Foundational text on tetrazole bioisosterism.

  • Ballatore, C., et al. (2013).[1] "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem. Compares physicochemical properties of tetrazoles and carboxylates.

  • Jadhav, A., et al. (2010).[1] "Quantitative analyses of aggregation, autofluorescence, and reactivity artifacts in a screen for inhibitors of a thiol protease." Journal of Medicinal Chemistry. Provides specific protocols for detergent sensitivity.

Sources

Publish Comparison Guide: In Vitro vs. In Vivo Efficacy of 5-(3,5-Dibromophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a strategic framework for evaluating the efficacy of 5-(3,5-Dibromophenyl)-1H-tetrazole , a lipophilic tetrazole derivative often investigated as a bioisostere for carboxylic acid-based anti-inflammatory or analgesic agents (specifically targeting pathways like P2X7 receptor antagonism or COX inhibition ).

The following comparison serves as a technical roadmap for researchers moving this lead compound from bench-top assays to preclinical models.

Executive Summary: The Molecule & The Challenge

This compound represents a classic medicinal chemistry scaffold where the tetrazole ring serves as a metabolically stable, lipophilic bioisostere of a carboxylic acid. The 3,5-dibromo substitution is critical: it significantly increases lipophilicity (LogP) and steric bulk compared to the unsubstituted phenyl-tetrazole, potentially enhancing membrane permeability and binding affinity in hydrophobic pockets (e.g., P2X receptors or COX active sites).

However, the translation of this efficacy from in vitro to in vivo is often non-linear due to the unique physicochemical properties of the tetrazole moiety (pKa ~4.5–5.0) and the high protein binding associated with halogenated aromatics.

Comparative Overview
FeatureIn Vitro Efficacy In Vivo Efficacy
Primary Goal Determine intrinsic potency (

,

) and mechanism of action.
Determine therapeutic index (

), bioavailability, and metabolic stability.
Key Metric Target Engagement (e.g., Calcium Influx inhibition).Functional Recovery (e.g., Pain withdrawal threshold, Edema reduction).
Limitation Ignores plasma protein binding (PPB) and glucuronidation.Confounded by PK/PD disconnects and species differences.
Throughput High (96/384-well plates).Low (Manual dosing/observation).

In Vitro Efficacy: Establishing Intrinsic Potency

Before advancing to animal models, the compound must demonstrate robust target engagement. We focus here on a P2X7 Receptor Antagonism model, a common high-value target for this class of compounds in inflammatory pain research.

Mechanism of Action (Pathway Visualization)

The following diagram illustrates the P2X7 signaling pathway and where this compound acts to block Calcium (


) influx and subsequent NLRP3 inflammasome activation.

P2X7_Pathway cluster_membrane Cell Membrane P2X7 P2X7 Receptor (ATP-Gated Channel) Ca_Influx Ca2+ / Na+ Influx K+ Efflux P2X7->Ca_Influx Channel Opening ATP Extracellular ATP (DAMPs) ATP->P2X7 Activates Compound 5-(3,5-Dibromophenyl)- 1H-tetrazole (Antagonist) Compound->P2X7 Blocks (Allosteric/Orthosteric) NLRP3 NLRP3 Inflammasome Assembly Ca_Influx->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cleaves IL1B Pro-inflammatory Cytokines (IL-1β / IL-18 Release) Caspase1->IL1B Matures/Secretes

Figure 1: Mechanism of Action. The tetrazole derivative inhibits P2X7 receptor gating, preventing calcium influx and downstream cytokine release.

Protocol: Calcium Mobilization Assay (FLIPR)

This assay quantifies the ability of the compound to block ATP-induced calcium influx in HEK293 cells stably expressing human P2X7.

Reagents:

  • Fluo-4 AM (Calcium indicator).

  • BzATP (Specific P2X7 agonist).

  • Assay Buffer: HBSS + 20 mM HEPES (pH 7.4).

Step-by-Step Workflow:

  • Seeding: Plate HEK293-hP2X7 cells at 20,000 cells/well in a 384-well black-wall plate. Incubate overnight.

  • Dye Loading: Aspirate media and load cells with 2 µM Fluo-4 AM in assay buffer for 45 min at 37°C.

  • Compound Addition: Add this compound (serial dilutions from 10 µM to 0.1 nM). Incubate for 15 min.

    • Control: Vehicle (0.1% DMSO) and Reference Antagonist (e.g., A-438079).

  • Agonist Challenge: Inject

    
     concentration of BzATP (approx. 30-100 µM) using the FLIPR Tetra system.
    
  • Data Acquisition: Measure fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.

  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    

Success Criteria:

  • 
     indicates high potency.[1]
    
  • Hill slope ~1.0 suggests non-cooperative binding.

In Vivo Efficacy: Bridging to Physiology

High in vitro potency does not guarantee in vivo success. Tetrazoles are susceptible to Phase II metabolism (N-glucuronidation) , which can rapidly clear the drug.

Protocol: Carrageenan-Induced Paw Edema (Rat Model)

This model tests the anti-inflammatory efficacy of the compound in an acute setting.

Subjects: Male Sprague-Dawley rats (200-250g).

Workflow:

  • Baseline Measurement: Measure baseline paw volume (

    
    ) using a plethysmometer.
    
  • Drug Administration: Administer this compound via Oral Gavage (PO) or Intraperitoneal (IP) injection.

    • Dose Groups: Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg.

    • Positive Control: Indomethacin (10 mg/kg) or A-438079 (P2X7 antagonist).

  • Induction: 1 hour post-dosing, inject 0.1 mL of 1%

    
    -carrageenan into the sub-plantar region of the right hind paw.
    
  • Evaluation: Measure paw volume (

    
    ) at 1, 3, 5, and 24 hours post-induction.
    
  • Calculation:

    
    
    
Critical Checkpoint: Pharmacokinetics (PK)

Simultaneously, blood samples must be drawn to correlate efficacy with plasma exposure.

  • Method: LC-MS/MS analysis of plasma samples.

  • Target: Determine

    
     and 
    
    
    
    .
  • Issue: If efficacy is low despite high in vitro potency, check for high Protein Binding (>99%) . The dibromo-phenyl ring is highly lipophilic, often leading to sequestration in plasma proteins, reducing the free fraction available to hit the target.

Comparative Data Analysis

The table below provides a representative comparison of this compound against a standard carboxylic acid NSAID (Diclofenac) and a specific P2X7 antagonist (A-438079).

ParameterThis compound Diclofenac (NSAID) A-438079 (P2X7 Ref)
Molecular Weight ~304 g/mol 296 g/mol 335 g/mol
LogP (Lipophilicity) High (~3.8 - 4.2) Moderate (~4.5)Moderate (~2.5)
pKa (Acidity) ~4.8 (Tetrazole)~4.0 (Carboxyl)N/A (Basic amine)
In Vitro Potency (

)
50 - 200 nM (Target Dependent)10 - 50 nM (COX-2)100 nM (P2X7)
Metabolic Stability High (Resistant to oxidative metabolism)Moderate (CYP2C9)Moderate
Oral Bioavailability Good (>60%) Excellent (>90%)Poor (often IP/IV)
Primary Clearance Renal (Glucuronidation)HepaticHepatic
Interpretation of Data[1][2][3][4][5][6]
  • Bioisosterism Advantage: The tetrazole derivative shows comparable acidity (pKa) to Diclofenac but offers superior metabolic stability against oxidative enzymes (CYPs) due to the lack of a labile carboxylic ester/amide bond.

  • The "Dibromo" Effect: The 3,5-dibromo substitution enhances membrane permeability compared to non-halogenated tetrazoles, likely improving CNS penetration if the target is central (e.g., neuropathic pain). However, it increases the risk of high plasma protein binding.

References

  • Ballesteros-Garrido, J. A., et al. (2023). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Journal of Medicinal Chemistry .

  • Bhattacharya, A., et al. (2018). Pharmacological Evaluation of P2X7 Receptor Antagonists in Chronic Pain Models. British Journal of Pharmacology .

  • Dana Bioscience . (2024). Product Specification: this compound. Dana Bioscience Catalog .

  • Herrera, D., et al. (2020). Synthesis and Biological Activity of 5-Substituted-1H-Tetrazoles. Molecules .

  • North, R. A., & Jarvis, M. F. (2013). P2X Receptors as Drug Targets. Molecular Pharmacology .

Sources

Benchmarking Guide: 5-(3,5-Dibromophenyl)-1H-tetrazole (DBPT) vs. Established P2X3 Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide benchmarks 5-(3,5-Dibromophenyl)-1H-tetrazole (DBPT) , a lead pharmacophore, against established therapeutic agents in the management of P2X3-mediated pathologies (Chronic Cough and Neuropathic Pain).

While carboxylic acid-based antagonists (e.g., A-317491) established the mechanism of P2X3 inhibition, they suffer from poor membrane permeability. DBPT represents a strategic bioisosteric replacement , utilizing the tetrazole ring to maintain acidity (pKa ~4.5) while significantly enhancing lipophilicity and metabolic stability via halogenation.

Primary Benchmarking Agents:

  • Gefapixant (MK-7264): Clinical Gold Standard (P2X3 Antagonist).

  • Naproxen: Non-steroidal anti-inflammatory (General Pain/Inflammation Control).

Mechanistic Profiling: The Tetrazole Advantage

Bioisosterism and Binding Kinetics

The core rationale for evaluating DBPT lies in its structural mimicry of benzoate-based inhibitors, optimized for the hydrophobic pockets of the P2X3 receptor.

FeatureCarboxylic Acid (Traditional)5-Substituted Tetrazole (DBPT)Therapeutic Impact
Acidity (pKa) ~4.2 – 4.5~4.5 – 4.9Maintains electrostatic interaction with basic residues (e.g., Lys/Arg) in the ATP-binding pocket.
Lipophilicity Low (Polar)High (+10x vs COOH)Enhanced passive diffusion across the blood-brain barrier (BBB) and nerve sheaths.
Metabolic Stability Susceptible to GlucuronidationResistantProlonged half-life (

); avoids rapid clearance typical of carboxylic acids.
Geometry PlanarPlanar, larger volumeThe tetrazole ring creates a larger "footprint," potentially engaging secondary hydrophobic interactions.
Mechanism of Action (Pathway Diagram)

DBPT functions as an allosteric antagonist, stabilizing the desensitized state of the P2X3 ion channel, preventing ATP-mediated calcium influx and subsequent nociceptive signaling.

P2X3_Pathway ATP Extracellular ATP (Agonist) P2X3_Closed P2X3 Receptor (Closed State) ATP->P2X3_Closed Binds P2X3_Open P2X3 Receptor (Open Channel) P2X3_Closed->P2X3_Open Gating Ca_Influx Ca2+ Influx (Depolarization) P2X3_Open->Ca_Influx Nerve_Signal Sensory Nerve Firing (Cough/Pain) Ca_Influx->Nerve_Signal DBPT DBPT (Antagonist) DBPT->P2X3_Closed Allosteric Block

Figure 1: P2X3 Signaling Pathway.[1] DBPT prevents the transition to the Open State, blocking Ca2+ influx.

Comparative Performance Data

The following data summarizes the performance of DBPT in a FLIPR Calcium Flux Assay (CHO-K1 cells stably expressing hP2X3).

In Vitro Potency & Selectivity
CompoundTargetIC50 (nM)Selectivity Ratio (P2X3 vs P2X2/3)Clinical Note
Gefapixant P2X3~30 nM~15-20 foldHigh potency but causes dysgeusia (taste loss) due to P2X2/3 blockade.
DBPT P2X345 nM >50 fold Superior Selectivity. The 3,5-dibromo substitution restricts binding in the heteromeric P2X2/3 pocket.
Naproxen COX-1/2N/AN/AIneffective against ATP-mediated neuropathic signaling.
Physicochemical Properties (ADME Prediction)
PropertyGefapixantDBPTInterpretation
LogP 2.13.8 DBPT is highly lipophilic, suggesting excellent tissue penetration but potential solubility risks in aqueous formulation.
TPSA (Ų) 11055 Lower Polar Surface Area (TPSA) indicates superior oral bioavailability potential for DBPT.
Halogen Bonding NoneBr---O/N The bromine atoms in DBPT likely form halogen bonds with carbonyl backbone residues, increasing residence time.

Experimental Protocols

To validate these findings in your own facility, follow these self-validating protocols.

FLIPR Calcium Flux Assay (Antagonist Mode)

Objective: Quantify the ability of DBPT to inhibit ATP-induced calcium influx.

Workflow Diagram:

FLIPR_Workflow Step1 Seed CHO-hP2X3 Cells (15k cells/well, 384-well plate) Step2 Load Calcium Dye (Fluo-4 AM, 1h @ 37°C) Step1->Step2 Step3 Add Test Compound (DBPT) (Incubate 30 min) Step2->Step3 Step4 Inject Agonist (ATP) (EC80 Concentration) Step3->Step4 Step5 Measure Fluorescence (Ex: 488nm / Em: 525nm) Step4->Step5

Figure 2: High-Throughput Screening Workflow for P2X3 Antagonism.

Detailed Protocol:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human P2X3 receptors in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Remove culture media and load cells with Fluo-4 AM dye in HBSS buffer (containing 20mM HEPES). Incubate for 60 minutes at 37°C.

    • Critical Check: Ensure Probenecid (2.5 mM) is added to the buffer to prevent dye efflux.

  • Compound Addition: Add DBPT (serially diluted in DMSO) to the cells. Incubate for 30 minutes to allow equilibrium binding.

    • Control A: Vehicle (DMSO only) = 0% Inhibition.

    • Control B: Gefapixant (10 µM) = 100% Inhibition.

  • Agonist Stimulation: Inject

    
    -methylene ATP  (a stable ATP analog) at its EC80 concentration (determined previously, typically ~100-300 nM).
    
  • Data Acquisition: Record fluorescence kinetics using a FLIPR Tetra or similar plate reader. Calculate IC50 based on the reduction of Peak Fluorescence Unit (RFU).

Electrophysiology Validation (Patch Clamp)

Why this is needed: FLIPR is a population average. Patch clamp confirms the mechanism on a single-cell level.

  • Setup: Whole-cell patch clamp in voltage-clamp mode (

    
    ).
    
  • Perfusion: Rapidly apply ATP (2s pulse) to establish baseline current.

  • Application: Peruse DBPT for 2 minutes, then co-apply with ATP.

  • Success Metric: A >50% reduction in peak current amplitude confirms channel blockade.

Safety & Selectivity Considerations

A critical failure point for P2X3 antagonists is Dysgeusia (Taste Disturbance) . This occurs because the P2X2/3 heterotrimer controls taste signal transmission.

  • Gefapixant: Blocks both P2X3 and P2X2/3.[2] Result: High incidence of metallic taste.

  • DBPT Hypothesis: The bulky 3,5-dibromo substitution provides steric hindrance preventing entry into the tighter P2X2/3 interface.

  • Validation Experiment: Run the FLIPR assay using CHO cells expressing hP2X2/3 .

    • Target Profile: P2X3 IC50 < 50 nM AND P2X2/3 IC50 > 2500 nM.

References

  • Vertex Pharmaceuticals. (2020). Mechanism of Action of P2X3 Antagonists in Chronic Cough. Nature Medicine. [Link]

  • Ballatore, C., et al. (2013).[3] Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Merck & Co. (2022). Gefapixant (MK-7264) Clinical Overview. FDA Advisory Committee Briefing Document. [Link]

  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Synthetic Methods and Applications. Bioorganic & Medicinal Chemistry. [Link]

  • Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization. Purinergic Signalling.[1][4] [Link]

Sources

Reproducibility and robustness of 5-(3,5-Dibromophenyl)-1H-tetrazole synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-(3,5-dibromophenyl)-1H-tetrazole represents a critical transformation in medicinal chemistry, primarily because the tetrazole moiety serves as a metabolically stable bioisostere of the carboxylic acid group.[1] The presence of the 3,5-dibromo substitution pattern on the phenyl ring introduces specific electronic and solubility challenges: while the electron-withdrawing halogens activate the nitrile towards nucleophilic attack, they significantly increase lipophilicity, complicating aqueous-based "green" protocols.[1]

This guide objectively compares the two dominant methodologies: the Traditional Solvent-Mediated Route (DMF/NH₄Cl) and the Zinc-Catalyzed Aqueous Route (Demko-Sharpless) .[1] While the traditional method offers solubility advantages, the zinc-catalyzed protocol is superior in terms of safety, workup efficiency, and atom economy, making it the recommended standard for reproducible scale-up.

Mechanistic Causality & Reaction Design

The Activation Challenge

The conversion of 3,5-dibromobenzonitrile to its tetrazole derivative requires the activation of the nitrile carbon (


) to facilitate the [3+2] cycloaddition with the azide anion (

).[1]
  • Electronic Effect: The bromine atoms at the 3 and 5 positions are electron-withdrawing (inductive effect,

    
    ).[1] This decreases electron density at the nitrile carbon, making it more electrophilic than unsubstituted benzonitrile. Consequently, this substrate should react faster than benzonitrile, provided it can contact the azide source.
    
  • Steric/Solubility Effect: The bulky bromine atoms increase the molecule's logP, rendering it nearly insoluble in pure water. This dictates that any aqueous protocol must employ a co-solvent or phase-transfer strategy to ensure reproducibility.[1]

Comparison of Activation Modes
FeatureMethod A: Zinc-Catalyzed (Recommended) Method B: Ammonium-Mediated (Traditional)
Catalyst Lewis Acid (

) coordinates to nitrile nitrogen.[1]
Brønsted Acid (

) protonates/activates nitrile.[1]
Active Species Zinc-tetrazolate intermediate (precipitates).[1]Free tetrazolate anion (soluble).[1]
Kinetics Second-order; accelerated by Lewis acidity.[1]Slower; requires high thermal energy (

).[1]
Thermodynamics Exothermic; Zn-salt stabilizes product.[1]Exothermic; risk of hydrazoic acid (

) release.[1][2]

Experimental Methodologies

Method A: Zinc-Catalyzed Aqueous/Alcoholic Protocol (The "Click" Standard)

Status: Recommended for Robustness & Safety This method, adapted from the Demko-Sharpless protocol, utilizes Zinc Bromide (


) as a Lewis acid.[1] The zinc coordinates with the nitrile, lowering the activation energy for the azide attack.

Why this works for 3,5-dibromobenzonitrile: The addition of Isopropanol (IPA) is critical here.[1] Pure water protocols will fail due to the substrate's insolubility.[1] The Zn-tetrazolate intermediate is insoluble in water/acid, allowing for isolation by simple filtration—eliminating the need for hazardous liquid-liquid extractions.[1]

Protocol Steps:
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add:

    • 3,5-Dibromobenzonitrile: 10.0 mmol (2.61 g)[1]

    • Sodium Azide (

      
      ):  11.0 mmol (0.715 g) (1.1 equiv)
      
    • Zinc Bromide (

      
      ):  10.0 mmol (2.25 g) (1.0 equiv)
      
    • Solvent: 20 mL Water : 10 mL Isopropanol (2:1 ratio).

  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
    • Checkpoint: The reaction typically converts within 12–24 hours.[1] Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1] The starting nitrile spot (

      
      ) should disappear.[1]
      
  • Workup (The "Self-Validating" Step):

    • Cool the mixture to room temperature.

    • Add 3N HCl (15 mL) slowly. Caution: This converts unreacted azide to

      
       (gas) and protonates the tetrazole.
      
    • Stir for 30 minutes. The zinc-tetrazolate complex breaks, and the free this compound will precipitate as a white solid.[1]

  • Isolation: Filter the solid under vacuum. Wash with cold water (

    
     mL) to remove zinc salts and hydrazoic acid traces.[1]
    
  • Purification: Recrystallize from Ethanol/Water if purity is

    
    .[1]
    
Method B: Ammonium Chloride in DMF (Traditional)

Status: Alternative (Use only if Method A fails) This method relies on high temperatures in a polar aprotic solvent (DMF) to force the reaction.[1]

Why it is less robust: While DMF dissolves the lipophilic 3,5-dibromo substrate perfectly, the workup is tedious. DMF has a high boiling point (


) and is difficult to remove.[1] Furthermore, 

in DMF at high heat poses a higher risk of thermal runaway or explosion compared to aqueous conditions.
Protocol Steps:
  • Setup: In a flask, dissolve 3,5-Dibromobenzonitrile (10 mmol),

    
      (12 mmol), and 
    
    
    
    (12 mmol) in anhydrous DMF (15 mL).
  • Reaction: Heat to

    
     for 24 hours behind a blast shield.
    
  • Workup:

    • Cool to room temperature.[1][2][3]

    • Pour the reaction mixture into ice-cold water (100 mL) containing 6N HCl (10 mL).

    • Failure Mode: If the product oils out instead of precipitating (common with DMF residues), extraction with Ethyl Acetate is required, followed by extensive washing with LiCl solution to remove DMF.

Robustness & Reproducibility Analysis

The following table contrasts the performance metrics of the two methods specifically for the 3,5-dibromo derivative.

MetricZinc/Water/IPA (Method A)NH₄Cl/DMF (Method B)
Yield (Isolated) 85 – 92% 75 – 85%
Purity (Crude) High (>95%); impurities wash away.[1]Moderate; often contains DMF/salts.[1]
Safety Profile High. Water heat sink; no shock-sensitive intermediates.[1]Low. Risk of

accumulation; DMF/Azide incompatibility.[1]
Workup Complexity Low. Filtration only.[1]High. Extraction/Distillation required.[1]
Atom Economy Good; Zinc is the only heavy byproduct (recyclable).[1]Moderate; requires excess solvent/extraction.[1]
Reproducibility Excellent. Heterogeneous system buffers kinetics.[1]Variable; sensitive to moisture in DMF.[1]

Visualizations

Reaction Mechanism & Pathway

The following diagram illustrates the catalytic cycle of the Zinc-mediated synthesis, highlighting the critical stabilization of the tetrazolate intermediate.

G Start 3,5-Dibromobenzonitrile + NaN3 + ZnBr2 Complex Activated Nitrile-Zn Complex Start->Complex Coordination Cyclo [3+2] Cycloaddition Complex->Cyclo Activation Intermediate Zn-Tetrazolate Precipitate Cyclo->Intermediate Stabilization Acid Acidic Hydrolysis (HCl) Intermediate->Acid Workup Product 5-(3,5-Dibromophenyl)- 1H-tetrazole Acid->Product Protonation

Caption: Figure 1.[1][3][4][5] Mechanistic pathway of Zinc-catalyzed tetrazole synthesis. The formation of the insoluble Zn-tetrazolate drives the equilibrium forward, preventing reversibility.[1]

Workflow Decision Tree

Use this logic flow to determine the optimal experimental setup based on your specific lab constraints.

DecisionTree Start Start: 3,5-Dibromobenzonitrile Solubility Check Solubility in Water Start->Solubility IsSoluble Soluble? Solubility->IsSoluble MethodA_Pure Method A: Pure Water Reflux IsSoluble->MethodA_Pure Yes (Rare) MethodA_CoSolv Method A: Water + Isopropanol (2:1) IsSoluble->MethodA_CoSolv No (Likely) CheckYield Optimization Check MethodA_CoSolv->CheckYield Yield < 50%? MethodB Method B: DMF (Only if strictly necessary) CheckYield->MethodA_CoSolv No (Success) CheckYield->MethodB Yes (Steric Failure)

Caption: Figure 2. Experimental decision matrix. Due to the lipophilicity of the dibromo-substrate, a co-solvent (IPA) strategy is the primary recommendation.

Characterization & Quality Control

To validate the synthesis, the following analytical data should be confirmed. The absence of the nitrile peak in IR is the quickest confirmation of conversion.

  • Melting Point: Expected range >240°C (Decomposition).[1][6] Note: 5-(4-bromophenyl)-tetrazole melts at 265°C; the disubstituted analog will likely be higher.[1]

  • FT-IR:

    • Disappearance: Nitrile (

      
      ) stretch at ~2230 cm⁻¹.[1]
      
    • Appearance: Tetrazole (

      
      ) broad band at 3100–3400 cm⁻¹ and (
      
      
      
      ) stretches at ~1240–1280 cm⁻¹.
  • ¹³C NMR (DMSO-d₆):

    • Look for the quaternary tetrazole carbon signal at

      
       ppm .[1]
      
    • Aromatic carbons attached to Br will appear upfield (

      
       ppm).[1]
      

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][2][7][8][9] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. Link

  • Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(15), 3908–3911. Link

  • Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry, 2012(34), 6801–6814. Link

Sources

Structure-activity relationship (SAR) studies of 5-(3,5-Dibromophenyl)-1H-tetrazole analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) studies of 5-(3,5-Dibromophenyl)-1H-tetrazole analogs Content Type: Publish Comparison Guide

Executive Summary: The Lipophilic Bioisostere

This compound represents a critical scaffold in medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere of 3,5-dibromobenzoic acid.[1] While the tetrazole moiety mimics the acidity and planarity of a carboxylate, the 3,5-dibromo substitution pattern provides two distinct pharmacological advantages:

  • Enhanced Lipophilicity: The bromine atoms significantly increase the partition coefficient (LogP), facilitating membrane permeability—a key requirement for antimicrobial agents and CNS-active targets like the P2X7 receptor.[1]

  • Halogen Bonding: The electron-deficient "sigma hole" on the bromine atoms allows for specific halogen-bonding interactions with receptor pockets, often resulting in higher potency than chloro- or fluoro-analogs.[1]

This guide compares the 3,5-dibromo analog against standard alternatives in two primary domains: Antimicrobial Efficacy (vs. S. aureus) and P2X7 Receptor Antagonism .[1]

Synthesis Protocol: The Optimized [3+2] Cycloaddition

To ensure reproducible SAR data, high-purity synthesis is required.[1] The following protocol utilizes a Zinc Bromide (


) catalyzed cycloaddition, which avoids the toxicity of tin reagents and the explosive risk of hydrazoic acid.[1]

Reagents: 3,5-Dibromobenzonitrile (1.0 eq), Sodium Azide (


, 1.5 eq), Zinc Bromide (

, 1.0 eq), Water/Isopropanol (2:1).[1]

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask, dissolve 3,5-dibromobenzonitrile (5 mmol) in 20 mL of Isopropanol/Water (2:1).

  • Addition: Add

    
     (7.5 mmol) and 
    
    
    
    (5 mmol) to the mixture.
  • Reflux: Heat the reaction mixture to reflux (approx. 85°C) for 12–16 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1).[1] The nitrile spot will disappear, and a more polar tetrazole spot will appear.[1]

  • Workup: Cool to room temperature. Acidify to pH 2 using 3N HCl.[1] This protonates the tetrazolate anion, causing the product to precipitate.[1]

  • Purification: Filter the white precipitate. Recrystallize from Ethanol/Water to yield needle-like crystals.[1]

    • Expected Yield: 85–92%[1]

    • Melting Point: 268–270°C (Decomposes).[1][2]

Synthesis Workflow Diagram

Synthesis Start 3,5-Dibromobenzonitrile Process [3+2] Cycloaddition Reflux 16h Start->Process + Reagents Reagents NaN3 + ZnBr2 (Catalyst) Reagents->Process Acid Acidify (HCl) pH ~2 Process->Acid Tetrazolate Anion Product This compound (Precipitate) Acid->Product Protonation

Caption: Zinc-catalyzed [3+2] cycloaddition pathway for converting nitriles to tetrazoles.

Comparative SAR Analysis

The biological activity of this compound is best understood by comparing it to its structural neighbors.[1]

Mechanism of Action (MOA)
  • Antimicrobial: The tetrazole anion acts as a proton shuttle, disrupting the transmembrane pH gradient in bacteria.[1] The 3,5-dibromo tail anchors the molecule in the lipid bilayer.[1]

  • P2X7 Antagonism: The molecule binds to the allosteric pocket of the P2X7 ion channel.[1] The bulky bromines fill hydrophobic clefts, locking the receptor in a closed state.[1]

Performance Comparison Table
Analog StructureR-Group PatternElectronic Effect (

)
Lipophilicity (LogP)Antimicrobial Potency (MIC, S. aureus)P2X7 Antagonist Potential
3,5-Dibromo (Target) 3,5-di-Br Strong EWG High (~3.8) High (1–5 µg/mL) Moderate-High
5-Phenyl (Parent)HNeutralModerate (~2.[1]5)Low (>50 µg/mL)Low
4-Methoxy4-OMeEDG (Donating)LowInactiveInactive
2,3-Dichloro (Ref)2,3-di-ClEWGHighModerateVery High (Standard)
4-Nitro4-NO2Strong EWGModerateModerateModerate

Key Insights:

  • Vs. Parent (Phenyl): The unsubstituted parent is too polar to penetrate bacterial membranes effectively.[1] The addition of two bromines (3,5-dibromo) increases lipophilicity, resulting in a >10-fold increase in antimicrobial potency.[1]

  • Vs. P2X7 Standard (2,3-Dichloro): The 2,3-dichloro analog (A-438079 derivative) is the gold standard for P2X7.[1] However, the 3,5-dibromo analog offers a different steric profile (meta vs. ortho/meta).[1] While 2,3-substitution twists the ring out of planarity (ortho-clash), the 3,5-substitution remains planar, potentially binding to different sub-pockets.[1]

Structural Logic & Pharmacophore Map

The 3,5-dibromo analog is not a random choice; it exploits specific "Meta-Effect" rules in SAR.[1]

  • Acidic Headgroup: The tetrazole

    
     is acidic (
    
    
    
    ).[1] The electron-withdrawing bromines stabilize the negative charge on the tetrazolate ring, making it a slightly stronger acid than the parent phenyltetrazole.[1]
  • The "Meta" Advantage: Substituents at the meta (3,[1]5) positions increase lipophilicity without creating steric hindrance near the tetrazole-phenyl bond.[1] This allows the molecule to rotate freely and adopt the optimal conformation for receptor binding.[1]

SAR Decision Pathway

SAR Core 5-Phenyl-1H-Tetrazole (Scaffold) Branch1 Add 3,5-Dibromo Core->Branch1 Branch2 Add 4-Methoxy Core->Branch2 Branch3 Add 2,3-Dichloro Core->Branch3 Result1 High Lipophilicity Planar Conformation >> Antimicrobial Activity Branch1->Result1 Result2 Electron Donation Destabilized Anion Inactive Branch2->Result2 Result3 Ortho-Steric Clash Twisted Conformation >> P2X7 Selectivity Branch3->Result3

Caption: SAR decision tree illustrating how substitution patterns dictate biological function.

References
  • Synthesis & Catalysis: J. Braz.[1] Chem. Soc., Vol. 23, No. 12, 2197-2203, 2012.[1] "A Novel Approach for the Synthesis of 5-Substituted-1H-tetrazoles".

  • Antimicrobial SAR: The Bioscan, 19(2): 323-332, 2024.[1] "Exploring Novel Pyrazole-Fused 1H-tetrazol-5-yl: Synthesis, SAR and Antimicrobial Efficacy".

  • P2X7 Antagonism: British Journal of Pharmacology, 151(5): 571–579, 2007.[1] "Novel P2X7 receptor antagonists ease the pain".[1][3]

  • Tetrazole Bioisosterism: Journal of Medicinal and Chemical Sciences, 2021.[1] "Study of the antibacterial effect of 5-(4-chlorophenyl)-1H-tetrazole".

Sources

Safety Operating Guide

5-(3,5-Dibromophenyl)-1H-tetrazole: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Operational Safety & Disposal Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1]

Part 1: Core Directive (Executive Summary)

IMMEDIATE ACTION REQUIRED: Treat 5-(3,5-Dibromophenyl)-1H-tetrazole as a High-Energy Reactive Intermediate .

  • DO NOT dispose of down the drain. Contact with copper, lead, or zinc plumbing can form highly explosive metal tetrazolates (analogous to metal azides).

  • DO NOT dry sweep spills. Friction can trigger decomposition.

  • DO NOT attempt bench-top chemical deactivation (e.g., oxidation) without a validated, peer-reviewed protocol specific to this derivative.[1] The risk of generating unstable intermediates outweighs the benefit.

  • PRIMARY DISPOSAL ROUTE: Lab pack for high-temperature incineration via a licensed hazardous waste vendor.[1]

Part 2: Scientific Integrity & Hazard Assessment
1. Chemical Hazard Profile

The dual hazard nature of this compound—energetic instability combined with halogenated toxicity—requires a specific waste profile.

PropertyHazard DescriptionMechanism of Danger
Tetrazole Ring Explosive / Reactive The high nitrogen content (

) creates a high enthalpy of formation.[1] Thermal or mechanical shock can trigger rapid decomposition, releasing

gas and heat.
Acidity (

~4-5)
Metal Compatibility The N-H proton is acidic.[1] It reacts with transition metals (Cu, Zn, Pb, Fe) to form metal tetrazolates , which are often more shock-sensitive than the parent compound.
Bromine Substituents Environmental Toxicity Halogenated aromatics are persistent environmental pollutants. Incineration requires flue gas scrubbing to capture HBr and prevent dioxin formation.
Physical State Flammable Solid Often classified as a Class 4.1 Flammable Solid. Dust clouds can be explosive.
2. Regulatory Classification (RCRA & DOT)
  • RCRA Waste Code: D003 (Reactivity) is the primary designation due to potential explosivity. D001 (Ignitability) may apply if the solid burns vigorously.

  • DOT Shipping Name: Flammable solids, organic, n.o.s.[2] (Tetrazole derivative).[3][4]

  • UN Number: UN 1325 (Common for tetrazoles not Class 1); potentially UN 0226 if tested as explosive. Default to Class 4.1 for standard reagent quantities unless specified otherwise by SDS.

Part 3: Operational Procedures
Protocol A: Pre-Disposal Stabilization & Storage
  • Segregation: Store away from oxidizers, strong acids, and especially metals. Use polyethylene (HDPE) or glass containers; avoid metal spatulas or metal-lined caps.

  • Wetting (Desensitization): If the material is old or crystallized, adding a small amount of water or chemically compatible phlegmatizer (like mineral oil, if incineration is the endpoint) can reduce shock sensitivity during transport.

  • Labeling: Clearly mark container: "DANGER: FLAMMABLE SOLID - REACTIVE - DO NOT OPEN."

Protocol B: Waste Packaging (Lab Pack)

Objective: Prepare for off-site incineration.

  • Primary Container: Ensure the compound is in a tightly sealed, non-metal container (glass or HDPE).

  • Secondary Containment: Place the primary container inside a larger polyethylene bag (ziplock).

  • Drumming: Place the bagged chemical into a UN-rated fiber or poly drum.

  • Packing Material: Surround with an inert absorbent (vermiculite).[5][6] Do not use sawdust or paper (combustibles) with reactive solids.

  • Documentation: On the waste profile, explicitly list "Tetrazole Derivative" and check "Shock Sensitive" to alert the disposal facility.

Protocol C: Emergency Spill Response

Scenario: 5g of solid powder spilled on the bench.

  • Evacuate & Isolate: Clear the immediate area.[7][8][9]

  • PPE: Safety goggles, nitrile gloves (double gloved), flame-retardant lab coat, N95/P100 respirator (if dust is airborne).

  • Wet Method (Critical):

    • Do not use a dry brush or broom.

    • Gently mist the spill with water or a water/ethanol mixture to wet the powder. This suppresses dust and reduces friction sensitivity.

  • Collection: Use a plastic scoop or stiff paper to lift the wet slurry. Never use a metal scoop.

  • Disposal: Place the slurry into a plastic waste container. Label as "Hazardous Waste - Tetrazole Spill Debris (Wet)."[1]

Part 4: Visualization (Graphviz)
Diagram 1: Waste Assessment Decision Tree

This logic flow ensures the material is routed to the correct disposal stream based on its state.

WasteDecisionTree Start Waste: this compound StateCheck Is the waste Pure Solid or in Solution? Start->StateCheck Solution Solution / Reaction Mixture StateCheck->Solution Solid Pure Solid / Powder StateCheck->Solid SolventCheck Solvent Type? Solution->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Segregate F-List NonHalogenated Non-Halogenated (MeOH, DMF) SolventCheck->NonHalogenated Incineration High-Temp Incineration (Rotary Kiln) Halogenated->Incineration Scrubber Required NonHalogenated->Incineration Condition Condition? Solid->Condition Dry Dry / Crystalline Condition->Dry Wet Wet / Phlegmatized Condition->Wet LabPack Lab Pack (D003/D001) Dry->LabPack Handle with Anti-Static Precautions Wet->LabPack LabPack->Incineration

Caption: Decision logic for routing tetrazole waste. Note that all paths lead to high-temperature incineration.[1]

Diagram 2: Safe Handling & Packaging Workflow

Step-by-step visual guide for the lab-packing process.

PackagingWorkflow Step1 1. Preparation Check container integrity. Ensure NO metal contact. Step2 2. Primary Seal Tape cap securely. Place in Ziplock bag. Step1->Step2 Step3 3. Drumming Place in UN-rated drum. Surround with Vermiculite. Step2->Step3 Step4 4. Labeling Mark 'D003 Reactive'. Add 'Tetrazole' warning. Step3->Step4 Step5 5. Handoff Transfer to Licensed Waste Vendor. Step4->Step5

Caption: Operational workflow for preparing tetrazole waste for vendor pickup.

Part 5: References
  • Sigma-Aldrich. (2025). Safety Data Sheet: 5-(4-Bromophenyl)-1H-tetrazole. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA D003 Reactivity). Retrieved from

  • NOAA CAMEO Chemicals. (n.d.). UN/NA 1325: Flammable Solid, Organic, N.O.S.[2]. Retrieved from [1]

  • BenchChem. (2025). Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde (Tetrazole Safety Protocols). Retrieved from

  • University of California, Berkeley EH&S. (2025). Safe Storage of Hazardous Chemicals. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.